AZD3839 free base
Description
AZD-3839 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a BACE1 inhibitor; structure in first source
Properties
IUPAC Name |
(3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N5/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15/h1-13,22H,(H2,28,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXBCEQZNKUUIP-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227163-84-9 | |
| Record name | AZD3839 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227163849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3839 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12368 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | [2-[7-[2-(4-Cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl]ethyl]carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-3839 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ID590133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD3839 Free Base: A Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD3839 is a potent, orally bioavailable, and brain-permeable small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed by AstraZeneca, it was identified through fragment-based screening and structure-based design as a potential disease-modifying therapeutic for Alzheimer's disease.[2][3] This technical guide delineates the core mechanism of action of AZD3839, presenting key quantitative data, detailed experimental protocols, and visual representations of its engagement with the amyloidogenic pathway. Although clinical development was halted due to off-target effects, the preclinical data for AZD3839 provides a valuable case study in BACE1 inhibition.[1]
Core Mechanism of Action: BACE1 Inhibition
AZD3839 functions as a potent and selective inhibitor of BACE1, a key aspartyl protease in the amyloidogenic processing of the amyloid precursor protein (APP).[3][4] By binding to the active site of BACE1, AZD3839 prevents the initial cleavage of APP, thereby reducing the production of the amyloid-β (Aβ) peptide, a primary component of the amyloid plaques characteristic of Alzheimer's disease.[2][3] Preclinical studies have demonstrated that AZD3839 effectively lowers Aβ levels in plasma, brain, and cerebrospinal fluid (CSF) in a dose- and time-dependent manner across various species, including mice, guinea pigs, and non-human primates.[2][4]
Signaling Pathway
The canonical amyloidogenic pathway and the inhibitory action of AZD3839 are depicted below. Under normal pathological conditions, BACE1 cleaves APP, the first step in generating Aβ peptides. AZD3839 directly inhibits this enzymatic activity.
Quantitative Efficacy and Selectivity
The potency and selectivity of AZD3839 have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of AZD3839
| Target/Assay | Species | IC50 / Ki | Units |
| BACE1 (Ki) | Human (recombinant) | 26.1 | nM |
| BACE2 (Ki) | Human (recombinant) | 372 | nM |
| Cathepsin D (Ki) | Human | >25 | µM |
| Aβ40 Release (IC50) | SH-SY5Y cells (human) | 4.8 | nM |
| sAPPβ Release (IC50) | SH-SY5Y cells (human) | 16.7 | nM |
| Aβ40 Release (IC50) | Mouse primary cortical neurons | 50.9 | nM |
| Aβ40 Release (IC50) | N2A cells (mouse) | 32.2 | nM |
| Aβ40 Release (IC50) | Guinea pig primary cortical neurons | 24.8 | nM |
Table 2: In Vivo Pharmacodynamic Effects of AZD3839
| Species | Dose | Route | Effect |
| Mouse (C57BL/6) | 80 µmol/kg | Oral | ~30% reduction in brain Aβ40 at 1.5h |
| Mouse (C57BL/6) | 160 µmol/kg | Oral | ~50% reduction in brain Aβ40, lasting up to 8h |
| Non-human primate | 5.5 µmol/kg | IV infusion | Significant reduction in CSF Aβ40 and Aβ42 at 4.5h |
Data sourced from[2].
Table 3: Human Pharmacodynamic Effects of AZD3839 (Single Oral Dose)
| Analyte | EC50 | Maximum Effect |
| Plasma Aβ40 | 46 nM | ~55% reduction |
| Plasma Aβ42 | 59 nM | ~55% reduction |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of AZD3839.
BACE1 Inhibition Assay (FRET)
A biochemical fluorescence resonance energy transfer (FRET) assay was utilized to determine the inhibitory activity of AZD3839 on recombinant human BACE1.[2][4]
Protocol:
-
Recombinant human BACE1 is incubated with a FRET-based peptide substrate containing the "Swedish" mutation of the APP sequence.
-
AZD3839, at varying concentrations, is added to the reaction mixture.
-
The enzymatic reaction is allowed to proceed at 37°C.
-
Cleavage of the substrate by BACE1 separates a fluorophore and a quencher, resulting in an increase in fluorescence.
-
Fluorescence intensity is measured over time.
-
The rate of substrate cleavage is determined, and Ki values are calculated based on the concentration-dependent inhibition by AZD3839.[2]
Cellular Aβ Release Assay
The effect of AZD3839 on Aβ production in a cellular context was assessed using various cell lines, including human SH-SY5Y neuroblastoma cells.[2]
Protocol:
-
SH-SY5Y cells, either wild-type or overexpressing APP, are cultured in appropriate media.
-
Cells are treated with varying concentrations of AZD3839 or vehicle control.
-
After a specified incubation period, the cell culture supernatant is collected.
-
Levels of secreted Aβ40 and sAPPβ in the supernatant are quantified using specific immunoassays (e.g., ELISA).
-
The concentration-dependent reduction in Aβ40 and sAPPβ is used to determine the IC50 values for AZD3839.[2][5]
In Vivo Microdialysis for Brain Aβ Measurement
To assess the effect of AZD3839 on brain Aβ levels in living animals, in vivo microdialysis is a commonly employed technique.
Protocol:
-
A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., hippocampus) of an anesthetized animal (e.g., mouse, guinea pig).
-
The probe is perfused with artificial CSF, and samples of the interstitial fluid are collected at regular intervals.
-
A baseline of Aβ levels is established.
-
AZD3839 is administered orally or intravenously.
-
Microdialysis sampling continues to monitor the time-dependent changes in brain Aβ concentrations.
-
Aβ levels in the dialysate are quantified by immunoassay.[2]
Clinical Development and Discontinuation
AZD3839 progressed to Phase 1 clinical trials in healthy volunteers.[3] These trials demonstrated a dose- and concentration-dependent reduction of plasma Aβ40 and Aβ42, providing clinical proof of its peripheral mechanism of action.[6][7] However, the clinical development of AZD3839 was discontinued due to a dose-related prolongation of the QTcF interval, an indicator of potential cardiac risk.[1][6]
Conclusion
AZD3839 is a well-characterized BACE1 inhibitor that potently and selectively reduces the production of amyloid-β peptides in both preclinical and clinical settings. While its development was halted, the extensive data gathered on its mechanism of action, pharmacokinetics, and pharmacodynamics provide valuable insights for the continued development of BACE1 inhibitors and other disease-modifying therapies for Alzheimer's disease. The challenges encountered with AZD3839 also highlight the importance of thorough safety and tolerability assessments in drug development.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
AZD3839 Free Base: A Technical Guide to its BACE1 Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the BACE1 inhibition kinetics of the free base form of AZD3839, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The accumulation of amyloid-beta (Aβ) peptides, initiated by BACE1 cleavage of the amyloid precursor protein (APP), is a central event in the pathogenesis of Alzheimer's disease. As such, BACE1 represents a key therapeutic target for reducing Aβ production. This document summarizes the quantitative inhibition data, details the experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Inhibition Data
The inhibitory activity of AZD3839 against BACE1 has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for easy comparison.
| Parameter | Value (nM) | Assay Type | Target | Notes |
| Ki | 26.1 | Biochemical FRET | Human BACE1 | Represents the inhibitor constant, indicating high binding affinity.[1] |
| IC50 | 4.8 | Cellular | Aβ40 reduction in SH-SY5Y cells | Demonstrates potent inhibition of Aβ production in a human neuroblastoma cell line.[1] |
| IC50 | 16.7 | Cellular | sAPPβ reduction in SH-SY5Y cells | Shows effective inhibition of the direct product of BACE1 activity.[1] |
| IC50 | 50.9 | Cellular | Aβ40 reduction in mouse primary cortical neurons | Indicates efficacy in a primary neuronal model.[1] |
| IC50 | 32.2 | Cellular | Aβ40 reduction in mouse N2A cells | Further confirms activity in a mouse neuroblastoma cell line.[1] |
| IC50 | 24.8 | Cellular | Aβ40 reduction in guinea pig primary cortical neurons | Demonstrates potency in another relevant animal model.[1] |
Table 1: In Vitro and Cellular Inhibition of BACE1 by AZD3839
| Enzyme | Ki (nM) | Selectivity vs. BACE1 |
| Human BACE1 | 26.1 | - |
| Human BACE2 | 372 | 14-fold |
| Human Cathepsin D | >25,000 | >960-fold |
Table 2: Selectivity Profile of AZD3839 [2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard techniques used in the characterization of BACE1 inhibitors.
BACE1 Inhibition Assay (In Vitro FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BACE1 in a cell-free system using Fluorescence Resonance Energy Transfer (FRET).
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
AZD3839 free base
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of AZD3839 in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the recombinant human BACE1 enzyme to the desired working concentration in cold assay buffer.
-
Assay Reaction:
-
Add assay buffer, diluted AZD3839 (or vehicle control), and the diluted BACE1 enzyme to the wells of the 96-well plate.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the BACE1 FRET substrate to all wells.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes (e.g., excitation at 320 nm and emission at 405 nm, depending on the specific FRET pair).
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each AZD3839 concentration by comparing the reaction rates to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Cellular Aβ40 Reduction Assay (SH-SY5Y Cells)
This cell-based assay measures the ability of a compound to inhibit BACE1 activity within a cellular context, thereby reducing the secretion of Aβ peptides.
Principle: Human neuroblastoma SH-SY5Y cells, often overexpressing wild-type or mutant APP, are treated with the test compound. The amount of Aβ40 secreted into the cell culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
SH-SY5Y cells (stably transfected with human APP)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
DMSO
-
Aβ40 ELISA kit
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Cell Seeding: Seed SH-SY5Y-APP cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of AZD3839 in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of AZD3839 or vehicle control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Aβ40 Quantification (ELISA):
-
Perform the Aβ40 ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants to a plate pre-coated with an Aβ40 capture antibody, followed by the addition of a detection antibody and a substrate for signal generation.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of Aβ40 peptide.
-
Determine the concentration of Aβ40 in each sample from the standard curve.
-
Calculate the percent inhibition of Aβ40 secretion for each AZD3839 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics (Representative Protocol)
While specific SPR data for AZD3839 is not publicly available, this protocol outlines the general procedure for determining the on-rate (k-on) and off-rate (k-off) of an inhibitor binding to BACE1.
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time monitoring of binding events and the calculation of kinetic rate constants.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human BACE1
-
This compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Covalently immobilize recombinant human BACE1 onto the sensor chip surface using standard amine coupling chemistry.
-
-
Analyte Injection:
-
Prepare a series of concentrations of AZD3839 in running buffer.
-
Inject the different concentrations of AZD3839 over the BACE1-immobilized surface and a reference surface (without BACE1).
-
-
Data Collection:
-
Monitor the association of AZD3839 to BACE1 during the injection phase.
-
Monitor the dissociation of AZD3839 from BACE1 during the buffer flow phase after the injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k-on) and the dissociation rate constant (k-off).
-
The equilibrium dissociation constant (KD) can be calculated as k-off / k-on.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to AZD3839 and its target, BACE1.
Caption: Amyloidogenic processing of APP and the inhibitory action of AZD3839 on BACE1.
References
AZD3839 Free Base: A Preclinical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is an orally available, brain-permeable small molecule that acts as a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the formation of amyloid-beta (Aβ) peptides.[4][5] The accumulation and deposition of Aβ peptides in the brain are considered critical events in the pathogenesis of Alzheimer's disease.[4] By inhibiting BACE1, AZD3839 aims to reduce the production of Aβ peptides, potentially offering a disease-modifying treatment for Alzheimer's disease.[2][4] This document provides a comprehensive overview of the preclinical pharmacology of AZD3839 free base, detailing its mechanism of action, in vitro and in vivo potency, selectivity, and pharmacokinetic/pharmacodynamic relationships.
Mechanism of Action
AZD3839 is a reversible inhibitor of BACE1.[3] It binds to the active site of the enzyme, preventing the cleavage of APP and thereby reducing the production of Aβ peptides, such as Aβ1-40 and Aβ1-42.[1][3] The inhibition of BACE1 is a primary therapeutic target in Alzheimer's disease research due to its pivotal role in the amyloid cascade.[5]
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase, which precludes the formation of Aβ.[5] In the amyloidogenic pathway, APP is sequentially cleaved by BACE1 (β-secretase) and then by γ-secretase, resulting in the generation of Aβ peptides.[5] AZD3839 specifically targets the initial step of the amyloidogenic pathway.
Quantitative Data Summary
The preclinical pharmacological activity of AZD3839 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Selectivity
| Target/Assay | Species/System | Parameter | Value | Reference(s) |
| BACE1 | Recombinant Human | Ki | 26.1 nM | [3][6][7] |
| sAPPβ release | Human SH-SY5Y cells | IC50 | 16.7 nM | [6][7] |
| Aβ40 production | Human SH-SY5Y cells | IC50 | 4.8 nM | [3][6][7] |
| Aβ40 production | Mouse (C57BL/6) primary cortical neurons | IC50 | 50.9 nM | [6][7] |
| Aβ40 production | Mouse N2A cells | IC50 | 32.2 nM | [6][7] |
| Aβ40 production | Guinea pig (Dunkin-Hartley) primary cortical neurons | IC50 | 24.8 nM | [6][7] |
| BACE2 | Recombinant Human | Ki | 372 nM | [7] |
| Cathepsin D | - | Ki | >25 µM (>1000-fold selective) | [2][4][7] |
| hERG | CHO cells | IC50 | 4.8 µM | [6] |
Ki: Inhibition constant; IC50: Half maximal inhibitory concentration.
Table 2: In Vivo Efficacy - Aβ Reduction
| Species | Dose & Route | Compartment | Max Aβ Reduction (%) | Time Point | Reference(s) |
| Mouse (C57BL/6) | 80 µmol/kg (approx. 38 mg/kg), p.o. | Brain | ~30% (Aβ40) | 1.5 h | [7] |
| 160 µmol/kg (approx. 76 mg/kg), p.o. | Brain | ~50% (Aβ40) | 4.5 h | [7] | |
| 100 µmol/kg (approx. 47 mg/kg), p.o. (twice daily for 7 days) | Brain & Plasma | Inhibition of Aβ40 accumulation | 7 days | [3] | |
| Guinea Pig | 100 µmol/kg (approx. 47 mg/kg), p.o. | Brain | ~60-70% (Aβ40) | - | [1] |
| 200 µmol/kg (approx. 94 mg/kg), p.o. | Brain, CSF, Plasma | Concentration and time-dependent reduction (Aβ40 & Aβ42) | - | [3] | |
| Non-human Primate (Cynomolgus) | 5.5 µmol/kg, i.v. | CSF | Significant reduction (Aβ40 & Aβ42) | 4.5 h | [3][7] |
| 20 µmol/kg, i.v. | CSF | Significant reduction (Aβ40, Aβ42, sAPPβ) | - | [3][7] |
p.o.: oral administration; i.v.: intravenous administration; CSF: cerebrospinal fluid.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of AZD3839.
BACE1 and BACE2 Enzyme Inhibition Assay (FRET)
-
Principle: A Fluorescence Resonance Energy Transfer (FRET) assay was used to measure the enzymatic activity of recombinant human BACE1 and BACE2.[2][4][7]
-
Procedure:
-
The assay utilizes a substrate peptide containing a fluorescent donor and a quencher molecule.
-
In its intact state, the quencher suppresses the fluorescence of the donor.
-
Upon cleavage by BACE1/2, the donor and quencher are separated, resulting in an increase in fluorescence.
-
AZD3839 was incubated with the enzyme and substrate.
-
The concentration-dependent inhibition of the fluorescent signal was measured to determine the Ki value.[2]
-
Cell-Based Assays for Aβ and sAPPβ Quantification
-
Cell Lines: Human neuroblastoma SH-SY5Y cells (wild-type or overexpressing APP), mouse neuroblastoma N2A cells, and primary cortical neurons from mice and guinea pigs were used.[2][6][7]
-
Procedure:
-
Cells were cultured under standard conditions.
-
Cells were treated with varying concentrations of AZD3839 for a specified period (e.g., 16 hours).[6]
-
The cell culture medium was collected.
-
Levels of secreted Aβ40, Aβ42, and sAPPβ in the medium were quantified using specific immunoassays, such as ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assays.
-
The concentration of AZD3839 that inhibited 50% of the Aβ or sAPPβ production (IC50) was determined.
-
In Vivo Animal Studies
-
Animal Models: Wild-type C57BL/6 mice, Dunkin-Hartley guinea pigs, and cynomolgus monkeys were used to assess the in vivo efficacy and pharmacokinetics of AZD3839.[2][3][7]
-
Dosing: AZD3839 was administered either orally (p.o.) via gavage or intravenously (i.v.).[3][6] Doses and administration schedules varied depending on the species and the objective of the study.
-
Sample Collection: At various time points after dosing, samples of blood (for plasma), cerebrospinal fluid (CSF), and brain tissue were collected.[2][4]
-
Bioanalysis:
-
Concentrations of AZD3839 in plasma, CSF, and brain homogenates were determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Concentrations of Aβ40 and Aβ42 in the same matrices were quantified using specific immunoassays.
-
-
Data Analysis: The relationship between AZD3839 concentrations (pharmacokinetics, PK) and the reduction in Aβ levels (pharmacodynamics, PD) was analyzed to establish a PK/PD model.[4]
Pharmacokinetics and Brain Penetration
AZD3839 is characterized as a brain-permeable inhibitor.[1] Preclinical studies in mice and guinea pigs demonstrated a good correlation between the free concentrations of AZD3839 in plasma and the brain, indicating unrestricted access to the central nervous system (CNS).[7] Following oral administration in mice, AZD3839 concentrations in the brain increased rapidly.[7] The compound exhibited dose- and time-dependent reductions of Aβ in plasma, brain, and CSF across multiple species, confirming target engagement in the relevant compartments.[2][4] However, in preclinical animal models, a plateau effect was observed, with maximal Aβ40 reduction reaching approximately 60-70%.[1]
Safety and Tolerability
Preclinical safety pharmacology studies were conducted as part of the development of AZD3839. While detailed preclinical toxicology findings are not extensively published, the clinical development of AZD3839 was discontinued.[1] This decision was based on the observation of a dose-related prolongation of the QTcF interval in healthy volunteers during a single ascending dose study.[1]
Conclusion
AZD3839 is a potent and selective BACE1 inhibitor that effectively crosses the blood-brain barrier and reduces the levels of amyloid-beta peptides in the brain, CSF, and plasma in multiple preclinical species.[2][7] The comprehensive in vitro and in vivo data demonstrate clear proof of mechanism and target engagement. The pharmacokinetic and pharmacodynamic analyses support its potential as a disease-modifying agent for Alzheimer's disease.[4] However, safety findings related to QT prolongation in clinical trials led to the discontinuation of its development.[1] The preclinical data package for AZD3839 remains a valuable reference for the development of BACE1 inhibitors and for understanding the translation of preclinical findings to the clinical setting.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
AZD3839 Free Base in Alzheimer's Disease Research: A Technical Guide
Executive Summary: AZD3839 is a potent, selective, and orally active inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides.[1][2] Developed through fragment-based screening and structure-based design, AZD3839 demonstrated robust reduction of Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma across multiple preclinical species, including mice, guinea pigs, and non-human primates.[1][3] These findings positioned it as a potential disease-modifying agent for Alzheimer's disease.[1][2] The compound advanced to Phase I clinical trials, where it successfully demonstrated peripheral proof of mechanism by reducing plasma Aβ in healthy volunteers.[4] However, its clinical development was discontinued due to a dose-dependent prolongation of the QTcF interval, a measure of cardiac electrical activity.[4][5] Despite its discontinuation for therapeutic use, AZD3839 remains a valuable tool for researchers studying the role of BACE1 and the amyloid pathway in Alzheimer's disease. This guide provides a comprehensive technical overview of its pharmacological data, experimental protocols, and the signaling pathways it modulates.
The Role of BACE1 in Alzheimer's Disease Pathogenesis
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[6] These peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[7][8]
BACE1 initiates the amyloidogenic pathway by cleaving APP to produce a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment, C99.[6][7] The C99 fragment is then cleaved by γ-secretase to generate Aβ peptides of various lengths, most notably the aggregation-prone Aβ42.[7][9] An alternative, non-amyloidogenic pathway is initiated by α-secretase, which cleaves APP within the Aβ domain, thereby preventing Aβ formation and producing a neuroprotective fragment, sAPPα.[7][8]
Given its rate-limiting role in Aβ production, BACE1 has been a prime therapeutic target for Alzheimer's disease.[10] Inhibition of BACE1 is intended to shift APP processing towards the non-amyloidogenic pathway, reducing Aβ production and its subsequent downstream pathology.[6][11]
Quantitative Pharmacology of AZD3839
AZD3839's pharmacological profile was extensively characterized through in vitro assays and in vivo studies across multiple species.
In Vitro Potency and Selectivity
AZD3839 demonstrated high potency for BACE1 and significant selectivity over the homologous protease BACE2 and the unrelated aspartyl protease Cathepsin D.[1][2] Its inhibitory activity was confirmed in various cell-based assays measuring the reduction of Aβ and sAPPβ.[1][12]
| Parameter | Species/System | Value | Citation(s) |
| Enzyme Inhibition | |||
| BACE1 Kᵢ | Recombinant Human | 26.1 nM | [1][12] |
| BACE2 Kᵢ | Recombinant Human | 372 nM | [1] |
| Cathepsin D Kᵢ | Recombinant Human | >25 µM | [1] |
| Cellular Activity (IC₅₀) | |||
| Aβ40 Reduction | Human SH-SY5Y (APPwt) | 4.8 nM | [1][12] |
| sAPPβ Reduction | Human SH-SY5Y | 16.7 nM | [1][12] |
| Aβ40 Reduction | Mouse Primary Cortical Neurons | 50.9 nM | [1][12] |
| Aβ40 Reduction | Mouse N2A Cells | 32.2 nM | [1][12] |
| Aβ40 Reduction | Guinea Pig Primary Cortical Neurons | 24.8 nM | [1][12] |
| Selectivity Ratios | |||
| BACE2 / BACE1 | - | ~14-fold | [1][2][12] |
| Cathepsin D / BACE1 | - | >1000-fold | [1][2][3] |
In Vivo Pharmacokinetics and Pharmacodynamics
AZD3839 is brain-permeable and demonstrated a dose- and time-dependent reduction of Aβ in plasma, brain, and CSF in preclinical models.[1][2][5] A strong correlation was established between drug exposure and Aβ reduction.
| Species | Route | Dose | Max Aβ Reduction (vs. Vehicle) | Tissue | Citation(s) |
| Mouse (C57BL/6) | Oral | 80 µmol/kg | ~30% | Brain | [1] |
| Oral | 160 µmol/kg | ~50% | Brain | [1] | |
| Guinea Pig | Oral | 100 µmol/kg | ~20-30% | Brain | [1] |
| Oral | 200 µmol/kg | ~50% | CSF | [1] | |
| Oral | 200 µmol/kg | ~20-60% | Brain | [1] | |
| Non-Human Primate | IV | 5.5 µmol/kg | Significant effect at 4.5h | CSF | [1] |
Pharmacokinetic Parameters:
-
Free Brain/Plasma Ratio: 0.7 (Mouse), 0.3 (Guinea Pig)[1]
-
Free CSF/Plasma Ratio: 0.7 (Guinea Pig)[1]
Phase I Clinical Trial Data
In a single ascending dose study in healthy volunteers, AZD3839 reduced plasma Aβ levels, confirming target engagement. However, safety concerns led to the termination of its development.[4][5]
| Parameter | Value | Notes | Citation(s) |
| Plasma Aβ40 EC₅₀ | 46 nM | Estimated potency for Aβ40 reduction | [4][13] |
| Plasma Aβ42 EC₅₀ | 59 nM | Estimated potency for Aβ42 reduction | [4][13] |
| Max Plasma Aβ Reduction | ~55% | Maximum observed effect on plasma Aβ | [4][13] |
| QTcF Prolongation | +5-6 ms | At 60 mg single dose | [5] |
| +9-10 ms | At 100 mg single dose | [5] | |
| +16-20 ms | At 300 mg single dose | [4][5] |
Key Experimental Methodologies
The characterization of AZD3839 involved a series of standardized in vitro and in vivo experiments.
In Vitro BACE1 Inhibition Assay (Cell-Based)
This protocol describes a common method for measuring BACE1 inhibition by quantifying the reduction of secreted Aβ peptides from cultured cells overexpressing human APP.[6]
Objective: To determine the concentration-dependent inhibitory effect of AZD3839 on BACE1 activity in a cellular context.
Materials:
-
Human neuroblastoma SH-SY5Y cells stably overexpressing wild-type APP695.[1]
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, antibiotics.
-
AZD3839 free base dissolved in DMSO to create a stock solution.
-
Vehicle control (DMSO).
-
Commercially available ELISA kits for human Aβ40 and/or sAPPβ.
Protocol:
-
Cell Plating: Seed SH-SY5Y-APPwt cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Perform serial dilutions of the AZD3839 stock solution in a culture medium to achieve a range of final assay concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%).
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing various concentrations of AZD3839 or vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 16-24 hours) at 37°C in a 5% CO₂ incubator.[12]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Quantification: Analyze the levels of Aβ40 or sAPPβ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of Aβ/sAPPβ production for each AZD3839 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
In Vivo Efficacy Studies in Animal Models
In vivo studies are crucial to assess brain penetration, target engagement in the CNS, and the pharmacokinetic/pharmacodynamic (PK/PD) relationship.[14]
Objective: To determine the dose- and time-dependent effects of orally administered AZD3839 on Aβ levels in the brain, CSF, and plasma of wild-type animals.
Materials:
-
Wild-type animal models (e.g., C57BL/6 mice, Dunkin-Hartley guinea pigs).[1]
-
AZD3839 formulated for oral gavage.
-
Vehicle control formulation.
-
Equipment for sample collection (blood, CSF, brain tissue).
-
Analytical methods (e.g., LC-MS/MS) for quantifying AZD3839 concentrations.
-
Immunoassays for quantifying Aβ levels.
Protocol:
-
Animal Dosing: Administer AZD3839 or vehicle to cohorts of animals via oral gavage at specified doses (e.g., 80 and 160 µmol/kg in mice).[1]
-
Time-Course Sampling: At predefined time points post-dose (e.g., 0.5, 1.5, 4.5, 8 hours), euthanize a cohort of animals.[1]
-
Sample Collection: Immediately collect blood (for plasma), CSF (if applicable), and brain tissue.
-
Sample Processing: Process the samples accordingly. For brain tissue, homogenize to prepare for analysis.
-
Bioanalysis:
-
Measure the concentration of AZD3839 in all matrices to determine its pharmacokinetic profile.
-
Measure the concentration of Aβ40 and Aβ42 in all matrices to determine the pharmacodynamic effect.
-
-
Data Analysis:
-
Plot the drug concentration and Aβ levels over time for each dose group.
-
Calculate the percent reduction in Aβ compared to the vehicle-treated group at each time point.
-
Establish a PK/PD model correlating drug exposure (e.g., free brain concentration) with the observed reduction in brain Aβ levels.
-
Conclusion
AZD3839 is a well-characterized BACE1 inhibitor that effectively reduces central and peripheral Aβ levels, demonstrating the viability of this therapeutic strategy.[1][3] Preclinical data robustly translated to peripheral Aβ reduction in humans, validating the animal models and the drug's mechanism of action.[4] While the discovery of dose-limiting cardiac effects halted its progression as a therapeutic candidate, the extensive dataset generated for AZD3839 provides an invaluable resource for the scientific community.[5] It serves as a critical reference compound for BACE1 research and offers important lessons for future drug development programs targeting neurodegenerative diseases, highlighting the importance of early, thorough safety and selectivity profiling.
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. AZD3839 [openinnovation.astrazeneca.com]
- 6. benchchem.com [benchchem.com]
- 7. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic effects of a novel synthetic α-secretase [frontiersin.org]
- 9. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
AZD3839 free base selectivity for BACE1 vs BACE2
An In-depth Technical Guide on the Selectivity of AZD3839 (Lanabecestat) for BACE1 vs. BACE2
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease.[1][2][3] As an aspartic protease, BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, which are central to the pathophysiology of Alzheimer's.[1][2] Its close homolog, BACE2, shares approximately 59% sequence homology with BACE1 but has distinct physiological roles, including processing of substrates involved in pigmentation and glucose homeostasis.[4][5][6] Consequently, the development of BACE1 inhibitors with high selectivity over BACE2 is critical to minimize potential off-target side effects. AZD3839 (also known as Lanabecestat) is a potent, brain-permeable BACE1 inhibitor that was advanced into clinical trials.[1][2] This document provides a detailed technical overview of its selectivity profile, focusing on BACE1 versus BACE2, supported by quantitative data and experimental methodologies.
Quantitative Selectivity Profile of AZD3839
AZD3839 demonstrates a clear preferential inhibition of BACE1 over BACE2. The inhibitory activity, expressed as the inhibition constant (Kᵢ), was determined through in vitro enzymatic assays. The compound also shows high selectivity against other related aspartic proteases, such as Cathepsin D.[1][2][7] The cellular potency of AZD3839 was further confirmed by measuring the reduction of BACE1 cleavage products, Aβ40 and soluble APPβ (sAPPβ), in various cell lines.[4][8]
| Target | Parameter | Value | Reference |
| Human BACE1 | Kᵢ | 26.1 nM | [7][8] |
| Human BACE2 | Kᵢ | 372 nM | [7] |
| Human Cathepsin D | Kᵢ | >25,000 nM | [7] |
| Selectivity Ratio | BACE2 Kᵢ / BACE1 Kᵢ | ~14-fold | [1][2][4][7][9] |
| Selectivity Ratio | Cathepsin D Kᵢ / BACE1 Kᵢ | >960-fold | [9] |
| Cellular Activity | |||
| Aβ40 Reduction (SH-SY5Y cells) | IC₅₀ | 4.8 nM | [4][8] |
| sAPPβ Reduction (SH-SY5Y cells) | IC₅₀ | 16.7 nM | [4][8] |
Experimental Protocols
The quantitative data presented were generated using standardized and robust biochemical and cellular assays.
Enzymatic Inhibition Assay (Biochemical FRET Assay)
The determination of Kᵢ values for BACE1 and BACE2 was performed using a biochemical Fluorescence Resonance Energy Transfer (FRET) assay.[1][2][7]
-
Principle: The assay utilizes a synthetic peptide substrate that mimics the BACE1 cleavage site in APP. This peptide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal. When BACE1 or BACE2 cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
-
Methodology:
-
Recombinant human BACE1 or BACE2 enzyme is incubated in a buffer system optimized for protease activity.
-
Serial dilutions of AZD3839 (dissolved in DMSO) are added to the enzyme solution and pre-incubated.
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence intensity over time is monitored using a plate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
Inhibitory concentrations (IC₅₀) are determined by plotting the reaction rate against the inhibitor concentration.
-
The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.
-
Cellular Aβ and sAPPβ Reduction Assay
To confirm the inhibitory activity of AZD3839 in a physiological context, cell-based assays were conducted using human neuroblastoma (SH-SY5Y) cells, which endogenously express APP and BACE1.[1][4][8]
-
Principle: This assay measures the ability of the inhibitor to cross the cell membrane and engage with BACE1 inside the cell, thereby reducing the production and secretion of Aβ and sAPPβ into the culture medium.
-
Methodology:
-
Human SH-SY5Y cells are cultured in multi-well plates until they reach a desired confluency.
-
The culture medium is replaced with fresh medium containing serial dilutions of AZD3839.
-
Cells are incubated with the compound for a defined period (e.g., 24 hours) to allow for BACE1 inhibition and subsequent reduction in APP processing.
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of secreted Aβ40 and sAPPβ in the supernatant are quantified using highly sensitive immunoassays, such as Meso Scale Discovery (MSD) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
The IC₅₀ value is calculated by plotting the percentage of Aβ or sAPPβ reduction against the concentration of AZD3839.
-
Visualizations
Amyloidogenic Pathway and BACE Inhibition
The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and the mechanism of inhibition by AZD3839. BACE2 can also cleave APP, but at different sites, and is less efficiently inhibited by the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. AZD3839 [openinnovation.astrazeneca.com]
An In-depth Technical Guide to AZD3839 Free Base: A BACE1 Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AZD3839, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Chemical Identity and Physicochemical Properties
AZD3839 is a small molecule, developed by AstraZeneca, that is orally available and capable of crossing the blood-brain barrier.[1] It was identified through fragment-based screening and structure-based design as a clinical candidate for the treatment of Alzheimer's disease.[2]
Table 1: Chemical Identifiers and Properties of AZD3839 Free Base
| Property | Value |
| IUPAC Name | (1S)-1-[2-(difluoromethyl)-4-pyridinyl]-4-fluoro-1-[3-(5-pyrimidinyl)phenyl]-1H-isoindol-3-amine[3] |
| Molecular Formula | C₂₄H₁₆F₃N₅[1] |
| Molecular Weight | 431.41 g/mol [1] |
| CAS Number | 1227163-84-9[1] |
| Appearance | White to off-white solid[1] |
| Solubility | DMSO: 30 mg/ml, Ethanol: 30 mg/ml, DMF: 2 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[3] |
Table 2: Calculated Physicochemical Properties
| Property | Value |
| Hydrogen Bond Acceptors | 5[4] |
| Hydrogen Bond Donors | 2[4] |
| Rotatable Bonds | 4[4] |
Pharmacological Profile
AZD3839 is a potent inhibitor of BACE1, the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[5][6]
Mechanism of Action
AZD3839 binds to the active site of BACE1, preventing it from cleaving the amyloid precursor protein (APP).[1][7] This initial cleavage is a prerequisite for the subsequent action of γ-secretase, which ultimately generates Aβ peptides of varying lengths, including the aggregation-prone Aβ42.[8] By inhibiting BACE1, AZD3839 effectively reduces the production of all Aβ species.
In Vitro Potency and Selectivity
AZD3839 demonstrates high potency against human BACE1 and selectivity over other aspartyl proteases, such as BACE2 and Cathepsin D.[2][9]
Table 3: In Vitro Inhibitory Activity of AZD3839
| Target/Assay | Species | IC₅₀ / Kᵢ (nM) |
| BACE1 (Kᵢ) | Human | 26.1[10] |
| BACE2 (Kᵢ) | Human | 372[9] |
| Cathepsin D (Kᵢ) | Human | >25,000[9] |
| Aβ40 reduction in SH-SY5Y cells (IC₅₀) | Human | 4.8[10] |
| sAPPβ reduction in SH-SY5Y cells (IC₅₀) | Human | 16.7[10] |
| Aβ40 reduction in primary cortical neurons (IC₅₀) | Mouse | 50.9[10] |
| Aβ40 reduction in N2A cells (IC₅₀) | Mouse | 32.2[10] |
| Aβ40 reduction in primary cortical neurons (IC₅₀) | Guinea Pig | 24.8[10] |
In Vivo Pharmacology
Preclinical studies in various animal models have shown that oral administration of AZD3839 leads to a dose- and time-dependent reduction of Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF).[2][9] For instance, in C57BL/6 mice, a dose of 160 μmol/kg resulted in a brain Aβ40 reduction of approximately 50%.[9] Similarly, significant reductions in Aβ40 and Aβ42 were observed in the brain and CSF of guinea pigs and non-human primates.[9]
Signaling Pathway
The primary signaling pathway affected by AZD3839 is the amyloidogenic processing of the amyloid precursor protein (APP).
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of AZD3839 on BACE1.
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of compounds like AZD3839.
Cell-Free BACE1 Inhibition Assay (FRET-based)
This protocol describes a common method for measuring BACE1 activity and its inhibition in a cell-free system using Fluorescence Resonance Energy Transfer (FRET).[2][6]
Caption: Workflow for an in vitro BACE1 Fluorescence Resonance Energy Transfer (FRET) inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.2 M Sodium Acetate, pH 4.5).[11]
-
Dilute recombinant human BACE1 enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of a BACE1 FRET substrate and dilute it in the assay buffer.[12]
-
Prepare serial dilutions of AZD3839 in the assay buffer containing a small percentage of DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted AZD3839 or vehicle control.[13]
-
Add the diluted BACE1 enzyme solution to each well.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[13]
-
Initiate the enzymatic reaction by adding the BACE1 substrate solution to all wells.[13]
-
Immediately measure the fluorescence intensity using a plate reader with excitation at ~320 nm and emission at ~405 nm (wavelengths can vary depending on the specific FRET substrate).[12]
-
Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 60-120 minutes) at 37°C.[12]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence increase over time.
-
Determine the percentage of BACE1 inhibition for each concentration of AZD3839 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.[13]
-
Cellular Aβ Reduction Assay
This protocol outlines a method to measure the ability of AZD3839 to reduce the secretion of Aβ from cultured cells.
Methodology:
-
Cell Culture:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) or other suitable cell lines that produce Aβ in appropriate cell culture medium.[10]
-
-
Compound Treatment:
-
Plate the cells in multi-well plates and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of AZD3839 or a vehicle control.
-
Incubate the cells for a specified period (e.g., 16-24 hours).[10]
-
-
Sample Collection and Analysis:
-
Collect the conditioned medium from each well.
-
Measure the concentration of Aβ40 and/or Aβ42 in the conditioned medium using a specific enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay techniques.[14]
-
-
Data Analysis:
-
Calculate the percentage reduction in Aβ levels for each AZD3839 concentration compared to the vehicle-treated cells.
-
Determine the IC₅₀ value by plotting the percentage reduction against the inhibitor concentration.
-
Clinical Development and Outlook
AZD3839 progressed into Phase 1 clinical trials.[6] In healthy volunteers, single oral doses of AZD3839 resulted in a dose-dependent reduction of plasma Aβ40 and Aβ42.[15][16] However, the clinical development of AZD3839 was discontinued due to a dose-related effect on QTcF prolongation observed in healthy volunteers.[17] Despite its discontinuation, the preclinical and early clinical data for AZD3839 provided valuable proof of mechanism for BACE1 inhibition as a therapeutic strategy for Alzheimer's disease.[15] The insights gained from the development of AZD3839 have contributed to the broader understanding of BACE1 inhibitor pharmacology and the challenges associated with this class of drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. AZD3839 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. Population pharmacokinetic and pharmacodynamic analysis of plasma Aβ40 and Aβ42 following single oral doses of the BACE1 inhibitor AZD3839 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AZD3839 [openinnovation.astrazeneca.com]
AZD3839 Free Base: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) permeability of AZD3839, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The ability of a therapeutic agent to penetrate the central nervous system (CNS) is a critical determinant of its efficacy in treating neurological disorders such as Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive understanding of AZD3839's CNS distribution.
Quantitative Assessment of Blood-Brain Barrier Permeability
The capacity of AZD3839 to cross the blood-brain barrier has been evaluated in multiple preclinical species. The key parameter for assessing BBB penetration is the ratio of the unbound drug concentration in the brain to that in the plasma (Kp,uu), which indicates the extent of unrestricted access to the CNS. Preclinical studies have demonstrated that AZD3839 is brain-permeable[1][2].
Quantitative analysis in preclinical models revealed a constant free brain-to-plasma ratio across different time points and concentrations, suggesting rapid and sustained equilibrium between the compartments.[3] The observed ratios indicate effective penetration of the BBB.
| Preclinical Species | Free Brain/Plasma Ratio (Kp,uu) | Reference |
| C57BL/6 Mouse | 0.7 | [3] |
| Guinea Pig | 0.3 | [3] |
Experimental Protocols
The determination of AZD3839's BBB permeability involved rigorous in vivo and in vitro experimental procedures.
In Vivo Pharmacokinetic Studies
Objective: To determine the concentrations of AZD3839 in plasma, brain, and cerebrospinal fluid (CSF) over time following administration.
Methodology:
-
Animal Models: Studies were conducted in wild-type C57BL/6 mice and guinea pigs.[1][3] These species are utilized as they allow for the study of BACE1 inhibition in its natural, non-mutated form.[1]
-
Drug Administration: AZD3839 was administered orally to the animal models.[1]
-
Sample Collection: At various time points post-administration, blood, brain, and CSF samples were collected.[1]
-
Bioanalysis: The concentration of AZD3839 in the collected plasma, brain homogenates, and CSF was quantified using appropriate bioanalytical methods, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for such studies.
-
Data Analysis: The pharmacokinetic parameters, including the area under the curve (AUC) and maximum concentration (Cmax), were calculated for each compartment.
Determination of Unbound Drug Fraction
Objective: To measure the fraction of AZD3839 that is not bound to proteins in the plasma and brain tissue, as only the unbound drug is free to cross the BBB and exert its pharmacological effect.
Methodology:
-
Equilibrium Dialysis: The fraction of unbound AZD3839 in plasma and brain homogenates was determined using equilibrium dialysis. This technique involves dialyzing the sample against a protein-free buffer until the concentration of the unbound drug is equal on both sides of a semi-permeable membrane.
-
Calculation of Free Concentrations: The measured total concentrations from the pharmacokinetic studies were multiplied by the determined unbound fractions (fu,plasma and fu,brain) to calculate the free drug concentrations in each compartment.
-
Calculation of Free Brain/Plasma Ratio (Kp,uu): The Kp,uu was calculated by dividing the free concentration of AZD3839 in the brain by its free concentration in the plasma.
Visualizing a BACE1 Inhibition Pathway
AZD3839 functions by inhibiting BACE1, a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. The following diagram illustrates this signaling pathway.
Caption: AZD3839 inhibits BACE1, preventing APP cleavage and reducing Aβ production.
Experimental Workflow for BBB Permeability Assessment
The following diagram outlines the logical flow of the experimental procedures used to determine the blood-brain barrier permeability of AZD3839.
Caption: Workflow for determining the blood-brain barrier permeability of AZD3839.
Conclusion
The preclinical data for AZD3839 robustly demonstrates its ability to penetrate the blood-brain barrier, a critical attribute for a BACE1 inhibitor intended for the treatment of Alzheimer's disease. The free brain-to-plasma ratios observed in mice and guinea pigs suggest that AZD3839 can achieve therapeutically relevant concentrations in the CNS. The detailed experimental protocols provide a clear framework for the rigorous assessment of its BBB permeability. This comprehensive understanding of AZD3839's CNS pharmacokinetic profile is essential for its continued development and clinical evaluation. The development of AZD3839 was, however, discontinued due to dose-related effects on QTcF intervals observed in healthy volunteers.[2]
References
AZD3839 Free Base: An In-Depth Technical Guide to In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the in vitro models used to characterize the activity of AZD3839 free base. It includes a summary of its inhibitory potency and selectivity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
AZD3839 acts as a BACE1 inhibitor, thereby reducing the cleavage of amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides, specifically Aβ40 and Aβ42.[1][2][3] The accumulation of these peptides is a central pathological hallmark of Alzheimer's disease.
Quantitative In Vitro Pharmacology
The in vitro potency and selectivity of AZD3839 have been evaluated in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Selectivity of AZD3839
| Target | Assay Type | Parameter | Value (nM) |
| Human BACE1 | FRET | Ki | 26.1 |
| Human BACE2 | FRET | Ki | 372 |
| Cathepsin D | FRET | Ki | >25,000 |
Data compiled from multiple sources.[3]
Table 2: Cellular Potency of AZD3839 in Various In Vitro Models
| Cell Line | Species | Assay | Parameter | Value (nM) |
| SH-SY5Y (APP695wt) | Human | Aβ40 Release | IC50 | 4.8 |
| SH-SY5Y | Human | sAPPβ Release | IC50 | 16.7 |
| N2A | Mouse | Aβ40 Release | IC50 | 32.2 |
| Primary Cortical Neurons | Mouse | Aβ40 Release | IC50 | 50.9 |
| Primary Cortical Neurons | Guinea Pig | Aβ40 Release | IC50 | 24.8 |
Data compiled from multiple sources.[3]
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided in DOT language.
Experimental Protocols
BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay
This biochemical assay measures the direct inhibitory effect of AZD3839 on BACE1 enzymatic activity.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
DMSO (for compound dilution)
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of AZD3839 in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations.
-
Assay Setup:
-
Add Assay Buffer to all wells.
-
Add the diluted AZD3839 or vehicle (DMSO in Assay Buffer) to the respective wells.
-
Add the diluted BACE1 enzyme to all wells except the negative control (blank) wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes at the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve for each well.
-
Subtract the reaction rate of the negative control from all other wells.
-
Plot the percent inhibition against the logarithm of the AZD3839 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
SH-SY5Y Cell-Based Aβ40 and sAPPβ Release Assay
This assay measures the ability of AZD3839 to inhibit BACE1 activity in a cellular context, leading to a reduction in the secretion of Aβ40 and sAPPβ.
Materials:
-
SH-SY5Y cells overexpressing wild-type APP695 (SH-SY5Y-APP695wt)
-
Cell Culture Medium: DMEM/F-12 with Glutamax, 10% FCS, and 1% non-essential amino acids
-
This compound
-
DMSO
-
Human Aβ40 ELISA kit
-
sAPPβ detection kit (e.g., Meso Scale Discovery)
-
Cell culture plates and incubator (37°C, 5% CO2)
-
Microplate reader for ELISA
Procedure:
-
Cell Culture: Culture SH-SY5Y-APP695wt cells in T-flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well cell culture plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of AZD3839 in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of AZD3839 or vehicle control.
-
-
Incubation: Incubate the plates for 16 hours at 37°C in a 5% CO2 incubator.[3]
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well for Aβ40 and sAPPβ analysis.
-
Quantification:
-
Aβ40: Analyze the levels of secreted Aβ40 in the conditioned medium using a human Aβ40 ELISA kit according to the manufacturer's instructions.[3]
-
sAPPβ: Analyze the levels of secreted sAPPβ using a suitable detection kit.
-
-
Data Analysis:
-
Generate a standard curve for the Aβ40 and sAPPβ assays.
-
Calculate the concentration of Aβ40 and sAPPβ in each sample.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percent inhibition of Aβ40 or sAPPβ secretion against the logarithm of the AZD3839 concentration and fit the data to determine the IC50 values.
-
N2A and Primary Cortical Neuron Cell-Based Aβ40 Release Assay
This protocol is similar to the SH-SY5Y assay but is adapted for mouse neuroblastoma (N2A) cells or primary cortical neurons from mice or guinea pigs.
Materials:
-
N2A cells or primary cortical neurons
-
Appropriate cell culture medium and supplements for the specific cell type
-
This compound
-
DMSO
-
Mouse or species-specific Aβ40 ELISA kit
-
Cell culture plates and incubator
Procedure:
-
Cell Culture and Plating: Culture and plate N2A cells or primary cortical neurons according to standard protocols for these cell types.
-
Compound Treatment: Prepare and add AZD3839 dilutions to the cells as described for the SH-SY5Y assay.
-
Incubation: The incubation time may need to be optimized for these cell types but is typically in the range of 16-24 hours.
-
Sample Collection and Quantification: Collect the conditioned medium and measure Aβ40 levels using a species-specific ELISA kit.
-
Data Analysis: Analyze the data as described for the SH-SY5Y assay to determine the IC50 value.
Conclusion
The in vitro models described in this guide are essential tools for the characterization of BACE1 inhibitors like AZD3839. The biochemical FRET assay provides a direct measure of enzyme inhibition, while the cell-based assays confirm the compound's activity in a more physiologically relevant context. The quantitative data and detailed protocols presented here offer a solid foundation for researchers and drug development professionals working with AZD3839 and other BACE1 inhibitors.
References
- 1. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD3839 [openinnovation.astrazeneca.com]
- 3. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
AZD3839 Free Base in Primary Cortical Neuron Studies: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical evaluation of AZD3839, a potent and selective BACE1 inhibitor, with a specific focus on studies utilizing primary cortical neurons. This document is intended for researchers, scientists, and drug development professionals engaged in Alzheimer's disease research and related neurodegenerative disorders.
Core Mechanism of Action: BACE1 Inhibition
AZD3839 is a small molecule inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1][2] Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1][2]
Signaling Pathway of APP Processing and BACE1 Inhibition
The following diagram illustrates the amyloidogenic processing of APP and the mechanism of action for AZD3839.
Quantitative Data Summary
AZD3839 demonstrated potent, concentration-dependent inhibition of Aβ40 release in primary cortical neurons derived from different species. The IC50 values are summarized in the table below.
| Cell Type | Species | Endpoint | IC50 (nmol/liter) | Reference |
| Primary Cortical Neurons | C57BL/6 Mouse | Aβ40 Reduction | 50.9 | [3][4] |
| Primary Cortical Neurons | Dunkin-Hartley Guinea Pig | Aβ40 Reduction | 24.8 | [3][4] |
| SH-SY5Y (overexpressing APP695wt) | Human | Aβ40 Reduction | 4.8 | [3] |
| SH-SY5Y | Human | sAPPβ Reduction | 16.7 | [3][4] |
| N2A (neuroblastoma) | Mouse | Aβ40 Reduction | 32.2 | [3][4] |
Experimental Protocols
The following sections detail the methodologies employed in the primary cortical neuron studies with AZD3839.
Primary Cortical Neuron Culture
This protocol outlines the isolation and culture of primary cortical neurons from embryonic mice or guinea pigs.
-
C57BL/6 mouse or Dunkin-Hartley guinea pig embryos (E15-E17)
-
Calcium and magnesium-free Earle's Balanced Salt Solution (CMF-EBSS)
-
0.25% Trypsin
-
DNase (2 units/ml)
-
Culture Medium: 10% Ham's F-12, 10% fetal bovine serum, 1% penicillin-streptomycin
-
Poly-D-lysine coated plates
-
Euthanize pregnant animals and dissect the embryos.
-
Isolate the cortices from the embryonic brains.
-
Wash the cortices in CMF-EBSS.
-
Incubate the cortices in CMF-EBSS containing 0.25% trypsin and 2 units/ml DNase for 1 hour at 37°C in a 5% CO2 incubator.
-
Wash the cortices with warm CMF-EBSS to remove the trypsin solution.
-
Gently triturate the tissue using flame-polished pipettes to obtain a single-cell suspension.
-
Transfer the cell suspension to a 50-ml conical tube containing culture medium to inactivate any remaining trypsin.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in fresh culture medium.
-
Plate the cells on poly-D-lysine coated plates at a desired density.
-
Incubate the cultured neurons at 37°C in a 5% CO2 incubator.
AZD3839 Treatment and Aβ40 Measurement
This workflow describes the process of treating primary cortical neurons with AZD3839 and subsequently measuring the levels of secreted Aβ40.
Selectivity Profile
AZD3839 exhibits selectivity for BACE1 over other proteases, which is a critical aspect of its safety and specificity.
-
BACE2 Selectivity: 14-fold selectivity for BACE1 over BACE2.[1][3]
-
Cathepsin D Selectivity: >1000-fold selectivity for BACE1 over Cathepsin D.[1][3]
In Vivo Correlation
Pharmacokinetic and pharmacodynamic analyses in mice and guinea pigs have demonstrated a strong correlation between the potency of AZD3839 in primary cortical neurons and its effects on reducing Aβ levels in the brain in vivo.[1][3][5] This correlation underscores the translational relevance of the in vitro primary neuron model for predicting the in vivo efficacy of BACE1 inhibitors.
Conclusion
The studies conducted on primary cortical neurons have been instrumental in characterizing the pharmacological profile of AZD3839. These in vitro models have confirmed its potent inhibitory effect on BACE1 activity, leading to a significant reduction in Aβ production. The data generated from these studies, particularly the IC50 values and the correlation with in vivo efficacy, have provided a solid foundation for the further clinical development of AZD3839 as a potential disease-modifying therapy for Alzheimer's disease.
References
- 1. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease [alzped.nia.nih.gov]
- 3. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: AZD3839 Free Base SH-SY5Y Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental protocols and data related to the use of AZD3839 free base in the SH-SY5Y human neuroblastoma cell line, a common model for Alzheimer's disease research.
Introduction to AZD3839 and its Mechanism of Action
AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. An accumulation of Aβ peptides in the brain is a central event in the pathophysiology of Alzheimer's disease. By inhibiting BACE1, AZD3839 effectively reduces the generation of Aβ peptides.[1][2] The SH-SY5Y cell line, particularly when differentiated into a neuronal phenotype, is a widely used in vitro model to study APP processing and the effects of BACE1 inhibitors like AZD3839.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of AZD3839 in SH-SY5Y cells.
Table 1: Potency of AZD3839 in SH-SY5Y Cells
| Analyte | IC50 (nmol/liter) | Cell Type |
| Aβ40 | 4.8 | SH-SY5Y cells overexpressing APP695wt |
| sAPPβ | 16.7 | SH-SY5Y cells |
Data sourced from Jeppsson et al. (2012).[1][2][3]
Experimental Protocols
This section details the essential protocols for conducting experiments with AZD3839 in the SH-SY5Y cell line.
SH-SY5Y Cell Culture and Differentiation
3.1.1. Undifferentiated Cell Culture
-
Culture Medium: 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, and 50 ng/ml penicillin/streptomycin.[4]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[4]
-
Passaging: Subculture cells at 80-90% confluency. Wash with PBS, detach with trypsin-EDTA, neutralize with culture medium, centrifuge, and re-seed at a ratio of 1:4 to 1:16.[4]
3.1.2. Neuronal Differentiation Protocol (Retinoic Acid and BDNF)
Differentiated SH-SY5Y cells exhibit a more mature neuronal phenotype, making them a more relevant model for neurodegenerative disease studies.
-
Day -1: Seeding: Seed SH-SY5Y cells at a density of 40,000 cells per well in a 12-well plate in complete culture medium.[5]
-
Day 0: Differentiation Induction (RA): Change the medium to "diff1" medium: culture medium containing 10 µM Retinoic Acid (RA) and a reduced FBS concentration of 2%.[5]
-
Day 3: Differentiation Medium Change (RA + BDNF): Replace the medium with "diff2" medium: culture medium containing 10 µM RA, 50 ng/ml Brain-Derived Neurotrophic Factor (BDNF), and 1% FBS.[5]
-
Day 6: Medium Refresh: Perform a full medium change with fresh "diff2" medium.[5]
-
Day 7-10: Experimental Window: The cells are now considered differentiated and suitable for experimental use.[5][6][7]
AZD3839 Treatment
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
On the day of the experiment, dilute the AZD3839 stock solution to the desired final concentrations in the appropriate cell culture medium.
-
Remove the existing medium from the differentiated SH-SY5Y cells and replace it with the medium containing the various concentrations of AZD3839.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest AZD3839 concentration).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Measurement of Aβ40 and sAPPβ
3.3.1. Aβ40 ELISA
-
Sample Collection: After the treatment period, collect the conditioned medium from each well.
-
ELISA Procedure: Utilize a commercially available Human Aβ1-40 ELISA kit. The general principle involves the capture of Aβ40 by a specific antibody coated on a microplate, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate. The signal is developed with a substrate solution and measured spectrophotometrically.[8]
-
Data Analysis: Calculate the concentration of Aβ40 in the samples by comparing their optical density to a standard curve generated with known concentrations of Aβ40.
3.3.2. sAPPβ Meso Scale Discovery (MSD) Assay
-
Sample Collection: Collect the conditioned medium as described for the ELISA.
-
MSD Assay Procedure: Use a Meso Scale Discovery sAPPα/sAPPβ multiplex assay. This electrochemiluminescence-based platform allows for the simultaneous quantification of sAPPβ.[9][10] The assay involves the capture of sAPPβ by specific antibodies spotted on the plate, followed by detection with a SULFO-TAG™ labeled antibody.[11]
-
Data Analysis: The plate is read on an MSD instrument, and the light emission is proportional to the amount of sAPPβ in the sample. Concentrations are determined based on a standard curve.
BACE1 Activity Assay
-
Cell Lysate Preparation: After treatment, wash the cells with cold PBS and lyse them in a suitable extraction buffer.[12] Centrifuge the lysate to pellet cellular debris and collect the supernatant.[12]
-
Fluorometric Assay: Use a BACE1 activity assay kit, which typically employs a fluorogenic peptide substrate containing the BACE1 cleavage site.[13][14][15]
-
Procedure: Incubate the cell lysate with the substrate. BACE1 cleavage of the substrate results in the release of a fluorophore, leading to an increase in fluorescence intensity.[15]
-
Data Analysis: Measure the fluorescence kinetically using a microplate reader. The rate of fluorescence increase is proportional to the BACE1 activity in the sample.
Signaling Pathways and Experimental Workflows
BACE1 Signaling Pathway in SH-SY5Y Cells
AZD3839 directly inhibits the enzymatic activity of BACE1, which is the initial and rate-limiting step in the amyloidogenic pathway of APP processing. This inhibition leads to a reduction in the production of sAPPβ and Aβ peptides. The expression and activity of BACE1 itself can be regulated by various factors, including the NF-κB signaling pathway.
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SH-SY5Y culturing [protocols.io]
- 5. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.exkitstore.com [assets.exkitstore.com]
- 9. mesoscale.com [mesoscale.com]
- 10. sAPPα/sAPPβ Kit | Meso Scale Discovery [mesoscale.com]
- 11. mesoscale.com [mesoscale.com]
- 12. abcam.com [abcam.com]
- 13. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
AZD3839 free base preclinical animal models
An In-Depth Technical Guide to Preclinical Animal Models of AZD3839 Free Base
Introduction
AZD3839 is a potent, brain-permeable small molecule inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] Developed for the potential treatment of Alzheimer's disease, its mechanism of action is centered on reducing the formation of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease's pathogenesis.[2][3] Preclinical studies demonstrated that AZD3839 effectively lowers Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF) across multiple animal species.[4][5] Despite a promising preclinical profile that led to its advancement into Phase 1 clinical trials, the development of AZD3839 was discontinued due to observations of dose-related QTcF prolongation in healthy volunteers.[1] This guide provides a detailed overview of the preclinical animal models and methodologies used to characterize the pharmacology of AZD3839.
Mechanism of Action: BACE1 Inhibition
BACE1 is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP).[3] It cleaves APP to generate a soluble ectodomain (sAPPβ) and a membrane-bound C-terminal fragment (C99).[3] Subsequent cleavage of C99 by γ-secretase releases Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[3] By inhibiting BACE1, AZD3839 blocks the initial step of this pathway, thereby reducing the production of sAPPβ and all downstream Aβ species.[2]
Quantitative Data Summary
The preclinical evaluation of AZD3839 involved extensive in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Table 1: In Vitro Potency and Selectivity of AZD3839
| Target/Assay | Cell Line / System | Species | IC₅₀ / Kᵢ (nM) |
| BACE1 (Kᵢ) | Recombinant Human BACE1 | Human | 26.1[4][6] |
| BACE2 (Kᵢ) | Recombinant Human BACE2 | Human | 372[4] |
| Cathepsin D (Kᵢ) | Aspartic Protease | Human | >25,000[4] |
| Aβ40 Reduction (IC₅₀) | SH-SY5Y Cells | Human | 4.8[4] |
| sAPPβ Reduction (IC₅₀) | SH-SY5Y Cells | Human | 16.7[4][6] |
| Aβ40 Reduction (IC₅₀) | Primary Cortical Neurons | Mouse | 50.9[4][6] |
| Aβ40 Reduction (IC₅₀) | N2A Cells | Mouse | 32.2[4][6] |
| Aβ40 Reduction (IC₅₀) | Primary Cortical Neurons | Guinea Pig | 24.8[4][6] |
Data sourced from Jeppsson F., et al. (2012) and Selleck Chemicals product information.[4][6]
Table 2: In Vivo Pharmacodynamic Effects of AZD3839 on Aβ Levels
| Species | Dose (μmol/kg) | Route | Compartment | Analyte | Max. Reduction (%) | Time Point of Max. Reduction |
| Mouse (C57BL/6) | 160 (69 mg/kg) | Oral | Brain | Aβ40 | ~50% | 1.5 - 4.5 h[4] |
| Mouse (C57BL/6) | 160 (69 mg/kg) | Oral | Brain | Aβ42 | ~50% | 1.5 - 4.5 h[4] |
| Guinea Pig | 200 | Oral | Brain | Aβ40 | ~60% | 1.5 - 8 h[4] |
| Guinea Pig | 200 | Oral | CSF | Aβ40 | ~50% | 3 h[4] |
| Non-human Primate | 12.5 | IV Infusion | CSF | Aβ40 | ~75% | 4 h[4] |
| Non-human Primate | 12.5 | IV Infusion | CSF | Aβ42 | ~70% | 4 h[4] |
| Non-human Primate | 12.5 | IV Infusion | CSF | sAPPβ | ~70% | 4 h[4] |
Data expressed as percent reduction versus vehicle-treated controls. Sourced from Jeppsson F., et al. (2012).[4]
Table 3: Pharmacokinetic Properties of AZD3839
| Species | Parameter | Value |
| Mouse (C57BL/6) | Free Brain / Free Plasma Ratio | 0.7[4] |
| Guinea Pig | Free Brain / Free Plasma Ratio | 0.3[4] |
| Guinea Pig | Free CSF / Free Plasma Ratio | 0.7[4] |
| Mouse | In Vitro Plasma Protein Unbound Fraction | 3.2%[7] |
| Guinea Pig | In Vitro Plasma Protein Unbound Fraction | 20%[7] |
| Monkey | In Vitro Plasma Protein Unbound Fraction | 6.9%[7] |
Data sourced from Jeppsson F., et al. (2012).[4][7]
Experimental Protocols
Detailed methodologies were crucial for establishing the preclinical profile of AZD3839. Wild-type animals were intentionally used to study the compound's effect on the amyloid pathway in its natural, non-mutated state.[5]
In Vitro Potency and Selectivity Assays
-
BACE1/BACE2 Inhibition Assay:
-
Objective: To determine the inhibitory potency (Kᵢ) of AZD3839.
-
Method: A fluorescence resonance energy transfer (FRET) assay was used.[2] Recombinant human BACE1 or BACE2 was incubated with a synthetic peptide substrate derived from the APP sequence. Cleavage of the substrate by the enzyme separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence. The assay was performed with varying concentrations of AZD3839 to determine the concentration that inhibits 50% of the enzyme activity (IC₅₀), which was then used to calculate the Kᵢ.
-
-
Cellular Aβ and sAPPβ Reduction Assays:
-
Objective: To measure the potency of AZD3839 in a cellular context.
-
Cell Lines: Human neuroblastoma SH-SY5Y cells (overexpressing wild-type APP695), mouse neuroblastoma N2A cells, and primary cortical neurons from C57BL/6 mice and Dunkin-Hartley guinea pigs were used.[4]
-
Protocol: Cells were cultured and treated with various concentrations of AZD3839 for 16-24 hours.[6] Following incubation, the conditioned media was collected. The levels of secreted Aβ40, Aβ42, and sAPPβ were quantified using immunoassays (e.g., ELISA or Meso Scale Discovery). IC₅₀ values were calculated from the concentration-response curves.[4][6]
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
AZD3839 Free Base: A BACE1 Inhibitor's Impact on sAPPβ Levels
An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of the effects of AZD3839 free base, a potent and selective inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), on soluble amyloid precursor protein beta (sAPPβ) levels. This document is intended for researchers, scientists, and drug development professionals engaged in Alzheimer's disease research and related neurodegenerative disorders.
AZD3839 was developed as a clinical candidate for the treatment of Alzheimer's disease, based on the amyloid cascade hypothesis which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the disease's pathogenesis.[1][2] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the generation of Aβ.[3][4] Inhibition of BACE1 is therefore a key therapeutic strategy to reduce Aβ production. The cleavage of APP by BACE1 produces two fragments: the membrane-bound C-terminal fragment (C99) and the secreted N-terminal fragment, sAPPβ.[3] Consequently, sAPPβ serves as a direct biomarker of BACE1 activity in both preclinical and clinical settings.[1][5]
Mechanism of Action: BACE1 Inhibition
AZD3839 is a brain-permeable small molecule that potently and selectively inhibits BACE1.[1][6][7] By binding to the active site of BACE1, AZD3839 prevents the cleavage of APP, thereby reducing the production of both sAPPβ and Aβ.[1][2][5] Preclinical studies have demonstrated that AZD3839 is selective for BACE1 over other aspartyl proteases such as BACE2 and Cathepsin D.[1][6]
Signaling Pathway of APP Processing
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase, precluding the formation of Aβ. The amyloidogenic pathway, initiated by BACE1, leads to the production of Aβ. AZD3839 specifically targets the initial step of the amyloidogenic pathway.
Quantitative Data Summary
The inhibitory effect of AZD3839 on BACE1 activity, as measured by the reduction in sAPPβ and Aβ levels, has been quantified in various preclinical models.
| Assay Type | Cell Line / Species | Parameter | Value (nM) | Reference |
| BACE1 Inhibition (Ki) | Cell-free assay | Ki | 26.1 | [7] |
| sAPPβ Reduction | Human SH-SY5Y cells | IC50 | 16.7 | [5][7] |
| Aβ40 Reduction | Human SH-SY5Y cells | IC50 | 4.8 | [7] |
| Aβ40 Reduction | Mouse Primary Cortical Neurons | IC50 | 50.9 | [5][7] |
| Aβ40 Reduction | Mouse N2A cells | IC50 | 32.2 | [5][7] |
| Aβ40 Reduction | Guinea Pig Primary Cortical Neurons | IC50 | 24.8 | [5][7] |
Table 1: In Vitro Potency of AZD3839
| Species | Dose | Route of Administration | Effect on Aβ/sAPPβ | Reference |
| Mouse (C57BL/6) | 69 mg/kg | Oral (p.o.) | Dose- and time-dependent reduction of plasma and brain Aβ. | [7] |
| Mouse (C57BL/6) | 100 µmol/kg twice daily for 7 days | Oral (p.o.) | Comparable efficacy on brain and plasma Aβ40 to a single administration. | [5] |
| Guinea Pig | 100 or 200 µmol/kg | Oral (p.o.) | Concentration- and time-dependent reduction of plasma, brain, and CSF Aβ. A 200 µmol/kg dose reduced CSF Aβ40 by 50% at 3 hours. | [5] |
| Non-human Primate (Cynomolgus monkey) | 20 µmol/kg | Intravenous (i.v.) | Significantly reduced levels of Aβ40, Aβ42, and sAPPβ in CSF between 3 and 12 hours after dose. The effect on sAPPβ was more pronounced. | [5] |
| Non-human Primate (Cynomolgus monkey) | 5.5 µmol/kg | Intravenous (i.v.) | No significant effect on sAPPβ levels in CSF, possibly due to low exposure. | [5] |
Table 2: In Vivo Efficacy of AZD3839
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effect of AZD3839 on sAPPβ levels.
In Vitro sAPPβ and Aβ Quantification
Objective: To determine the in vitro potency of AZD3839 in reducing sAPPβ and Aβ levels in various cell lines.
Cell Lines:
-
Human neuroblastoma SH-SY5Y cells
-
Mouse neuroblastoma N2A cells
-
Primary cortical neurons from C57BL/6 mice and Dunkin-Hartley guinea pigs
Methodology:
-
Cell Culture: Cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of AZD3839 for a specified period.
-
Sample Collection: Conditioned media is collected for the quantification of secreted sAPPβ and Aβ.
-
Quantification: sAPPβ and Aβ levels are measured using specific enzyme-linked immunosorbent assays (ELISAs) or other sensitive immunoassays.
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic model.
In Vivo Assessment in Animal Models
Objective: To evaluate the in vivo efficacy of AZD3839 in reducing Aβ and sAPPβ levels in the plasma, brain, and cerebrospinal fluid (CSF) of preclinical species.
Animal Models:
-
C57BL/6 mice
-
Dunkin-Hartley guinea pigs
-
Cynomolgus monkeys
Methodology:
-
Compound Administration: AZD3839 is administered orally (p.o.) or intravenously (i.v.) at various doses.
-
Sample Collection: At specified time points post-administration, blood (for plasma), brain tissue, and CSF are collected.
-
Sample Processing: Brain tissue is homogenized, and all samples are processed to extract the analytes of interest.
-
Quantification: Aβ and sAPPβ levels are measured using validated immunoassays.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between drug concentration and the observed pharmacological effect (reduction in biomarkers) is analyzed.
Conclusion
AZD3839 is a potent BACE1 inhibitor that effectively reduces the levels of sAPPβ and Aβ in a concentration- and dose-dependent manner across a range of preclinical models.[1][2][5] The measurement of sAPPβ provides a reliable and direct biomarker for assessing the in vivo target engagement of BACE1 inhibitors like AZD3839. While the clinical development of AZD3839 was discontinued due to off-target effects, the data generated from its preclinical evaluation provide valuable insights into the pharmacological modulation of the amyloidogenic pathway and the utility of sAPPβ as a key biomarker in the development of therapies for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 4. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD3839 [openinnovation.astrazeneca.com]
- 7. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for AZD3839 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent, orally available, and brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides.[3][4] The accumulation of Aβ peptides in the brain is a central pathological hallmark of Alzheimer's disease.[3] AZD3839 has been demonstrated to effectively reduce Aβ levels in various preclinical models and in human clinical trials, making it a valuable research tool for studying the consequences of BACE1 inhibition and its potential as a therapeutic agent for Alzheimer's disease.[5][6]
Mechanism of Action
AZD3839 functions as a selective, reversible inhibitor of BACE1.[2] By binding to the active site of BACE1, it prevents the cleavage of APP into the soluble N-terminal fragment (sAPPβ) and the membrane-bound C-terminal fragment (C99). This action effectively reduces the substrate available for the subsequent cleavage by γ-secretase, ultimately leading to a decrease in the production of Aβ peptides, including Aβ40 and Aβ42.[3][7]
APP Processing Pathway and AZD3839 Inhibition
Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of AZD3839.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency and selectivity of AZD3839.
Table 1: In Vitro Enzyme and Cell-Based Potency of AZD3839
| Parameter | Species/Cell Line | Value | Reference(s) |
| BACE1 Ki | Human (recombinant) | 26.1 nM | [2][8] |
| BACE2 Ki | Human (recombinant) | 372 nM | [5] |
| Cathepsin D Ki | Human (recombinant) | >25 µM | [5] |
| Aβ40 IC50 | Human SH-SY5Y cells | 4.8 nM | [5][8] |
| sAPPβ IC50 | Human SH-SY5Y cells | 16.7 nM | [5][8] |
| Aβ40 IC50 | Mouse primary cortical neurons | 50.9 nM | [5][8] |
| Aβ40 IC50 | Mouse N2A cells | 32.2 nM | [5][8] |
| Aβ40 IC50 | Guinea pig primary cortical neurons | 24.8 nM | [5][8] |
Table 2: In Vivo Pharmacodynamic Effects of AZD3839
| Species | Dose & Route | Effect | Reference(s) |
| Mouse (C57BL/6) | 160 µmol/kg, oral | ~50% reduction of brain Aβ40 | [5] |
| Guinea Pig | 200 µmol/kg, oral | ~50% reduction of CSF Aβ40 at 3h | [5] |
| Cynomolgus Monkey | 20 µmol/kg, IV infusion | Significant reduction of CSF Aβ40, Aβ42, and sAPPβ | [5] |
| Healthy Humans | Single oral doses (1-300 mg) | ~55% max reduction of plasma Aβ40/Aβ42 | [6] |
| Healthy Humans (EC50) | Single oral doses | Plasma Aβ40: 46 nM, Plasma Aβ42: 59 nM | [6] |
Experimental Protocols
In Vitro BACE1 Inhibition Assay (FRET-Based)
This protocol describes the determination of the inhibitory potency (Ki) of AZD3839 on recombinant human BACE1 using a Fluorescence Resonance Energy Transfer (FRET) assay.[4][5]
Workflow for BACE1 FRET Assay
Caption: Workflow for determining BACE1 inhibitory activity using a FRET-based assay.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET peptide substrate (e.g., based on the Swedish mutation of APP)
-
AZD3839 free base
-
Assay buffer (e.g., Sodium Acetate, pH 4.5, with CHAPS)
-
DMSO (for compound dilution)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of AZD3839 in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Assay Setup: To each well of a 384-well plate, add the recombinant human BACE1 enzyme diluted in assay buffer.
-
Inhibitor Addition: Add the diluted AZD3839 or vehicle (for control wells) to the wells containing the enzyme.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Incubation: Incubate the plate for the desired reaction time (e.g., 60-120 minutes) at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: Calculate the percent inhibition for each AZD3839 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell-Based Aβ and sAPPβ Reduction Assay
This protocol describes the measurement of Aβ40 and sAPPβ reduction in a human neuroblastoma cell line (e.g., SH-SY5Y) treated with AZD3839.[3][5][8]
Workflow for Cell-Based Aβ Reduction Assay
Caption: General workflow for measuring Aβ reduction in a cell-based assay.
Materials:
-
Human SH-SY5Y cells (wild-type or overexpressing APP)
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Commercially available ELISA kits for human Aβ40 and sAPPβ
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density (e.g., 5 x 104 cells/well) and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of AZD3839 in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final assay concentrations.
-
Compound Treatment: After 24 hours of cell incubation, carefully remove the growth medium. Add fresh medium containing the various concentrations of AZD3839, a positive control inhibitor, or a vehicle control.
-
Incubation: Incubate the plate for an additional 16 to 48 hours at 37°C with 5% CO2.[8]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for Aβ and sAPPβ analysis.
-
Quantification: Quantify the levels of secreted Aβ40 and sAPPβ in the supernatants using ELISA kits according to the manufacturer’s instructions.
-
Data Analysis: Generate a standard curve for each ELISA plate. Calculate the concentration of Aβ40 and sAPPβ in each sample. Normalize the levels to the vehicle control (representing 0% inhibition) and plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Aβ Reduction Study in Mice
This protocol provides a general framework for assessing the in vivo efficacy of AZD3839 in reducing brain and plasma Aβ levels in C57BL/6 mice following oral administration.[5][8]
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle for oral administration (e.g., 5% dimethylacetamide + 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, pH 3)[8]
-
Oral gavage needles
-
Tools for sample collection (e.g., blood collection tubes, brain dissection tools)
-
Homogenization buffer for brain tissue
-
ELISA kits for mouse Aβ40 and Aβ42
Procedure:
-
Compound Formulation: Prepare the dosing solution of AZD3839 in the selected vehicle. Ensure the solution is uniform.
-
Animal Dosing: Administer AZD3839 (e.g., 69-160 µmol/kg) or vehicle to mice via oral gavage.[5][8]
-
Sample Collection: At various time points post-dose (e.g., 0.5, 1.5, 4.5, 8 hours), euthanize the animals.[5]
-
Blood: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Brain: Perfuse the animals with saline, then carefully dissect and harvest the brain.
-
-
Sample Processing:
-
Plasma: Store plasma at -80°C until analysis.
-
Brain: Homogenize the brain tissue in a suitable buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant (soluble fraction).
-
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the plasma and brain supernatants using specific ELISA kits.
-
Data Analysis: Calculate the percent reduction of Aβ levels in the AZD3839-treated groups compared to the vehicle-treated group at each time point. Analyze the dose- and time-dependent effects of the compound.
Safety and Handling
AZD3839 is intended for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For complete safety information, refer to the Safety Data Sheet (SDS). It is important to note that clinical development of AZD3839 was discontinued due to dose-related QTcF prolongation observed in healthy volunteers.[1] This potential cardiovascular effect should be considered in the design and interpretation of any in vivo experiments.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: AZD3839 Free Base for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: AZD3839 is a potent, selective, and brain-permeable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[3] Preclinical studies in various animal models have demonstrated that AZD3839 effectively reduces Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.[1][3][5] While development for human use was discontinued due to dose-related QTcF prolongation observed in Phase 1 trials, AZD3839 remains a valuable tool for preclinical research into the effects of BACE1 inhibition.[2]
These application notes provide a summary of dosages, protocols, and key data from in vivo studies to guide researchers in their experimental design.
Mechanism of Action: BACE1 Inhibition
AZD3839 exerts its effect by inhibiting BACE1, the rate-limiting enzyme in the production of Aβ. The amyloid precursor protein (APP) can be processed through two main pathways. In the non-amyloidogenic pathway, APP is cleaved by α-secretase. In the amyloidogenic pathway, APP is first cleaved by BACE1, generating a C-terminal fragment (C99) and a soluble ectodomain (sAPPβ). The C99 fragment is then cleaved by γ-secretase, releasing the Aβ peptide.[6] AZD3839 selectively targets the initial BACE1 cleavage step, thereby reducing the production of all downstream Aβ species.[1]
Data Presentation: Quantitative Summary
Table 1: In Vivo Dosage and Efficacy of AZD3839 Free Base
This table summarizes the dosages and corresponding efficacy observed in various preclinical models.
| Species | Animal Model | Dose (µmol/kg) | Dose (mg/kg) | Route | Regimen | Key Outcome | Citation |
| Mouse | C57BL/6 | 80 | 35 | Oral Gavage | Single Dose | ~30% reduction in brain Aβ40 at 1.5h; ~60% reduction in plasma Aβ40. | [1][7] |
| Mouse | C57BL/6 | 160 | 69 | Oral Gavage | Single Dose | ~50% reduction in brain Aβ40, lasting up to 8h; ~60% reduction in plasma Aβ40. | [1][4][7][8] |
| Mouse | C57BL/6 | 100 | 43 | Oral Gavage | Twice Daily (7 days) | Sustained inhibition of Aβ40 in brain and plasma. | [1][7] |
| Guinea Pig | Dunkin-Hartley | 100 | ~43 | Oral Gavage | Single Dose | ~20-30% reduction in brain Aβ40 at 1.5-4.5h. | [1][7] |
| Guinea Pig | Dunkin-Hartley | 200 | ~86 | Oral Gavage | Single Dose | ~20-60% reduction in brain Aβ40 up to 8h; ~50% reduction in CSF Aβ40 at 3h. | [1][7] |
| Monkey | Cynomolgus | 5.5 | ~2.4 | Intravenous | Single Dose | Significant reduction of Aβ40, Aβ42, and sAPPβ in CSF. | [7] |
| Monkey | Cynomolgus | 20 | ~8.6 | Intravenous | Single Dose | Significant reduction of Aβ40, Aβ42, and sAPPβ in CSF. | [7] |
Table 2: In Vitro Potency and Pharmacokinetic Parameters
| Parameter | Species / System | Value | Citation |
| BACE1 Ki | Human recombinant | 26.1 nM | [1][4] |
| BACE2 Ki | Human recombinant | 372 nM (~14-fold selective) | [1] |
| Cathepsin D Ki | Human recombinant | >25,000 nM (>1000-fold selective) | [1] |
| IC50 (Aβ40 reduction) | SH-SY5Y cells (human) | 4.8 nM | [1][4] |
| IC50 (Aβ40 reduction) | N2A cells (mouse) | 32.2 nM | [1][4] |
| IC50 (Aβ40 reduction) | Primary Cortical Neurons (mouse) | 50.9 nM | [1][4] |
| IC50 (Aβ40 reduction) | Primary Cortical Neurons (guinea pig) | 24.8 nM | [1][4] |
| Plasma Protein Binding | Mouse | 96.8% (3.2% unbound) | [1][8] |
| Plasma Protein Binding | Guinea Pig | 80% (20% unbound) | [1][8] |
| Brain Tissue Binding | N/A | 92.1% (7.9% unbound) | [1][8] |
| Free Brain/Plasma Ratio | Mouse | 0.7 | [1] |
| Free Brain/Plasma Ratio | Guinea Pig | 0.3 | [1] |
Experimental Protocols
Protocol 1: Preparation of Dosing Solution (Oral Gavage)
This protocol is based on the vehicle used in the primary preclinical studies of AZD3839.[1]
Materials:
-
This compound powder
-
Dimethylacetamide (DMA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Gluconic acid (0.3 M solution)
-
Sterile water for injection
-
pH meter
-
Vortex mixer and/or sonicator
-
Sterile tubes
Procedure:
-
Prepare Vehicle:
-
Create a 20% (w/v) solution of HP-β-CD in 0.3 M gluconic acid.
-
Gently warm and stir the solution until the HP-β-CD is fully dissolved.
-
Adjust the final pH of the vehicle to 3.0 using appropriate acids/bases if necessary.
-
Allow the solution to cool to room temperature.
-
-
Prepare Dosing Suspension:
-
Weigh the required amount of this compound powder.
-
In a sterile tube, add 5% of the final volume as dimethylacetamide (DMA).
-
Add the AZD3839 powder to the DMA and vortex until it is fully wetted and a slurry is formed.
-
Add the 20% HP-β-CD in 0.3 M gluconic acid vehicle to the slurry to reach the final desired volume and concentration.
-
Vortex thoroughly or sonicate briefly to ensure a uniform suspension. The mixed solution should be used immediately for optimal results.[4]
-
Note on Alternative Vehicle: An alternative vehicle reported for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] The choice of vehicle should be guided by the specific experimental requirements and internal validation.
Protocol 2: Acute Single-Dose In Vivo Study (Mouse Model)
This protocol outlines a general procedure for evaluating the pharmacodynamic effect of a single oral dose of AZD3839.
Animals:
-
C57BL/6 mice (male or female, age-matched).[1]
-
Animals should be acclimatized for at least one week before the experiment.
Procedure:
-
Fasting: Fast animals for 4-6 hours prior to dosing to ensure consistent gastric emptying, but allow ad libitum access to water.
-
Dosing:
-
Prepare the AZD3839 dosing suspension as described in Protocol 1. The final concentration should be calculated based on the average weight of the mice and a typical gavage volume (e.g., 5-10 mL/kg).
-
Administer the calculated dose or vehicle control to each mouse via oral gavage.
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 0.5, 1.5, 4.5, 8, 12, 24 hours), euthanize a cohort of mice (n=5-6 per group/timepoint).[1]
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge immediately at 4°C to separate plasma, then store plasma at -80°C.
-
Perfuse the animals with cold saline.
-
Rapidly dissect the brain, hemisphere, or specific brain regions (e.g., cortex, hippocampus). Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Sample Analysis:
-
Brain tissue can be homogenized in appropriate buffers for Aβ extraction.
-
Aβ40 and Aβ42 levels in plasma and brain homogenates can be quantified using commercially available ELISA kits.
-
-
Data Analysis:
-
Calculate the percentage reduction of Aβ levels in the drug-treated groups compared to the vehicle-treated control group at each time point.
-
Correlate the Aβ reduction with plasma and brain concentrations of AZD3839 (if measured) to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD3839 [openinnovation.astrazeneca.com]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of AZD3839 Free Base Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent and selective inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[3] Inhibition of BACE1 is a therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, which are believed to play a central role in the pathophysiology of Alzheimer's disease.[3][4] AZD3839 has been shown to effectively reduce Aβ levels in preclinical studies.[3][4][5]
This document provides detailed protocols for the preparation of a stock solution of AZD3839 free base for in vitro and in vivo research applications. Accurate preparation of the stock solution is critical for obtaining reliable and reproducible experimental results.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Weight | 431.41 g/mol | [1] |
| Formula | C₂₄H₁₆F₃N₅ | [1] |
| CAS Number | 1227163-84-9 | [1] |
| Solubility in DMSO | 86 mg/mL (199.34 mM) | [1] |
| Solubility in Ethanol | 86 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| Purity | >99% | [1] |
Experimental Protocols
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
-
-20°C freezer for storage
Preparation of a 10 mM AZD3839 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of AZD3839 in DMSO, a common solvent for in vitro studies.
Step-by-Step Procedure:
-
Equilibrate AZD3839 Powder: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of AZD3839 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.314 mg of AZD3839 (Molecular Weight = 431.41 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed AZD3839 powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for a few minutes to ensure it is completely dissolved. Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for long-term storage. The powder form is stable for up to 3 years at -20°C.[1]
Calculation for Preparing a 10 mM Stock Solution:
To calculate the mass of AZD3839 required for a specific volume and concentration, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example for 1 mL of 10 mM solution: Mass (g) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (431.41 g/mol ) = 0.0043141 g = 4.314 mg
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing AZD3839 stock solution.
Signaling Pathway of AZD3839 as a BACE1 Inhibitor
Caption: AZD3839 inhibits BACE1, blocking APP cleavage.
Conclusion
This document provides a comprehensive guide for the preparation of this compound stock solutions. Adherence to these protocols will ensure the accuracy and consistency of experimental results. It is important to note that while the user's initial query mentioned "gamma-secretase inhibitor," AZD3839 is a well-characterized BACE1 inhibitor. The provided signaling pathway diagram accurately reflects its mechanism of action. Researchers should always refer to the specific properties of the compound and follow appropriate safety precautions when handling chemical reagents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AZD3839 [openinnovation.astrazeneca.com]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD3839 Free Base Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the BACE1 inhibitor, AZD3839, to mice for preclinical research in Alzheimer's disease and other neurological conditions. The protocols and data presented are compiled from published in vivo studies to ensure accuracy and reproducibility.
I. Overview and Mechanism of Action
AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides.[4] By inhibiting BACE1, AZD3839 effectively reduces the levels of Aβ in the brain, cerebrospinal fluid (CSF), and plasma.[1][2][5] Preclinical studies in mice have demonstrated its ability to cross the blood-brain barrier and exert its pharmacodynamic effects in the central nervous system.[6]
The primary route of administration for AZD3839 in mice is oral.[1][6] It has been shown to be effective in reducing Aβ levels in a dose- and time-dependent manner following oral administration.[1][7]
II. Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of AZD3839 in C57BL/6 mice.
Table 1: Pharmacodynamic Effects of a Single Oral Dose of AZD3839 on Brain Aβ40 Levels in C57BL/6 Mice
| Dosage (µmol/kg) | Dosage (mg/kg) | Time Post-Dose (hours) | Brain Aβ40 Reduction (%) |
| 80 | 35 | 1.5 | ~30 |
| 160 | 69 | up to 8 | ~50 |
Data compiled from Jeppsson et al., 2012.[1][4]
Table 2: Pharmacokinetic and In Vitro Binding Properties of AZD3839 in Mice
| Parameter | Value | Species/Matrix |
| Free Brain/Plasma Ratio | 0.7 | C57BL/6 Mice |
| Unbound Fraction in Plasma | 3.2 ± 0.2% | Mouse |
| Free Fraction in Brain Tissue | 7.9% | Mouse |
| IC50 for Aβ40 Reduction | 50.9 nM | C57BL/6 Mouse Primary Cortical Neurons |
| IC50 for Aβ40 Reduction | 32.2 nM | Mouse Neuroblastoma (N2A) Cells |
Data compiled from Jeppsson et al., 2012.[1]
III. Experimental Protocols
A. Protocol for Acute Oral Administration of AZD3839 via Gavage
This protocol details a single-dose administration of AZD3839 to mice for pharmacokinetic and pharmacodynamic studies.
Materials:
-
AZD3839 free base
-
Vehicle solution (see below for formulation)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Animal balance
-
C57BL/6 mice (or other appropriate strain)
Vehicle Formulation: Two vehicle formulations have been used in studies with AZD3839:
-
5% dimethylacetamide (DMA) and 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.3 M gluconic acid, adjusted to pH 3.[1]
-
0.3 M gluconic acid, adjusted to pH 3.[1]
To prepare the first vehicle, dissolve the HP-β-CD in the gluconic acid solution, then add the DMA. The solution should be clear. AZD3839 can then be suspended in this vehicle.[3]
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing facility for at least one week before the experiment.[4]
-
Dosage Calculation:
-
Weigh each mouse immediately before dosing to determine the precise volume of the AZD3839 suspension to administer.
-
The dosing volume should be calculated based on the target dosage in mg/kg or µmol/kg. A typical dosing volume for mice is 5-10 mL/kg.
-
-
Preparation of Dosing Suspension: Prepare a homogenous suspension of AZD3839 in the chosen vehicle at the desired concentration. Ensure the suspension is well-mixed before drawing it into the syringe.
-
Oral Gavage Administration:
-
Gently but firmly restrain the mouse.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the AZD3839 suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring and Sample Collection:
-
House the animals according to the experimental design.
-
At predetermined time points (e.g., 1.5, 4.5, 8 hours post-dose), euthanize the mice.[1]
-
Collect blood via cardiac puncture for plasma separation.
-
Perfuse the animals with ice-cold saline to remove blood from the brain.
-
Dissect the brain and other relevant tissues. Tissues can be snap-frozen in liquid nitrogen and stored at -80°C for subsequent analysis of AZD3839 concentrations and Aβ levels.
-
B. Protocol for Voluntary Oral Administration
For chronic studies, voluntary oral administration can reduce the stress associated with repeated gavage.[8][9] This method involves incorporating the drug into a palatable jelly.
Materials:
-
This compound
-
Gelatin
-
Artificial sweetener (e.g., sucralose)
-
Flavoring essence
-
Molding tray (e.g., 24-well plate)
Procedure:
-
Jelly Preparation:
-
Prepare a gelatin solution, a sweetener solution, and a concentrated drug solution.
-
Combine the ingredients to create a drug-infused jelly. The amount of drug per jelly should be calculated based on the target daily dose and the average jelly consumption by the mice.
-
-
Training:
-
Acclimate the mice to consuming the vehicle jelly for several days before introducing the drug-containing jelly.
-
-
Administration:
-
Provide each mouse with a pre-weighed amount of the AZD3839-containing jelly daily.
-
Monitor consumption to ensure proper dosing.
-
IV. Visualizations
A. Signaling Pathway Diagram
Caption: BACE1 signaling pathway and the inhibitory action of AZD3839.
B. Experimental Workflow Diagram
Caption: Experimental workflow for in vivo studies of AZD3839 in mice.
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. AZD3839 [openinnovation.astrazeneca.com]
- 7. researchgate.net [researchgate.net]
- 8. Voluntary oral administration of drugs in mice [protocols.io]
- 9. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: AZD3839 Free Base for BACE1 Activity Assays
Introduction Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease (AD) as it is the rate-limiting enzyme that initiates the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ peptides in the brain is a central pathological hallmark of AD.[3] AZD3839 is a potent, selective, and brain-permeable BACE1 inhibitor that serves as a critical tool for researchers studying the amyloidogenic pathway and for the development of potential AD therapies.[4][5] Developed through fragment-based screening and structure-based design, AZD3839 effectively reduces Aβ levels in various preclinical models.[4][6] These application notes provide detailed protocols for utilizing AZD3839 free base in both biochemical and cell-based BACE1 activity assays.
BACE1 Signaling Pathway in Amyloid-β Production
BACE1 is an aspartic protease that cleaves the Amyloid Precursor Protein (APP) at the N-terminus of the Aβ domain.[7] This cleavage event generates a soluble ectodomain, sAPPβ, and a membrane-anchored C-terminal fragment, C99.[7] The C99 fragment is subsequently cleaved by the γ-secretase complex to release Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.[7][8] This sequential cleavage is known as the amyloidogenic pathway.[3] Inhibition of BACE1 is a key strategy to prevent the initial step of this cascade, thereby reducing the overall production of pathogenic Aβ peptides.[8][9]
Data Presentation: In Vitro and Cellular Potency of AZD3839
AZD3839 demonstrates high potency for BACE1 in purified enzyme assays and effectively reduces Aβ production in various cell-based models.[4] The compound exhibits significant selectivity for BACE1 over the homologous protease BACE2 and other aspartic proteases like Cathepsin D.[4][5]
| Parameter | Species/Cell Line | Value | Reference |
| Biochemical Assays | |||
| BACE1 Kᵢ | Human (recombinant) | 26.1 nM | [4][10] |
| BACE2 Kᵢ | Human (recombinant) | 372 nM | [4] |
| Cathepsin D Kᵢ | Human (recombinant) | >25,000 nM | [4] |
| Cellular Assays | |||
| Aβ40 IC₅₀ | Human SH-SY5Y | 4.8 nM | [4][10] |
| sAPPβ IC₅₀ | Human SH-SY5Y | 16.7 nM | [4][10] |
| Aβ40 IC₅₀ | Mouse Primary Cortical Neurons | 50.9 nM | [4][11] |
| Aβ40 IC₅₀ | Mouse Neuroblastoma (N2A) | 32.2 nM | [4][11] |
| Aβ40 IC₅₀ | Guinea Pig Primary Cortical Neurons | 24.8 nM | [4][11] |
Experimental Protocols
Protocol 1: In Vitro Biochemical BACE1 Activity Assay (FRET-based)
This protocol describes a homogenous, fluorogenic assay to determine the enzymatic activity of BACE1 and the inhibitory potential of AZD3839 using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.[3][6] The substrate contains a fluorophore and a quencher, which are separated upon cleavage by BACE1, resulting in a measurable increase in fluorescence.[3][12]
Materials
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Peptide Substrate
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader
Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of AZD3839 in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay is ≤1%.
-
Thaw the BACE1 enzyme on ice and dilute it to the desired working concentration (e.g., 7.5-10 ng/µL) in cold assay buffer just before use.[12]
-
Dilute the FRET substrate to its working concentration in assay buffer. Protect from light.
-
-
Assay Protocol:
-
Add assay buffer and the appropriate dilutions of AZD3839 to the wells of a black microplate. Include wells for "positive control" (enzyme activity without inhibitor, containing vehicle) and "blank" (no enzyme).
-
Initiate the reaction by adding the diluted BACE1 enzyme to all wells except the blank.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Start the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader set to the appropriate wavelengths (e.g., Excitation: 320 nm, Emission: 405 nm).[13]
-
-
Data Analysis:
-
Measure the fluorescence intensity kinetically over 30-60 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Normalize the data to the positive (100% activity) and blank (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the AZD3839 concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based BACE1 Activity Assay (Aβ Quantification)
This protocol measures the inhibitory effect of AZD3839 on BACE1 activity within a cellular context by quantifying the levels of secreted Aβ peptides in the culture medium.[14] Human neuroblastoma SH-SY5Y cells overexpressing APP are commonly used.[4][10]
Materials
-
SH-SY5Y cells stably expressing human APP (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, Penicillin-Streptomycin)
-
Serum-free medium (e.g., Opti-MEM)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Human Aβ40/Aβ42 ELISA kits
-
Plate reader for ELISA
Procedure
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of AZD3839 in DMSO. Serially dilute the stock in serum-free medium to achieve the desired final assay concentrations (e.g., 0.1 nM to 1 µM).
-
Aspirate the culture medium from the cells and replace it with medium containing the AZD3839 dilutions or vehicle control (DMSO).
-
Incubate the plate for an additional 16-48 hours at 37°C with 5% CO₂.[10]
-
-
Supernatant Analysis:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of secreted Aβ40 and/or Aβ42 in the supernatants using a commercially available ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Generate a standard curve for the Aβ peptide using the ELISA plate reader data.
-
Calculate the concentration of Aβ in each sample.
-
Normalize the Aβ levels to the vehicle control (representing 0% inhibition).
-
Plot the percent inhibition of Aβ production versus the logarithm of the AZD3839 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- 1. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD3839 [openinnovation.astrazeneca.com]
- 6. researchgate.net [researchgate.net]
- 7. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
AZD3839 Free Base In Vivo Pharmacokinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2] As a brain-permeable small molecule, understanding its in vivo pharmacokinetic profile is crucial for preclinical and clinical development.[1] This document provides detailed application notes and protocols for conducting in vivo pharmacokinetic studies of AZD3839 free base in various animal models, based on published preclinical data.
Quantitative Pharmacokinetic Data
The following tables summarize the key in vivo pharmacokinetic and pharmacodynamic parameters of AZD3839 in mice, guinea pigs, and non-human primates.
Table 1: In Vivo Dosage and Administration of AZD3839
| Animal Model | Route of Administration | Dose (µmol/kg) | Dose (mg/kg) | Vehicle |
| C57BL/6 Mouse | Oral Gavage | 80 | 35 | 5% dimethylacetamide and 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, pH 3 |
| 160 | 69 | |||
| Dunkin-Hartley Guinea Pig | Oral Gavage | 100 | 43 | 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, pH 3 |
| 200 | 86 | |||
| Cynomolgus Monkey | Intravenous Infusion (15 min) | 5.5 | ~2.4 | Not specified |
| 11 | ~4.8 |
Table 2: Key Pharmacokinetic and Brain Penetration Parameters of AZD3839
| Animal Model | Parameter | Value | Notes |
| C57BL/6 Mouse | Tmax (Brain) | ~0.5 hours | Following a single oral dose of 80 µmol/kg.[1] |
| Free Brain/Plasma Ratio | 0.7 | Constant over time and concentration range.[1] | |
| In Vitro Plasma Protein Unbound Fraction | 3.2% | ||
| In Vitro Brain Tissue Unbound Fraction | 7.9% | ||
| Dunkin-Hartley Guinea Pig | Free Brain/Plasma Ratio | 0.3 | Constant over time and concentration range.[1] |
| Free CSF/Plasma Ratio | 0.7 | Constant over time and concentration range.[1] | |
| In Vitro Plasma Protein Unbound Fraction | 20% | ||
| Cynomolgus Monkey | Tmax (Plasma & CSF) | At cessation of 15-min infusion | |
| In Vitro Plasma Protein Unbound Fraction | 6.9% |
Table 3: In Vivo Pharmacodynamic Effects of AZD3839 (Reduction of Aβ40)
| Animal Model | Tissue/Fluid | Dose (µmol/kg) | Maximal Reduction (%) | Time to Maximal Reduction |
| C57BL/6 Mouse | Brain | 80 | ~30% | 1.5 hours |
| 160 | ~50% | Not specified, sustained reduction | ||
| Dunkin-Hartley Guinea Pig | Brain | 200 | ~20-60% | 1.5 - 8 hours |
| CSF | 200 | ~50% | 3 hours |
Experimental Protocols
Protocol 1: Oral Administration of AZD3839 in Mice
This protocol outlines the procedure for a single-dose oral pharmacokinetic and pharmacodynamic study of AZD3839 in mice.
Materials:
-
This compound
-
Vehicle solution: 5% dimethylacetamide and 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, pH 3.[3]
-
C57BL/6 mice (female, 11-14 weeks old).[1]
-
Oral gavage needles (20-22 gauge).[3]
-
Syringes
-
Animal balance
-
Blood collection tubes (e.g., EDTA-coated)
-
Tools for brain dissection
-
Liquid nitrogen
Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the housing facility for at least one week before the experiment.[3]
-
Formulation Preparation: Prepare the dosing solution of AZD3839 in the vehicle at the desired concentrations (e.g., for 35 mg/kg and 69 mg/kg doses). Ensure the compound is fully dissolved.
-
Dosing:
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1.5, 4.5, and 8 hours post-dose), euthanize a cohort of mice (n=5-6 per time point).[1]
-
Collect blood via cardiac puncture into EDTA tubes.[3]
-
Perfuse the mice with ice-cold saline to clear blood from the brain.[3]
-
Dissect the brain and snap-freeze it in liquid nitrogen.[3]
-
Store plasma and brain samples at -80°C until analysis.
-
Diagram: Experimental Workflow for Oral Pharmacokinetic Study in Mice
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for AZD3839 Free Base Oral Gavage Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1][2][3] Cerebral deposition of Aβ is considered a critical event in the pathogenesis of Alzheimer's disease.[3] By inhibiting BACE1, AZD3839 reduces the levels of Aβ peptides, making it a subject of interest for disease-modifying therapies for Alzheimer's disease and related dementias.[2][3][4] This document provides detailed application notes and protocols for the oral gavage administration of AZD3839 free base in a research setting.
Mechanism of Action
AZD3839 is a brain-permeable small molecule that acts as a nonselective inhibitor of human BACE1.[1] BACE1 is the rate-limiting enzyme that cleaves the amyloid precursor protein (APP) at the β-secretase site, initiating the production of Aβ.[5] Subsequent cleavage by γ-secretase results in the formation of Aβ peptides of varying lengths, including Aβ40 and Aβ42.[6] AZD3839 binds to the active site of BACE1, preventing the initial cleavage of APP and thereby reducing the downstream production of Aβ peptides.[6][7] Preclinical studies have demonstrated that AZD3839 effectively lowers Aβ levels in plasma, brain, and cerebrospinal fluid (CSF) in various animal models.[2][3][4]
Data Presentation
In Vitro Potency and Selectivity of AZD3839
| Parameter | Species/System | Value | Reference |
| BACE1 Ki | Recombinant human | 26.1 nM | [4][8] |
| BACE2 Ki | Recombinant human | 372 nM | [4] |
| Cathepsin D Ki | Recombinant human | >25 µM | [4] |
| Selectivity (BACE2/BACE1) | - | 14-fold | [1][4][8] |
| Selectivity (Cathepsin D/BACE1) | - | >960-fold | [1] |
| sAPPβ IC50 | SH-SY5Y cells | 16.7 nM | [4][8] |
| Aβ40 IC50 | SH-SY5Y cells | 4.8 nM | [4][8] |
| Aβ40 IC50 | Mouse primary cortical neurons | 50.9 nM | [4][8] |
| Aβ40 IC50 | Guinea pig primary cortical neurons | 24.8 nM | [4][8] |
Preclinical Pharmacokinetics and Efficacy of Oral AZD3839
| Species | Dose (mg/kg) | Route | Effect on Aβ Levels | Reference |
| C57BL/6 Mouse | 35 (80 µmol/kg) | Oral Gavage | ~30% reduction in brain Aβ40 at 1.5h | [4] |
| C57BL/6 Mouse | 69 (160 µmol/kg) | Oral Gavage | ~50% reduction in brain Aβ40, sustained for up to 8h | [4][8] |
| Dunkin-Hartley Guinea Pig | 43 (100 µmol/kg) | Oral Gavage | ~20-30% reduction in brain Aβ40 at 1.5-4.5h | [4] |
| Dunkin-Hartley Guinea Pig | 86 (200 µmol/kg) | Oral Gavage | ~20-60% reduction in brain Aβ40 up to 8h; ~50% reduction in CSF Aβ40 at 3h | [4] |
Human Clinical Pharmacology of Single Oral Doses of AZD3839
| Dose Range (mg) | Effect on Plasma Aβ | Maximum Effect | EC50 (Plasma Aβ40) | EC50 (Plasma Aβ42) | Reference |
| 1-300 | Dose-dependent reduction | ~55% | 46 nM | 59 nM | [9][10] |
Experimental Protocols
Preparation of AZD3839 Formulation for Oral Gavage
This protocol is based on vehicles used in published preclinical studies.[4] Researchers should perform their own solubility and stability testing.
Materials:
-
This compound
-
20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
0.3 M Gluconic acid solution
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Appropriate glassware
Procedure:
-
Prepare a 0.3 M solution of gluconic acid in deionized water.
-
To the 0.3 M gluconic acid solution, add 20% (w/v) HP-β-CD. Stir until fully dissolved. The solution may require gentle heating to aid dissolution.
-
Adjust the pH of the vehicle solution to approximately 3.
-
Weigh the required amount of this compound.
-
Slowly add the AZD3839 powder to the prepared vehicle while stirring continuously.
-
Continue stirring until the compound is completely suspended or dissolved. Sonication may be used to aid dispersion if necessary.
-
Verify the final concentration of the formulation. The formulation should be prepared fresh daily.
Note on Alternative Vehicle: In some studies, a vehicle consisting of 5% dimethylacetamide and 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, pH 3, was also used.[4] The choice of vehicle may depend on the required concentration and stability of the formulation.
Oral Gavage Administration Protocol (Mouse Model)
Materials:
-
Prepared AZD3839 formulation
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Animal scale
-
Flexible or rigid gavage needles (20-22 gauge for mice)
-
Syringes (1 mL)
-
70% Ethanol for disinfection
Procedure:
-
Animal Preparation: Acclimatize animals to handling for several days prior to the experiment to reduce stress.
-
Fasting: Fasting is not always required but may be considered to ensure complete dose administration and absorption. If fasting, remove feed for approximately 4-6 hours before gavage.[11] Do not withhold water.
-
Dosage Calculation: Weigh each animal immediately before dosing to accurately calculate the required volume of the AZD3839 formulation. The typical dosing volume for mice is 10 mL/kg.[12]
-
Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and straighten its neck and back.
-
Gavage Needle Insertion: Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). Gently insert the needle into the esophagus, passing over the tongue. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.
-
Dose Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the AZD3839 formulation.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes.[11] Continue to monitor the animals periodically over the next 24 hours.
Mandatory Visualizations
BACE1 Signaling Pathway in Amyloid-β Production
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and inhibition by AZD3839.
Experimental Workflow for Oral Gavage Study
Caption: A typical experimental workflow for an in vivo oral gavage study with AZD3839.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]
- 6. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring AZD3839 Free Base Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, which are a pathological hallmark of Alzheimer's disease.[1][3][4] By inhibiting BACE1, AZD3839 reduces the production of Aβ peptides.[1][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of AZD3839 free base in animal models, focusing on its ability to lower Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.
Mechanism of Action: BACE1 Inhibition
AZD3839 is a brain-permeable small molecule that acts as a BACE1 inhibitor.[5][6] In the amyloidogenic pathway, BACE1 cleaves APP at the β-secretase site, generating a C-terminal fragment (C99) and a soluble N-terminal fragment (sAPPβ). The subsequent cleavage of C99 by γ-secretase results in the formation of Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. AZD3839 selectively binds to the active site of BACE1, preventing the initial cleavage of APP and thereby reducing the downstream production of Aβ.[1][3][4]
Data Presentation: In Vivo Efficacy of AZD3839
The following tables summarize the quantitative data on the efficacy of AZD3839 in reducing Aβ levels in various animal models.
Table 1: AZD3839 Efficacy in C57BL/6 Mice [2][7]
| Dose (µmol/kg) | Administration | Time Point (hours) | Brain Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) | Plasma Aβ40 Reduction (%) |
| 80 | Single Oral Gavage | 1.5 | ~30 | Not Reported | ~40 |
| 80 | Single Oral Gavage | 4.5 | Returned to baseline | Not Reported | Returned to baseline |
| 160 | Single Oral Gavage | 4.5 | ~50 | ~50 | ~60 |
| 160 | Single Oral Gavage | 8 | Returned to baseline | Returned to baseline | Returned to baseline |
Table 2: AZD3839 Efficacy in Guinea Pigs [2][7]
| Dose (µmol/kg) | Administration | Time Point (hours) | Brain Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) | Plasma Aβ40 Reduction (%) |
| 100 | Single Oral Gavage | 1.5 - 4.5 | ~20-30 | Not Reported | Not Reported |
| 200 | Single Oral Gavage | 3 | ~40 | ~50 | ~70 |
| 200 | Single Oral Gavage | 8 | ~20-60 | ~40 | ~60 |
| 200 | Single Oral Gavage | 16 | Returned to baseline | Returned to baseline | Returned to baseline |
Table 3: AZD3839 In Vitro Potency [2]
| Cell Line/Primary Culture | Species | IC50 (nM) for Aβ40 Reduction |
| SH-SY5Y cells | Human | 4.8 |
| N2A cells | Mouse | 32.2 |
| Primary Cortical Neurons | Mouse | 50.9 |
| Primary Cortical Neurons | Guinea Pig | 24.8 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of AZD3839 in animal models.
Protocol 1: Oral Administration of AZD3839 by Gavage
Objective: To administer a precise dose of AZD3839 orally to rodents.
Materials:
-
This compound
-
Vehicle: 5% dimethylacetamide and 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, pH 3[2][8]
-
Animal balance
-
Oral gavage needles (20-22 gauge for mice)
-
1 mL syringes
-
Appropriate animal strain (e.g., C57BL/6 mice)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Formulation Preparation:
-
Prepare the vehicle solution.
-
Calculate the required amount of AZD3839 and vehicle to achieve the desired final concentration for dosing.
-
Dissolve the this compound in the vehicle. Gentle warming and vortexing may be required to ensure complete dissolution. Prepare fresh on the day of the experiment.
-
-
Dosage Calculation:
-
Weigh each animal immediately before dosing.
-
Calculate the volume of the AZD3839 formulation to administer based on the animal's weight and the target dose (in mg/kg or µmol/kg).
-
-
Oral Gavage:
-
Gently restrain the mouse.
-
Measure the appropriate length on the gavage needle (from the tip of the nose to the last rib) to prevent insertion into the stomach.
-
Carefully insert the ball-tipped gavage needle into the esophagus.
-
Slowly administer the calculated volume of the AZD3839 formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Brain Tissue Collection and Homogenization
Objective: To collect and process brain tissue for the analysis of Aβ levels.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors and forceps
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Tissue homogenization buffer (e.g., Tris-buffered saline with a protease inhibitor cocktail)
-
Mechanical homogenizer (e.g., Dounce or Potter-Elvehjem homogenizer)
-
Microcentrifuge tubes
Procedure:
-
Euthanasia and Brain Extraction:
-
At the designated time point post-dosing, anesthetize the animal.
-
Perform euthanasia via an approved method (e.g., cervical dislocation).
-
Rapidly dissect the brain and place it on an ice-cold surface.
-
-
Tissue Preparation:
-
Dissect the brain region of interest (e.g., cortex, hippocampus).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C for later analysis.
-
-
Homogenization:
-
Weigh the frozen brain tissue.
-
Add a specific volume of ice-cold homogenization buffer (typically a 10% w/v ratio).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Fractionation (for soluble and insoluble Aβ):
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
The resulting supernatant contains the soluble Aβ fraction.
-
The pellet, containing the insoluble Aβ fraction, can be further extracted using 70% formic acid to solubilize the aggregated Aβ.
-
Protocol 3: Quantification of Aβ Levels by ELISA
Objective: To measure the concentration of Aβ40 and Aβ42 in brain homogenates, CSF, and plasma.
Materials:
-
Commercial Aβ40 and Aβ42 ELISA kits
-
Brain homogenates, CSF, or plasma samples
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
If necessary, dilute the samples in the appropriate assay buffer provided with the ELISA kit to fall within the standard curve range. For formic acid-extracted samples, neutralization is required prior to ELISA.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.
-
Express the results as a percentage of the vehicle-treated control group.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of AZD3839.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Brain Samples for LEGEND MAX™ Beta Amyloid ELISA [protocols.io]
- 4. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AZD3839 [openinnovation.astrazeneca.com]
- 7. BACE1 Cleavage Site Selection Critical for Amyloidogenesis and Alzheimer's Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: AZD3839 Free Base in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of Aβ in the brain is a central pathological hallmark of Alzheimer's disease (AD). As a brain-permeable small molecule, AZD3839 has been investigated in preclinical studies for its potential to reduce Aβ levels in the central nervous system.[2] These application notes provide a detailed summary of the use of AZD3839 free base in mouse models of Alzheimer's disease, focusing on its biochemical efficacy and the protocols for its administration and analysis. While preclinical studies have demonstrated robust Aβ reduction, information regarding the direct impact of AZD3839 on cognitive performance in Alzheimer's mouse models is not extensively detailed in the reviewed literature.
Mechanism of Action
AZD3839 functions by inhibiting the enzymatic activity of BACE1. This inhibition reduces the cleavage of the amyloid precursor protein (APP) at the β-site, thereby decreasing the production of Aβ peptides, including the pathogenic Aβ40 and Aβ42 isoforms.[1][2]
Data Presentation
In Vitro Efficacy of AZD3839
The inhibitory activity of AZD3839 has been characterized in various in vitro systems.
| Assay Type | System | Target | Metric | Value |
| Biochemical Assay | Recombinant Human BACE1 | BACE1 | Ki | 26.1 nM |
| Cell-based Assay | SH-SY5Y cells | Aβ40 Production | IC50 | 4.8 nM |
| Cell-based Assay | SH-SY5Y cells | sAPPβ Formation | IC50 | 16.7 nM |
| Cell-based Assay | C57BL/6 Mouse Primary Cortical Neurons | Aβ40 Production | IC50 | 50.9 nM |
| Cell-based Assay | Mouse Neuroblastoma (N2A) cells | Aβ40 Production | IC50 | 32.2 nM |
Table 1: Summary of in vitro potency of AZD3839.
In Vivo Efficacy of AZD3839 in C57BL/6 Mice
Oral administration of AZD3839 demonstrated a dose- and time-dependent reduction of Aβ levels in the brain and plasma of wild-type C57BL/6 mice.
| Dose (µmol/kg) | Time Post-Dose (hours) | Brain Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) | Plasma Aβ40 Reduction (%) |
| 80 | 1.5 | ~30% | Not Specified | ~60% |
| 80 | 4.5 | Returned to baseline | Not Specified | ~60% |
| 160 | 1.5 | ~50% | ~50% | ~60% |
| 160 | 8 | Returned to baseline | Returned to baseline | Maintained |
Table 2: Dose- and time-dependent effects of a single oral dose of AZD3839 on Aβ levels in C57BL/6 mice.[3]
A sub-chronic dosing study was also performed.
| Dose (µmol/kg) | Dosing Regimen | Duration | Effect on Brain and Plasma Aβ40 |
| 100 | Twice daily | 7 days | Comparable efficacy to a single administration |
Table 3: Effect of sub-chronic administration of AZD3839 on Aβ levels in C57BL/6 mice.[3]
Experimental Protocols
Animal Models
The primary mouse model used in the initial preclinical studies of AZD3839 was the wild-type C57BL/6 mouse.[3] While these mice do not develop the full pathological cascade of Alzheimer's disease, they are a standard model for assessing the pharmacokinetics and pharmacodynamics of BACE1 inhibitors on endogenous Aβ levels.
Drug Formulation and Administration
-
Compound: this compound
-
Formulation: The specific vehicle for oral administration is not detailed in the provided references, but typically for preclinical oral gavage studies, compounds are suspended in a vehicle such as 0.5% methylcellulose.
-
Route of Administration: Oral gavage.[4]
-
Dosage: Single doses of 80 µmol/kg and 160 µmol/kg, and a sub-chronic dose of 100 µmol/kg twice daily have been reported.[3][4]
Experimental Workflow for In Vivo Studies
Biochemical Analysis
-
Amyloid-beta Quantification: Levels of Aβ40 and Aβ42 in brain homogenates and plasma are typically measured using specific enzyme-linked immunosorbent assays (ELISAs). Commercial ELISA kits are widely available for this purpose.
Logical Relationship: Treatment to Outcome
The administration of AZD3839 is logically expected to lead to a cascade of effects, starting from target engagement to a reduction in the key pathological markers of Alzheimer's disease.
Concluding Remarks
The preclinical data for this compound robustly demonstrates its ability to inhibit BACE1 and significantly lower Aβ levels in the brain and plasma of mouse models. The provided protocols and data serve as a valuable resource for researchers designing further studies to investigate BACE1 inhibitors. It is important to note that while the biochemical efficacy is well-documented, further studies utilizing transgenic Alzheimer's disease mouse models and comprehensive behavioral testing would be required to fully elucidate the potential of AZD3839 to modify disease progression and improve cognitive deficits. The clinical development of AZD3839 was discontinued due to observations of QTcF prolongation in healthy volunteers, a factor to consider in the broader context of BACE1 inhibitor development.[2]
References
- 1. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD3839 [openinnovation.astrazeneca.com]
- 3. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newatlas.com [newatlas.com]
Application Notes and Protocols for Long-Term In Vivo Administration of AZD3839 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that produces amyloid-beta (Aβ) peptides.[1][2] The accumulation of Aβ peptides in the brain is a central pathological hallmark of Alzheimer's disease.[1] As a brain-permeable BACE1 inhibitor, AZD3839 has been investigated for its potential to reduce Aβ levels and modify the course of the disease.[1][3][4] These application notes provide a comprehensive overview of the long-term in vivo administration of AZD3839 free base, including its pharmacological properties, and detailed protocols for preclinical studies.
Pharmacological Profile
AZD3839 effectively inhibits BACE1 activity, leading to a reduction in the production of Aβ40 and Aβ42.[1][3] It demonstrates selectivity for BACE1 over the related aspartyl protease BACE2 and cathepsin D.[1][3] Preclinical studies in various animal models, including mice, guinea pigs, and non-human primates, have shown that oral administration of AZD3839 leads to a dose- and time-dependent reduction of Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF).[1][2][3]
Quantitative In Vitro Pharmacology
The following table summarizes the in vitro potency and selectivity of AZD3839.
| Target/Assay | Species | Readout | Value |
| hBACE1 (recombinant) | Human | Ki | 26.1 nmol/liter[3] |
| hBACE2 (recombinant) | Human | Ki | 372 nmol/liter[3] |
| hCathepsin D (recombinant) | Human | Ki | >25,000 nmol/liter[3] |
| SH-SY5Y cells (APP695wt) | Human | Aβ40 IC50 | 4.8 nmol/liter[3] |
| SH-SY5Y cells | Human | sAPPβ IC50 | 16.7 nmol/liter[3] |
| Primary cortical neurons | Mouse | Aβ40 IC50 | 50.9 nmol/liter[3] |
| N2A cells | Mouse | Aβ40 IC50 | 32.2 nmol/liter[3] |
| Primary cortical neurons | Guinea Pig | Aβ40 IC50 | 24.8 nmol/liter[3] |
In Vivo Pharmacodynamics: Aβ Reduction
The tables below summarize the in vivo effects of AZD3839 on Aβ levels in C57BL/6 mice following a single oral dose.
Brain Aβ Reduction in C57BL/6 Mice
| Dose (µmol/kg) | Time Post-Dose (hours) | Aβ40 Reduction (%) | Aβ42 Reduction (%) |
| 80 | 1.5 | ~30[3][5] | Followed Aβ40 pattern[3] |
| 80 | 4.5 | Returned to baseline[3] | Returned to baseline[3] |
| 160 | Up to 8 | ~50[3][5] | Followed Aβ40 pattern[3] |
Plasma Aβ40 Reduction in C57BL/6 Mice
| Dose (µmol/kg) | Time Post-Dose (hours) | Aβ40 Reduction (%) |
| 80 | Up to 8 (start of decline) | ~60[3] |
| 160 | Up to 8 | ~60[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AZD3839 and a typical experimental workflow for its in vivo evaluation.
References
- 1. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD3839 [openinnovation.astrazeneca.com]
- 5. benchchem.com [benchchem.com]
Application of AZD3839 Free Base in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway.[1][2] BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[3][4] As a brain-permeable small molecule, AZD3839 has been investigated for its potential as a disease-modifying therapeutic for Alzheimer's disease and is a valuable tool for neuroscience research.[3][5] This document provides detailed application notes and protocols for the use of AZD3839 free base in neuroscience research.
Application Notes
AZD3839 is a versatile tool for investigating the role of BACE1 in both pathological and physiological processes in the central nervous system. Its primary application is the inhibition of Aβ production, making it highly relevant for studies on Alzheimer's disease.
Key Research Applications:
-
Alzheimer's Disease Research: AZD3839 can be used in in vitro and in vivo models to study the effects of BACE1 inhibition on Aβ pathology, including the reduction of Aβ40 and Aβ42 levels in the brain, cerebrospinal fluid (CSF), and plasma.[1][2]
-
Target Validation: Researchers can use AZD3839 to validate BACE1 as a therapeutic target for Alzheimer's disease and other neurological disorders where Aβ accumulation is implicated.
-
Synaptic Function Studies: Given that BACE1 has multiple substrates beyond APP, AZD3839 can be used to explore the physiological roles of BACE1 at the synapse and to understand potential mechanism-based side effects of BACE1 inhibition.[4]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: The compound is suitable for PK/PD analyses to correlate drug exposure with the extent of Aβ reduction in different biological compartments.[1]
-
Elucidation of BACE1-mediated Signaling Pathways: AZD3839's selectivity allows for the specific investigation of pathways regulated by BACE1, including its influence on the Notch signaling pathway through the cleavage of Jagged1.[6][7]
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological properties of AZD3839.
| Parameter | Value | Species/System | Reference |
| BACE1 Ki | 26.1 nmol/liter | Recombinant human BACE1 (FRET assay) | [1][8] |
| BACE2 Ki | 372 nmol/liter | Recombinant human BACE2 | [1][8] |
| Cathepsin D Ki | >25 µmol/liter | Recombinant human Cathepsin D | [1][8] |
| SH-SY5Y Aβ40 IC50 | 4.8 nmol/liter | Human SH-SY5Y cells overexpressing APP695wt | [9][10] |
| sAPPβ IC50 | 16.7 nmol/liter | Human SH-SY5Y cells | [10] |
| Mouse Primary Neuron Aβ40 IC50 | 50.9 nmol/liter | C57BL/6 mouse primary cortical neurons | [10] |
| Guinea Pig Primary Neuron Aβ40 IC50 | 24.8 nmol/liter | Dunkin-Hartley guinea pig primary cortical neurons | [10] |
Table 1: In Vitro Activity of AZD3839. This table summarizes the inhibitory potency of AZD3839 against BACE1 and related proteases, as well as its cellular efficacy in reducing Aβ levels.
| Species/Model | Dose | Route of Administration | Effect on Brain Aβ40 | Reference |
| C57BL/6 Mouse | 80 µmol/kg (single dose) | Oral gavage | ~30% reduction at 1.5 hours post-dose | [3] |
| C57BL/6 Mouse | 160 µmol/kg (single dose) | Oral gavage | ~50% reduction, sustained for up to 8 hours | [3] |
| Guinea Pig | 100 or 200 µmol/kg (single dose) | Oral gavage | Dose- and time-dependent reduction in brain and CSF Aβ | [11] |
| Cynomolgus Monkey | 5.5 and 20 µmol/kg (IV infusion) | Intravenous | Significant reduction in CSF Aβ40, Aβ42, and sAPPβ | [1] |
Table 2: In Vivo Efficacy of AZD3839. This table highlights the in vivo effects of AZD3839 on brain Aβ levels in various animal models.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by AZD3839.
Experimental Protocols
Protocol 1: In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the enzymatic activity of BACE1 and assess the inhibitory potential of AZD3839.[5][12]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate (e.g., based on the "Swedish" mutant APP sequence)[12]
-
This compound
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[12]
-
DMSO (for compound dilution)
-
Black 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of AZD3839 in 100% DMSO.
-
Perform serial dilutions of the AZD3839 stock solution in BACE1 Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
In each well of the microplate, add the diluted AZD3839 or vehicle control (assay buffer with the same final DMSO concentration).
-
Add the BACE1 FRET peptide substrate to each well to a final concentration as recommended by the supplier (e.g., 250 nM).[12]
-
Initiate the reaction by adding the recombinant human BACE1 enzyme to each well (except for the no-enzyme control wells).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific FRET substrate at regular intervals (kinetic assay) or at a single time point (endpoint assay).[13]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear phase of the kinetic curve or the total fluorescence at the endpoint.
-
Determine the percent inhibition for each concentration of AZD3839 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the AZD3839 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 3. AZD3839 [openinnovation.astrazeneca.com]
- 4. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BACE1 regulates hippocampal astrogenesis via the Jagged1-Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 regulates hippocampal astrogenesis via the Jagged1-Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing AZD3839 free base concentration in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of AZD3839 free base in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZD3839 and what is its primary mechanism of action?
AZD3839 is a potent and selective inhibitor of the human β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] Its primary mechanism of action is to block the enzymatic activity of BACE1, which is the rate-limiting step in the production of amyloid-beta (Aβ) peptides.[2][3] By inhibiting BACE1, AZD3839 reduces the levels of Aβ1-40 and Aβ1-42, which are key components of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1]
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of AZD3839 will vary depending on the cell type and experimental conditions. However, based on published data, a good starting point for cell-based assays is in the low nanomolar range. AZD3839 has demonstrated IC50 values for Aβ40 reduction of 4.8 nM in SH-SY5Y cells, 32.2 nM in N2A cells, and between 24.8 and 50.9 nM in primary cortical neurons.[4][5]
Q3: How should I prepare and store AZD3839 stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 86 mg/mL (199.34 mM).[4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO to minimize the final concentration of DMSO in your culture medium. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 years.[4] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: What is the selectivity profile of AZD3839?
AZD3839 is a selective BACE1 inhibitor. It exhibits approximately 14-fold selectivity for BACE1 over the homologous protease BACE2.[4][5][6] Its selectivity against other aspartyl proteases, such as Cathepsin D, is over 1000-fold.[2][5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of Aβ production | Compound Precipitation: AZD3839 may have precipitated out of solution, especially at higher concentrations or in aqueous media with low protein content. | - Visually inspect your culture medium for any signs of precipitation after adding the compound.- Reduce the final concentration of AZD3839.- Ensure the final DMSO concentration is kept low (typically <0.5%) and consistent across all wells.- Consider using a formulation with solubilizing agents like hydroxypropyl-β-cyclodextrin for specific applications, though this may impact cellular uptake.[4] |
| Incorrect Concentration: Errors in serial dilutions or stock solution preparation. | - Prepare fresh dilutions from your stock solution.- Verify the concentration of your stock solution using a spectrophotometer if possible. | |
| Cell Health Issues: Cells may be unhealthy, leading to altered APP processing or reduced response to inhibitors. | - Perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your experiment.- Ensure cells are in the logarithmic growth phase and are not overgrown. | |
| High Well-to-Well Variability | Uneven Cell Seeding: Inconsistent cell numbers across wells. | - Ensure thorough mixing of the cell suspension before plating.- Use a multichannel pipette for cell seeding and be consistent with your technique. |
| Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. | - Avoid using the outer wells of the plate for experimental conditions.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Observed Cell Toxicity | High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to your cells. | - Ensure the final DMSO concentration is below the tolerance level of your specific cell line (usually <0.5%).- Include a vehicle-only control (same final DMSO concentration) to assess the effect of the solvent. |
| Off-Target Effects: Although selective, at very high concentrations, off-target effects can occur. | - Perform a dose-response curve to determine the optimal concentration range that inhibits BACE1 without causing significant toxicity.- Review literature for potential off-target effects of BACE1 inhibitors. |
Data Presentation
Table 1: In Vitro Potency of AZD3839
| Assay Type | Cell Line / Enzyme | Parameter | Value |
| Cell-free Assay | Recombinant human BACE1 | Ki | 26.1 nM[4] |
| Cell-based Assay | SH-SY5Y (human neuroblastoma) | IC50 (Aβ40 reduction) | 4.8 nM[4][5] |
| Cell-based Assay | SH-SY5Y (human neuroblastoma) | IC50 (sAPPβ reduction) | 16.7 nM[4][5] |
| Cell-based Assay | N2A (mouse neuroblastoma) | IC50 (Aβ40 reduction) | 32.2 nM[4][5] |
| Cell-based Assay | Mouse primary cortical neurons | IC50 (Aβ40 reduction) | 50.9 nM[4][5] |
| Cell-based Assay | Guinea pig primary cortical neurons | IC50 (Aβ40 reduction) | 24.8 nM[4][5] |
Table 2: Selectivity Profile of AZD3839
| Enzyme | Selectivity vs. BACE1 |
| BACE2 | ~14-fold[4][5][6] |
| Cathepsin D | >1000-fold[2][5][6] |
Experimental Protocols
1. Cell-Based Assay for Aβ40 Reduction
This protocol describes a general method for assessing the effect of AZD3839 on Aβ40 secretion from cultured cells.
-
Materials:
-
Appropriate cell line (e.g., SH-SY5Y, N2A)
-
Complete cell culture medium
-
AZD3839 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Aβ40 ELISA kit
-
Cell viability assay kit (e.g., MTS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
Prepare serial dilutions of AZD3839 in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of AZD3839 or the vehicle control.
-
Incubate the plate for the desired period (e.g., 16-24 hours).[4]
-
After incubation, collect the conditioned medium for Aβ40 analysis.
-
Perform a cell viability assay on the remaining cells to assess any cytotoxic effects of the compound.
-
Measure the Aβ40 concentration in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the Aβ40 levels to a measure of cell viability (e.g., MTS absorbance) to account for any differences in cell number.
-
Plot the normalized Aβ40 levels against the log of the AZD3839 concentration and fit a dose-response curve to determine the IC50 value.
-
2. BACE1 FRET (Fluorescence Resonance Energy Transfer) Assay
This is a biochemical assay to directly measure the inhibitory effect of AZD3839 on BACE1 enzymatic activity.
-
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
AZD3839 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of AZD3839 in the assay buffer. Also, prepare a vehicle control.
-
Add the diluted AZD3839 or vehicle control to the wells of the plate.
-
Add the recombinant BACE1 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate to each well.
-
Immediately begin monitoring the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the FRET pair.
-
Continue to take readings at regular intervals to measure the reaction kinetics.
-
Calculate the rate of the enzymatic reaction for each concentration of AZD3839.
-
Plot the reaction rate against the log of the AZD3839 concentration and fit the data to determine the IC50 or Ki value.
-
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of AZD3839.
Caption: Workflow for a cell-based Aβ40 reduction assay.
Caption: Troubleshooting decision tree for inconsistent Aβ inhibition.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AZD3839 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the BACE1 inhibitor, AZD3839 free base. Our aim is to equip researchers with the necessary information to ensure the successful design and execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended.[1] this compound exhibits good solubility in DMSO.[1] To prevent moisture absorption by DMSO, which can reduce solubility, it is advisable to use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
Q2: I'm observing precipitation when I dilute my AZD3839 DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "solvent shock," where the compound precipitates upon rapid transfer from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several troubleshooting steps:
-
Increase the final DMSO concentration (if tolerated by your cells): While minimizing DMSO is ideal, many cell lines can tolerate final concentrations up to 0.5%. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your aqueous medium. This gradual change in solvent composition can help keep the compound in solution.
-
Warm the aqueous medium: Gently warming your cell culture medium to 37°C before adding the AZD3839 stock solution can sometimes improve solubility.
-
Vortex/mix during addition: Add the AZD3839 stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
Q3: How should I store my this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the integrity of AZD3839.
-
Solid Form: The solid free base should be stored at -20°C in a tightly sealed container, protected from light and moisture.
-
DMSO Stock Solutions: Prepare aliquots of your DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.
Q4: For how long are aqueous solutions of AZD3839 stable?
A4: It is strongly recommended to prepare fresh aqueous dilutions of AZD3839 for each experiment and use them immediately. The stability of AZD3839 in aqueous solutions is limited, and prolonged storage can lead to degradation and loss of activity.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency in Cellular Assays
Possible Causes:
-
Degradation in Aqueous Solution: AZD3839 is susceptible to degradation in aqueous environments. The rate of degradation can be influenced by the pH and temperature of the cell culture medium.
-
Precipitation in Culture Medium: Even if not immediately visible, microprecipitation can occur, reducing the effective concentration of the inhibitor.
-
Binding to Serum Proteins: If you are using a serum-containing medium, AZD3839 may bind to serum proteins, reducing its free concentration and apparent potency.
-
Compensatory Cellular Mechanisms: Prolonged exposure to BACE1 inhibitors can sometimes lead to a compensatory increase in BACE1 protein expression in certain cell lines, which can overcome the inhibitory effect.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent potency.
Issue 2: Poor Bioavailability or High Variability in In Vivo Studies
Possible Causes:
-
Poor Solubility of Formulation: The formulation used for oral gavage or other administration routes may not be optimal, leading to poor dissolution and absorption.
-
Instability in Formulation: The compound may be degrading in the vehicle over time, especially if prepared in advance.
-
Gavage-Induced Stress: The stress of the oral gavage procedure itself can impact physiological parameters and drug absorption.[3]
Troubleshooting Solutions:
-
Optimize Formulation: For oral gavage in mice, a commonly used vehicle for AZD3839 is a suspension in 5% dimethylacetamide and 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, pH 3.[1][4][5] It is crucial to ensure the compound is uniformly suspended before each administration.
-
Fresh Formulation Preparation: Prepare the dosing formulation fresh daily to minimize potential degradation.
-
Alternative Dosing Methods: Consider alternative, less stressful oral administration methods, such as incorporating the compound into a palatable food pellet.[3]
Quantitative Data Summary
| Parameter | Solvent | Solubility | Reference |
| Solubility | DMSO | 86 mg/mL | [1] |
| Ethanol | ~30 mg/mL | Cayman Chemical | |
| DMF | ~2 mg/mL | Cayman Chemical | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical | |
| Storage Condition | Form | Duration | Reference |
| -20°C | Solid | ≥ 2 years | Selleck Chemicals |
| -20°C | DMSO Stock Solution | Aliquot and avoid repeated freeze-thaw | General Best Practice |
| Room Temperature | Aqueous Solution | Not Recommended (Use Immediately) | General Best Practice |
Experimental Protocols
Protocol 1: Preparation of AZD3839 Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of AZD3839 powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, weigh the desired amount of AZD3839 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: 10 mM AZD3839 in DMSO, sterile cell culture medium (pre-warmed to 37°C).
-
Procedure:
-
Thaw an aliquot of the 10 mM AZD3839 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations.
-
When diluting, add the AZD3839 solution to the medium while gently mixing to avoid precipitation.
-
Use the working solutions immediately.
-
Protocol 3: Formulation for Oral Gavage in Mice
-
Materials: this compound powder, dimethylacetamide, hydroxypropyl-β-cyclodextrin, 0.3 M gluconic acid (pH 3).
-
Procedure:
-
Prepare the vehicle by dissolving hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid (pH 3) to a final concentration of 20%.
-
Add dimethylacetamide to the vehicle to a final concentration of 5%.
-
Weigh the required amount of AZD3839 and add it to the vehicle to achieve the desired final concentration.
-
Vortex or sonicate the mixture to create a uniform suspension.
-
Ensure the suspension is well-mixed immediately before each administration.
-
BACE1 Signaling Pathway
AZD3839 is a potent inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing.[6][7] By inhibiting BACE1, AZD3839 reduces the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[4][6]
Caption: BACE1-mediated processing of APP and the inhibitory action of AZD3839.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nal.usda.gov [nal.usda.gov]
- 4. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD3839 [openinnovation.astrazeneca.com]
Technical Support Center: AZD3839 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of the BACE1 inhibitor, AZD3839.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of AZD3839?
A1: The primary target of AZD3839 is the beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2][3] AZD3839 is a potent, brain-permeable inhibitor of BACE1, which is a key enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides.[1][3][4] It was developed as a potential therapeutic for Alzheimer's disease.[3]
Q2: What are the principal known off-targets for AZD3839?
A2: The two most significant off-targets identified for AZD3839 are:
-
BACE2 (beta-site amyloid precursor protein-cleaving enzyme 2): A homolog of BACE1. AZD3839 is only moderately selective for BACE1 over BACE2.[1][2][3]
-
hERG (human Ether-à-go-go-Related Gene) potassium channel: Inhibition of the hERG channel can lead to QT interval prolongation, a serious cardiac side effect. AZD3839 was observed to have a dose-related effect on QTcF intervals in healthy volunteers, which led to the discontinuation of its clinical development.[1]
Q3: How selective is AZD3839 for BACE1 against other related proteases?
A3: AZD3839 has been profiled against closely related aspartyl proteases. It demonstrates high selectivity against Cathepsin D and does not significantly inhibit Notch processing, which is a function of gamma-secretase.[1] Its selectivity over BACE2 is modest.[1][2][3] A summary of its in vitro selectivity is provided in the data table below.
Q4: Why was the clinical development of AZD3839 halted?
A4: Clinical development was discontinued due to a dose-related effect on QTcF prolongation observed in healthy volunteers.[1] This cardiac liability is often linked to the off-target inhibition of the hERG potassium channel.[5] At doses of 60 mg, 100 mg, and 300 mg, mean QTcF prolongation was 5-6 ms, 9-10 ms, and 16 ms, respectively.[1]
Data Presentation
Table 1: In Vitro Selectivity and Off-Target Profile of AZD3839
| Target | Assay Type | Potency (Kᵢ) | Selectivity vs. BACE1 | Reference |
| BACE1 (Human) | Cell-free FRET | 26.1 nM | - | [2][3] |
| BACE2 (Human) | Cell-free FRET | 372 nM | 14-fold | [3] |
| Cathepsin D | Cell-free | >25,000 nM | >960-fold | [1][3] |
| Notch Processing | Cellular | - | >10,000-fold | [1] |
| hERG Channel | IonWorks Assay | IC₅₀ = 4,800 nM | 184-fold (vs. BACE1 Kᵢ) | [2] |
Table 2: Cellular Potency of AZD3839 on Aβ40 Reduction
| Cell Line | Species | Potency (IC₅₀) | Reference |
| SH-SY5Y (APP695wt) | Human | 4.8 nM | [2][3] |
| Primary Cortical Neurons | Mouse | 50.9 nM | [2][3] |
| N2A (Neuroblastoma) | Mouse | 32.2 nM | [2][3] |
| Primary Cortical Neurons | Guinea Pig | 24.8 nM | [2][3] |
Troubleshooting Guides
Q5: My experiment is yielding unexpected results. How can I determine if they are due to off-target effects of AZD3839?
A5: Unexpected results should be investigated systematically. The first step is to confirm on-target engagement. If BACE1 inhibition is confirmed but the phenotype is unexpected, off-target effects should be considered. The workflow below provides a logical approach to troubleshooting.
Q6: I am concerned that BACE2 inhibition is confounding my results. How can I experimentally address this?
A6: Given the 14-fold selectivity, BACE2 will be partially inhibited at concentrations required for full BACE1 inhibition. To dissect the effects:
-
Use a More Selective Tool Compound: If available, use a BACE1 inhibitor with greater selectivity over BACE2 as a comparator.
-
Genetic Approaches: The most definitive method is to repeat the experiment in a BACE2 knockout (KO) or knockdown (KD) cellular or animal model. If the unexpected phenotype persists in the absence of BACE2, it is not mediated by that off-target.
-
Substrate-Specific Assays: If known, measure the cleavage of a BACE2-specific substrate to quantify the degree of BACE2 inhibition in your system.
Q7: My research involves cell types sensitive to ion channel modulation (e.g., neurons, cardiomyocytes). What specific precautions should I take with AZD3839?
A7: Due to the known hERG inhibition (IC₅₀ = 4.8 µM), you must be cautious.[2]
-
Concentration Management: Whenever possible, use AZD3839 at concentrations well below its hERG IC₅₀. Note that effective concentrations for BACE1 inhibition in cellular assays can be in the low nanomolar range, providing a reasonable therapeutic window.[2][3]
-
Functional Assays: If using concentrations approaching the hERG IC₅₀, perform functional assays to check for cardiotoxicity or altered electrophysiology. For cardiomyocytes, this could involve measuring action potential duration or field potentials. For neurons, patch-clamp recordings can assess changes in firing patterns or resting potential.
-
Control Compounds: Include a known hERG blocker (e.g., E-4031) as a positive control in your experiments to understand the potential phenotypic consequences of hERG blockade in your specific model.
Experimental Protocols
Protocol 1: General Workflow for Off-Target Identification
This protocol outlines a tiered approach for systematically identifying potential off-target effects of a small molecule inhibitor like AZD3839.
-
Tier 1: Broad Panel Screening:
-
Objective: To identify potential interactions across a wide range of protein families.
-
Methodology: Submit AZD3839 to commercial services for screening against large panels of kinases, GPCRs, ion channels, and other enzyme classes. Assays are typically cell-free (biochemical or binding).
-
Interpretation: Positive "hits" from these screens are potential off-targets that require further validation.
-
-
Tier 2: Cellular Target Engagement:
-
Objective: To confirm that the potential off-targets identified in Tier 1 are engaged by AZD3839 in a cellular context.
-
Methodology:
-
CETSA/TPP: Treat intact cells with AZD3839, followed by heating to denature proteins. Target engagement stabilizes proteins, shifting their melting point. Changes in protein stability are quantified by Western Blot (CETSA) or mass spectrometry (TPP).
-
-
Interpretation: Proteins showing a thermal shift upon drug treatment are considered cellular targets or off-targets.
-
-
Tier 3: Functional Validation:
-
Objective: To determine if target engagement results in a functional consequence.
-
Methodology: For each validated cellular hit, design a specific functional assay. For a kinase, this would be a phosphorylation assay of a known substrate. For the hERG channel, this would be an electrophysiology assay.
-
Interpretation: A dose-dependent functional effect confirms a biologically relevant off-target activity.
-
Protocol 2: BACE1/BACE2 Activity FRET-Based Assay
-
Principle: This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage by BACE1 or BACE2 separates the pair, leading to an increase in fluorescence.
-
Materials:
-
Recombinant human BACE1 or BACE2 enzyme.
-
FRET peptide substrate.
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
AZD3839 (serial dilutions).
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of AZD3839 in assay buffer.
-
In the assay plate, add 5 µL of each AZD3839 dilution. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Add 10 µL of BACE1 or BACE2 enzyme solution to each well (except "no enzyme" controls) and incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.
-
Immediately measure fluorescence intensity over time (kinetic read) or after a fixed incubation period (e.g., 60 minutes) at the appropriate excitation/emission wavelengths.
-
Calculate percent inhibition relative to vehicle controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: Assessing hERG Channel Inhibition (Automated Patch-Clamp)
-
Principle: This electrophysiological method directly measures the flow of ions through the hERG channel in whole cells, providing a gold-standard assessment of inhibition.
-
Materials:
-
CHO or HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., IonWorks, QPatch).
-
Extracellular and intracellular recording solutions.
-
AZD3839 (serial dilutions).
-
-
Procedure:
-
Culture and harvest the hERG-expressing cells.
-
Prepare serial dilutions of AZD3839 in the extracellular solution.
-
Load the cells, solutions, and compound plate onto the automated patch-clamp instrument.
-
The instrument will establish a whole-cell patch-clamp configuration.
-
A specific voltage protocol is applied to elicit hERG tail currents. A stable baseline current is recorded.
-
The cells are perfused with the different concentrations of AZD3839, and the hERG current is recorded again.
-
The reduction in the tail current amplitude in the presence of the compound is used to calculate the percent inhibition.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Signaling Pathway Visualization
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
improving AZD3839 free base delivery to the brain
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the delivery of AZD3839 free base to the brain.
Troubleshooting Guides
This section provides solutions to common problems researchers may face when working with AZD3839 in preclinical models.
Issue 1: Low or Variable Brain Concentrations of AZD3839
Question: We are observing lower than expected or highly variable concentrations of AZD3839 in the brain tissue of our animal models. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable brain concentrations of AZD3839 can stem from several factors, primarily related to its physicochemical properties and its interaction with the blood-brain barrier (BBB). A key challenge for many BACE1 inhibitors is their susceptibility to efflux transporters at the BBB, such as P-glycoprotein (P-gp).[1] AZD3839 has a reported in vitro efflux ratio of 3.5, indicating it is a substrate for active efflux.[2]
Troubleshooting Steps:
-
Confirm Formulation and Dosing Accuracy:
-
Ensure the this compound is fully solubilized in the vehicle before administration. Poor solubility can lead to inaccurate dosing.
-
Verify the accuracy of the dosing volume and administration technique (e.g., oral gavage, intravenous injection).
-
-
Assess Blood-Brain Barrier Efflux:
-
Hypothesis: AZD3839 is being actively transported out of the brain by P-gp.
-
Experiment: Co-administer AZD3839 with a known P-gp inhibitor, such as elacridar or tariquidar.[3] A significant increase in the brain-to-plasma concentration ratio of AZD3839 in the presence of the inhibitor would confirm P-gp mediated efflux.
-
Alternative: Use P-gp knockout animal models. A higher brain penetration in these models compared to wild-type animals would also confirm P-gp's role.[4]
-
-
Optimize Formulation Strategy:
-
Nanoparticle Encapsulation: Formulating AZD3839 into nanoparticles (e.g., liposomes, polymeric nanoparticles) can shield it from P-gp and enhance its transport across the BBB.[5]
-
Prodrug Approach: Chemical modification of AZD3839 into a more lipophilic, less P-gp-susceptible prodrug that is converted to the active compound in the brain can be explored.
-
-
Evaluate Route of Administration:
-
While AZD3839 is orally bioavailable, direct administration routes that bypass the first-pass metabolism and to some extent the BBB, such as intranasal delivery, could be investigated for preclinical studies.[6]
-
Issue 2: Inconsistent Pharmacodynamic Effects on Brain Aβ Levels
Question: Despite administering what should be an effective dose of AZD3839, we are seeing inconsistent or minimal reduction in brain amyloid-beta (Aβ) levels. Why might this be happening?
Answer:
Inconsistent pharmacodynamic (PD) effects are often linked to pharmacokinetic (PK) variability, specifically insufficient and/or inconsistent target engagement in the brain.
Troubleshooting Steps:
-
Correlate Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Measure AZD3839 concentrations in both plasma and brain tissue at multiple time points alongside Aβ level measurements in the same animals.[7]
-
This will help establish a clear relationship between drug exposure at the target site and the observed biological effect. The original discovery paper for AZD3839 provides examples of such PK/PD modeling.[2]
-
-
Re-evaluate Dosing Regimen:
-
AZD3839 has a specific pharmacokinetic profile.[8] Ensure the dosing frequency is adequate to maintain therapeutic concentrations in the brain above the IC50 for BACE1 inhibition.
-
Consider a continuous infusion model in early-stage animal experiments to maintain steady-state brain concentrations and confirm target engagement.
-
-
Assess Target Engagement:
-
Beyond measuring Aβ levels, consider assessing more direct markers of BACE1 activity, such as the levels of sAPPβ (soluble amyloid precursor protein beta), in the brain or cerebrospinal fluid (CSF). A reduction in sAPPβ would confirm BACE1 inhibition.[2]
-
Frequently Asked Questions (FAQs)
Q1: Is AZD3839 a substrate for P-glycoprotein (P-gp)?
A1: Yes, experimental data indicates that AZD3839 is a substrate for active efflux. The discovery paper for AZD3839 reports an in vitro efflux ratio of 3.5 in a cell-based assay.[2] An efflux ratio greater than 2 is generally considered indicative of P-gp-mediated transport.[9] This is a common characteristic for many BACE1 inhibitors and a significant hurdle for achieving high brain concentrations.[1]
Q2: What are the key physicochemical properties of AZD3839 that influence its brain delivery?
A2: While a comprehensive public profile of all physicochemical properties is not available, key considerations for CNS drugs like AZD3839 include:
-
Lipophilicity (LogP): Must be in an optimal range to cross the lipid membranes of the BBB without being too high, which can lead to non-specific binding and rapid metabolism.
-
Molecular Weight: Generally, CNS drugs have a molecular weight below 500 Da to facilitate passive diffusion.
-
Polar Surface Area (PSA): A lower PSA is typically associated with better BBB penetration.
-
pKa: The ionization state at physiological pH affects solubility and membrane permeability.
Q3: What in vitro models can be used to assess the blood-brain barrier permeability of AZD3839 and potential improvement strategies?
A3: Several in vitro models can be employed:
-
MDCK-MDR1 Assay: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (which codes for P-gp) are a standard tool.[9][10] This assay is used to determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical) and calculate the efflux ratio. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms P-gp substrate liability.
-
Caco-2 Cell Assay: While primarily a model for intestinal absorption, Caco-2 cells also express P-gp and can be used to assess efflux.
-
Primary Brain Endothelial Cell Co-culture Models: These models, often co-cultured with astrocytes and pericytes, provide a more physiologically relevant BBB environment to study transport mechanisms.
Q4: What are some potential formulation strategies to enhance the brain delivery of this compound?
A4:
-
Lipid-Based Nanocarriers: Encapsulating AZD3839 in liposomes or solid lipid nanoparticles can protect it from efflux pumps and facilitate its transport across the BBB.[5]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained release and improved brain targeting.
-
Prodrugs: Modifying the AZD3839 molecule to create a more lipophilic prodrug that can more easily cross the BBB and then be enzymatically cleaved to the active drug within the brain is a potential strategy.
-
Co-administration with P-gp Inhibitors: While more of an experimental tool, in a clinical setting, co-administration with a P-gp inhibitor could be a therapeutic strategy, though it carries the risk of drug-drug interactions.[3]
Quantitative Data Summary
Table 1: In Vitro Potency and Efflux of AZD3839
| Parameter | Value | Cell Line/Assay | Reference |
| BACE1 Ki | 26.1 nM | TR-FRET | [2] |
| Aβ40 IC50 | 4.8 nM | SH-SY5Y cells | [2] |
| sAPPβ IC50 | 16.7 nM | SH-SY5Y cells | [2] |
| Aβ40 IC50 | 50.9 nM | Mouse primary cortical neurons | [2] |
| Aβ40 IC50 | 32.2 nM | N2A cells | [2] |
| Aβ40 IC50 | 24.8 nM | Guinea pig primary cortical neurons | [2] |
| Efflux Ratio | 3.5 | MDR1-overexpressing cells | [2] |
Table 2: In Vivo Brain Penetration of AZD3839 in Preclinical Species
| Species | Free Brain/Plasma Ratio | Reference |
| C57BL/6 Mouse | 0.7 | [2] |
| Guinea Pig | 0.3 | [2] |
Experimental Protocols
Protocol 1: Assessing P-glycoprotein Mediated Efflux of AZD3839 using the MDCK-MDR1 Assay
Objective: To determine if AZD3839 is a substrate of the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 cells
-
Wild-type MDCK cells (as a control)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
This compound
-
A known P-gp substrate (e.g., Digoxin) as a positive control
-
A known P-gp inhibitor (e.g., Elacridar)
-
Lucifer yellow (to assess monolayer integrity)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 and wild-type MDCK cells on Transwell inserts and culture until a confluent monolayer is formed, typically for 3-5 days.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow.
-
Bidirectional Permeability Assay:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare dosing solutions of AZD3839 in the transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the AZD3839 dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the AZD3839 dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Inhibitor Co-incubation: Repeat the bidirectional permeability assay in the presence of a P-gp inhibitor (e.g., 1-5 µM Elacridar) in both chambers.
-
Quantification: Analyze the concentration of AZD3839 in all samples by a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
Interpretation: An ER ≥ 2 suggests active efflux. A significant reduction of the ER in the presence of the P-gp inhibitor confirms that AZD3839 is a P-gp substrate.
-
Protocol 2: Quantification of AZD3839 in Brain Tissue
Objective: To accurately measure the concentration of AZD3839 in brain homogenates.
Materials:
-
Animal brain tissue samples (stored at -80°C)
-
Homogenizer (e.g., bead-based or rotor-stator)
-
Acetonitrile with an internal standard (a structurally similar compound not present in the samples)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the frozen brain tissue.
-
Add a defined volume of ice-cold homogenization buffer or water.
-
Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice throughout this process.
-
-
Protein Precipitation:
-
To a known volume of brain homogenate, add a larger volume (e.g., 3-4 times) of cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Vortex the mixture thoroughly.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized drug.
-
LC-MS/MS Analysis:
-
Inject a known volume of the supernatant into the LC-MS/MS system.
-
Develop a sensitive and specific multiple reaction monitoring (MRM) method for both AZD3839 and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of AZD3839 into blank brain homogenate and processing these standards in the same way as the study samples.
-
Calculate the concentration of AZD3839 in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Express the final concentration as ng or µg of AZD3839 per gram of brain tissue.
-
Visualizations
Caption: BACE1 cleavage of APP, the target pathway for AZD3839.
References
- 1. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD3839 [openinnovation.astrazeneca.com]
- 8. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. researchgate.net [researchgate.net]
minimizing AZD3839 free base toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing toxicity associated with the use of AZD3839 free base in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZD3839 and what is its mechanism of action?
AZD3839 is a potent and selective inhibitor of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the Amyloid Precursor Protein (APP).[3] This cleavage is the first step in the generation of amyloid-beta (Aβ) peptides, which can aggregate to form plaques, a hallmark of Alzheimer's disease. By inhibiting BACE1, AZD3839 reduces the production of Aβ peptides.[3][4]
Q2: What are the reported in vitro IC50 values for AZD3839?
The half-maximal inhibitory concentration (IC50) of AZD3839 varies depending on the cell line and the specific endpoint being measured. The following table summarizes publicly available data:
| Cell Line | Assay Type | Endpoint | IC50 | Reference |
| SH-SY5Y | Functional Assay | Inhibition of sAPPβ release | 16.7 nM (0.0167 µM) | [1] |
| SH-SY5Y | Functional Assay | Reduction of Aβ40 levels | 4.8 nM | [1][5] |
| CHO | Functional Assay | Inhibition of human ERG | 4.8 µM | [1] |
| N2A | Functional Assay | Reduction of Aβ40 levels | 32.2 nM | [1][5] |
| Mouse Primary Cortical Neurons | Functional Assay | Reduction of Aβ40 levels | 50.9 nM | [1][5] |
| Guinea Pig Primary Cortical Neurons | Functional Assay | Reduction of Aβ40 levels | 24.8 nM | [1][5] |
Q3: What are the known off-target effects of AZD3839?
AZD3839 has been shown to have a 14-fold selectivity for BACE1 over its homolog BACE2.[1][2] It also shows high selectivity (>1000-fold) over Cathepsin D, another aspartyl protease.[2][5] However, it is important to consider potential off-target effects, especially at higher concentrations. Clinical development of AZD3839 was discontinued due to a dose-related effect on QTcF prolongation in healthy volunteers, suggesting potential effects on cardiac ion channels (like hERG).[6][7] While this was observed in vivo, it is a critical piece of safety information.
Q4: Can long-term treatment with AZD3839 lead to reduced efficacy?
Yes, prolonged exposure to some BACE1 inhibitors can lead to a compensatory increase in BACE1 protein levels. This paradoxical stabilization of the BACE1 protein can lead to its accumulation within the cell, potentially overcoming the inhibitory effect of the compound over time. This can manifest as a rebound in Aβ levels in long-term cell culture experiments.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments with this compound.
Issue 1: Precipitation of AZD3839 in Cell Culture Medium
Question: I am observing precipitation in my cell culture wells after adding the AZD3839 working solution. What can I do to prevent this?
Possible Causes and Solutions:
-
Poor Solubility of the Free Base: this compound has limited solubility in aqueous solutions like cell culture media.
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. A stock concentration of 10 mM is a common starting point. Ensure the compound is fully dissolved. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
Serial Dilutions: When preparing your working concentrations, perform serial dilutions from your stock solution into your cell culture medium. It is crucial to mix thoroughly after each dilution step to avoid localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Avoid High Concentrations: Do not use concentrations of AZD3839 that exceed its solubility limit in your final culture medium. If high concentrations are required, consider using a formulation with solubility enhancers, such as cyclodextrins, though this may require additional validation.[1]
-
-
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with compounds and cause precipitation.
-
Serum-Free Conditions (for short-term treatment): If your experimental design allows, you can try treating your cells in a serum-free medium for the duration of the drug exposure. However, be mindful that the absence of serum can also affect cell health and response.
-
Pre-warming the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the AZD3839 solution, as temperature can affect solubility.
-
Issue 2: High Cell Toxicity Observed at Expected Efficacious Concentrations
Question: I am seeing significant cell death in my cultures at concentrations where I expect to see BACE1 inhibition. How can I minimize this toxicity?
Possible Causes and Solutions:
-
Solvent Toxicity: High concentrations of the solvent used for the stock solution (e.g., DMSO) can be toxic to cells.
-
Optimize Final Solvent Concentration: As mentioned above, ensure the final concentration of DMSO in your culture medium is below 0.5%. Perform a vehicle control experiment to assess the toxicity of the solvent alone at the concentrations you are using.
-
-
Compound-Specific Cytotoxicity: AZD3839 itself may have cytotoxic effects, especially at higher concentrations or in sensitive cell lines.
-
Determine the Cytotoxic Concentration Range: It is essential to perform a dose-response experiment to determine the optimal working concentration of AZD3839 for your specific cell line and experimental conditions. This involves testing a range of concentrations and assessing cell viability alongside BACE1 inhibition.
-
Choose an Appropriate Cell Viability Assay: There are several methods to assess cell viability, each with its own advantages and limitations. Common assays include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.[8][9][10]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[10]
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells) and Ethidium Homodimer-1 (stains dead cells) allows for direct visualization and quantification of viable and non-viable cells.[11]
-
-
Optimize Incubation Time: The duration of exposure to AZD3839 can significantly impact toxicity. Consider shorter incubation times if you are observing high levels of cell death with longer exposures. A typical incubation time for assessing BACE1 inhibition is 16-48 hours.[1][3]
-
Cell Density: The density of your cells at the time of treatment can influence their sensitivity to a compound. Ensure you are seeding cells at a consistent and optimal density for your experiments.
-
Experimental Protocols
Protocol 1: Preparation of AZD3839 Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Vortex or sonicate briefly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
Mix thoroughly by gentle pipetting or vortexing after each dilution step.
-
Use the working solutions immediately.
-
Protocol 2: Determining the Optimal Concentration of AZD3839
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Compound Treatment: The following day, remove the existing medium and replace it with fresh medium containing serial dilutions of AZD3839. Include a vehicle control (medium with the same final concentration of DMSO as the highest AZD3839 concentration). A common starting range for a dose-response curve is 0.1 nM to 10 µM.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
Endpoint Analysis:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or LDH) on a replicate plate or a subset of wells to determine the cytotoxic concentration range.
-
Assess BACE1 Inhibition: Collect the cell culture supernatant to measure the levels of secreted Aβ40, Aβ42, or sAPPβ using commercially available ELISA kits.
-
-
Data Analysis: Plot the cell viability and BACE1 inhibition data against the log of the AZD3839 concentration to determine the EC50 (effective concentration for BACE1 inhibition) and CC50 (cytotoxic concentration). Select a working concentration that provides significant BACE1 inhibition with minimal cytotoxicity.
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of AZD3839.
Caption: Troubleshooting workflow for addressing AZD3839-induced cell toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD3839 [openinnovation.astrazeneca.com]
- 7. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
AZD3839 free base dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using AZD3839 free base.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD3839?
A1: AZD3839 is a potent and selective inhibitor of the human β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2][3][4][5] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[6][7] By inhibiting BACE1, AZD3839 reduces the production of amyloid-beta (Aβ) peptides, such as Aβ40 and Aβ42, which are believed to play a central role in the pathogenesis of Alzheimer's disease.[1][6][8]
Q2: What is the selectivity profile of AZD3839?
A2: AZD3839 is selective for BACE1 over the related aspartyl protease BACE2 and the lysosomal protease Cathepsin D. It demonstrates approximately 14-fold selectivity for BACE1 over BACE2 and over 1000-fold selectivity over Cathepsin D.[3][4][5]
Q3: What are the recommended cell lines for in vitro experiments?
A3: Human neuroblastoma SH-SY5Y cells, either wild-type or modified to overexpress APP, are commonly used.[2][3][4] Mouse neuroblastoma N2A cells and primary cortical neurons from mice and guinea pigs have also been successfully utilized in studies with AZD3839.[2][3][4]
Q4: How should I prepare this compound for my experiments?
A4: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2] For cell-based assays, further dilutions should be made in an appropriate medium, such as Opti-MEM.[7] It is recommended to use fresh DMSO as moisture can reduce solubility.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Mix the compound dilutions thoroughly before adding to the wells. Avoid using the outer wells of the plate if edge effects are suspected. |
| No or weak dose-response effect | Compound inactivity, incorrect concentration range, or insufficient incubation time. | Verify the identity and purity of the this compound. Perform a wider range of serial dilutions to ensure the optimal concentration range is covered. Optimize the incubation time based on the specific cell line and assay endpoint. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, cell density, assay reagents, or incubation conditions. | Use cells within a consistent passage number range. Standardize cell seeding density and ensure consistent incubation times and temperatures. Use the same lot of reagents whenever possible. |
| Precipitation of the compound in the assay medium | Poor solubility of AZD3839 at higher concentrations. | Prepare fresh dilutions from a high-concentration stock in DMSO for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the highest concentration in your dose-response curve. |
| Maximal inhibition is significantly less than 100% | Incomplete inhibition of BACE1 at the tested concentrations or presence of non-BACE1-mediated Aβ production. In preclinical animal models, AZD3839 achieved a maximal inhibition of Aβ40 reduction of approximately 60-70%.[1] | Ensure the highest concentration used is sufficient to achieve maximal inhibition. Consider the possibility of a plateau effect as observed in in vivo studies.[1] |
Quantitative Data
In Vitro Potency of AZD3839
| Assay Type | Target/Endpoint | Cell Line/System | IC50 / Ki |
| Cell-free FRET Assay | BACE1 | Recombinant Human BACE1 | 26.1 nM (Ki)[2][3] |
| Cell-based Immunoassay | sAPPβ release | Human SH-SY5Y cells | 16.7 nM (IC50)[2][3] |
| Cell-based Immunoassay | Aβ40 levels | Human SH-SY5Y cells | 4.8 nM (IC50)[2][3] |
| Cell-based Immunoassay | Aβ40 levels | Mouse N2A cells | 32.2 nM (IC50)[2][3] |
| Cell-based Immunoassay | Aβ40 levels | Mouse primary cortical neurons | 50.9 nM (IC50)[2][3] |
| Cell-based Immunoassay | Aβ40 levels | Guinea pig primary cortical neurons | 24.8 nM (IC50)[2][3] |
| IonWorks Assay | hERG | CHO cells | 4.8 µM (IC50)[2] |
In Vivo Efficacy of AZD3839
| Species | Dose | Route | Effect |
| C57BL/6 Mice | 80 µmol/kg | Oral | ~30% reduction in brain Aβ40 at 1.5 hours post-dose.[3][9] |
| C57BL/6 Mice | 160 µmol/kg | Oral | ~50% reduction in brain Aβ40 at 1.5 hours post-dose.[3][9] |
| Guinea Pig | 100 µmol/kg | Oral | ~20-30% reduction in brain Aβ40 between 1.5-4.5 hours post-dose.[3] |
| Guinea Pig | 200 µmol/kg | Oral | ~20-60% reduction in brain Aβ40 up to 8 hours post-dose; ~50% reduction in CSF Aβ40 at 3 hours post-dose.[3] |
Experimental Protocols
Cell-Based BACE1 Inhibition Assay for Aβ40/Aβ42 Reduction
This protocol outlines the measurement of BACE1 inhibition by quantifying the reduction of secreted Aβ peptides in the supernatant of cultured cells.
Materials:
-
Human SH-SY5Y cells overexpressing APP (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Opti-MEM or other serum-free medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Commercially available Aβ40 and Aβ42 ELISA kits
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y-APP cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 100 µL of growth medium.[7]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.[7]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[7]
-
Perform serial dilutions of the stock solution in serum-free medium (e.g., Opti-MEM) to achieve the desired final assay concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Compound Treatment:
-
After the 24-hour cell incubation, carefully remove the growth medium from each well.
-
Add 100 µL of the prepared AZD3839 dilutions or vehicle control to the respective wells.
-
Incubate the plate for an additional 16 to 48 hours at 37°C and 5% CO₂.[2][7] The optimal incubation time may need to be determined empirically.
-
-
Supernatant Collection and Analysis:
-
Data Analysis:
-
Generate a standard curve for each ELISA plate.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample.
-
Normalize the Aβ levels to the vehicle control (representing 0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Visualizations
AZD3839 Mechanism of Action
Caption: AZD3839 inhibits BACE1, a key enzyme in the amyloidogenic pathway.
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for determining the IC50 of AZD3839 in a cell-based assay.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
challenges in AZD3839 free base experimental setup
Welcome to the technical support center for AZD3839 free base. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental setup and to troubleshoot common challenges encountered when working with this BACE1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD3839? AZD3839 is a potent, brain-permeable inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the Amyloid Precursor Protein (APP).[2][3] By inhibiting BACE1, AZD3839 reduces the production of amyloid-β (Aβ) peptides, specifically Aβ1-40 and Aβ1-42, which are central to the formation of amyloid plaques in Alzheimer's disease.[1][3]
Q2: I am having trouble dissolving the this compound. What are the recommended solvents and formulation strategies? this compound has limited aqueous solubility. For in vitro experiments, it is soluble in DMSO up to 86 mg/mL (199.34 mM); it is recommended to use fresh DMSO as absorbed moisture can reduce solubility.[4] For in vivo oral administration, a common vehicle is a suspension formulation. A suggested formulation is 5% dimethylacetamide (DMA) and 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.3 M gluconic acid, adjusted to pH 3.[4][5] The mixed solution should be prepared fresh for optimal results.[4]
Q3: What level of Aβ reduction should I expect in my preclinical animal models? In preclinical animal models, AZD3839 has demonstrated a dose- and time-dependent reduction of Aβ in the brain, plasma, and cerebrospinal fluid (CSF).[6][7] However, it is important to note that the maximal inhibition of Aβ40 has been observed to plateau at approximately 60-70% in most models, with the exception of the guinea pig brain.[1] This incomplete suppression is a known characteristic of the compound. For example, a single oral dose of 160 µmol/kg in C57BL/6 mice resulted in a brain Aβ40 reduction of about 50%.[6]
Q4: What are the known off-target effects or selectivity profile of AZD3839? AZD3839 is non-selective for BACE1 versus BACE2, with a selectivity ratio of approximately 14-fold (BACE1 Kᵢ = 26.1 nM, BACE2 Kᵢ = 372 nM).[4][6] It shows high selectivity (>1000-fold) against the related aspartyl protease Cathepsin D.[1][6] However, users should be aware that the clinical development of AZD3839 was discontinued due to a dose-related prolongation of the QTcF interval, which was attributed to off-target effects on the hERG ion channel.[1][8]
Q5: Why might I observe an increase in total BACE1 protein levels after treatment with AZD3839? This is an observed class effect for several BACE1 inhibitors. Treatment with AZD3839 can lead to the stabilization of the BACE1 protein, prolonging its half-life and causing an abnormal increase in total cellular BACE1 levels.[9] This is an important consideration when interpreting western blot or other protein quantification data from inhibitor-treated samples.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Aβ reduction in vivo | 1. Improper formulation or compound precipitation. 2. Incorrect dosing or administration technique. 3. High inter-animal variability. 4. Timing of sample collection does not align with compound Cmax. | 1. Ensure the vehicle is prepared correctly and the compound is a uniform suspension immediately before dosing.[4][5] 2. Verify dosage calculations and ensure proper oral gavage technique. 3. Increase the number of animals per group to improve statistical power. 4. Conduct a preliminary pharmacokinetic study to determine the optimal time points for tissue collection post-dosing. In mice, brain concentrations peak around 0.5 hours after an oral dose.[6] |
| Lower than expected potency in cellular assays | 1. Compound degradation or instability in media. 2. High level of serum protein binding in culture media. 3. Cell line expresses low levels of BACE1 or APP. 4. Incorrect assay setup (e.g., incubation time). | 1. Prepare fresh stock solutions in high-quality, anhydrous DMSO. Minimize freeze-thaw cycles. 2. Consider using reduced-serum media or perform assays in serum-free conditions if possible. Account for plasma protein binding when comparing in vitro and in vivo data.[6] 3. Use a well-characterized cell line known to produce sufficient Aβ, such as SH-SY5Y cells overexpressing APP.[6] 4. Optimize incubation time. For SH-SY5Y cells, a 16-hour incubation has been shown to be effective.[4] |
| Difficulty penetrating the Blood-Brain Barrier (BBB) | 1. AZD3839 is a substrate for efflux transporters. 2. The animal model has unique BBB characteristics. | 1. While AZD3839 is designed to be brain-penetrant, affinity for efflux transporters is a known challenge for BACE1 inhibitors.[6] This is an intrinsic property of the compound. 2. Ensure you are using appropriate free-fraction and brain-to-plasma ratio values for your chosen species to model exposure accurately.[6] |
| Unexpected toxicity or adverse effects in animals | 1. Off-target pharmacology (e.g., hERG channel inhibition). 2. Vehicle-related toxicity. | 1. Be aware of the known off-target profile.[1] Monitor animals closely for any signs of distress. Consider reducing the dose if non-specific toxicity is suspected. 2. Run a vehicle-only control group to rule out any adverse effects from the formulation itself. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of AZD3839
| Target/Assay | Species | Value | Unit | Reference |
| BACE1 (cell-free) | Human | 26.1 | Kᵢ (nM) | [4][6] |
| BACE2 (cell-free) | Human | 372 | Kᵢ (nM) | [6] |
| Cathepsin D (cell-free) | Human | >25,000 | Kᵢ (nM) | [6] |
| Aβ40 Inhibition (SH-SY5Y cells) | Human | 4.8 | IC₅₀ (nM) | [6] |
| sAPPβ Inhibition (SH-SY5Y cells) | Human | 16.7 | IC₅₀ (nM) | [4][6] |
| Aβ40 Inhibition (Primary Cortical Neurons) | Mouse | 50.9 | IC₅₀ (nM) | [6] |
| Aβ40 Inhibition (Primary Cortical Neurons) | Guinea Pig | 24.8 | IC₅₀ (nM) | [6] |
| hERG Inhibition (CHO cells) | Human | 4.8 | IC₅₀ (µM) | [4] |
Table 2: Preclinical Pharmacokinetic Properties of AZD3839
| Parameter | Species | Value | Unit | Reference |
| Plasma Protein Unbound Fraction | Mouse | 3.2 | % | [6] |
| Plasma Protein Unbound Fraction | Guinea Pig | 20 | % | [6] |
| Plasma Protein Unbound Fraction | Monkey | 6.9 | % | [6] |
| Brain Tissue Free Fraction | N/A | 7.9 | % | [6] |
| Free Brain / Plasma Ratio | Mouse | 0.7 | Ratio | [6] |
| Free Brain / Plasma Ratio | Guinea Pig | 0.3 | Ratio | [6] |
Experimental Protocols
Protocol 1: In Vitro Aβ Reduction Assay in SH-SY5Y Cells
This protocol outlines the measurement of Aβ40 reduction in human SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y cells (stably expressing APP695wt)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Aβ40 ELISA kit
-
Cell lysis buffer and protein assay kit (e.g., BCA)
Methodology:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density that allows them to reach ~80-90% confluency at the end of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of AZD3839 in anhydrous DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of AZD3839 or vehicle.
-
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO₂.[4]
-
Supernatant Collection: After incubation, carefully collect the conditioned medium from each well. Centrifuge briefly to pellet any cell debris and store the supernatant at -80°C until the ELISA is performed.
-
Cell Lysis & Protein Quantification: Wash the remaining cells with PBS, then lyse the cells using a suitable lysis buffer. Determine the total protein concentration in each well to normalize the Aβ data.
-
Aβ Quantification: Measure the Aβ40 concentration in the collected supernatants using a validated commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Normalize the Aβ40 concentration to the total protein content for each well. Plot the percentage of Aβ40 inhibition relative to the vehicle control against the log of the AZD3839 concentration. Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic).
Protocol 2: Oral Administration of AZD3839 in Mice for Pharmacodynamic Analysis
This protocol describes an acute oral dosing study to assess the effect of AZD3839 on brain Aβ levels.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle components: Dimethylacetamide (DMA), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Gluconic acid solution (0.3 M)
-
Oral gavage needles (20-22 gauge)
-
Anesthesia and tissue collection instruments
-
Liquid nitrogen
Methodology:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Vehicle Preparation: Prepare the vehicle by creating a solution of 5% DMA and 20% HP-β-CD in 0.3 M gluconic acid. Adjust the pH to 3.0.
-
Inhibitor Formulation: Weigh the required amount of this compound and add it to the vehicle to achieve the desired final concentration (e.g., for a 10 mL/kg dosing volume). Vortex and sonicate to create a uniform suspension. Prepare this formulation fresh on the day of the experiment.
-
Dosing: Weigh each mouse to calculate the precise volume to be administered. Administer the calculated volume of the AZD3839 suspension or vehicle via oral gavage. A typical dose to observe effects is 69 mg/kg (approximately 160 µmol/kg).[4][6]
-
Time Course and Tissue Collection: At predetermined time points after dosing (e.g., 1.5, 4, 8 hours), euthanize the animals via an approved method.[6]
-
Sample Processing: Immediately collect blood (for plasma) and dissect the brain. Snap-freeze the brain tissue in liquid nitrogen and store at -80°C. Process blood to collect plasma and store at -80°C.
-
Aβ Analysis: Homogenize the brain tissue and quantify Aβ40 and Aβ42 levels using a validated method such as ELISA or Meso Scale Discovery (MSD) assay.
-
Data Analysis: Express brain Aβ levels as a percentage of the levels in the vehicle-treated control group at each time point. Analyze for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of AZD3839 on BACE1.
Caption: Experimental workflow for an in vivo pharmacodynamic study of AZD3839 in mice.
Caption: Troubleshooting decision tree for unexpected results in AZD3839 experiments.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
AZD3839 free base assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AZD3839 free base assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary assays used to characterize AZD3839 activity?
A1: The primary assays for AZD3839 characterization are the BACE1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine its inhibitory potency, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification in biological matrices such as plasma, brain homogenate, and cerebrospinal fluid (CSF).[1][2]
Q2: What is the mechanism of action of AZD3839?
A2: AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). By inhibiting BACE1, AZD3839 reduces the production of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[2][3]
Q3: What are the reported potency (IC50/Ki) values for AZD3839?
A3: AZD3839 has a reported Ki of 26.1 nM for human BACE1.[4] Its IC50 values vary depending on the cell line and assay format, ranging from 4.8 nM in SH-SY5Y cells to 50.9 nM in mouse primary cortical neurons.[1][4]
Q4: What are the solubility and stability characteristics of AZD3839?
A4: AZD3839 is reported to be stable in plasma for at least 24 hours.[1][5] For in vitro assays, it can be dissolved in DMSO; however, it is noted that moisture-absorbing DMSO can reduce its solubility.[4] For in vivo studies, specific formulations have been used, such as a suspension in 5% dimethylacetamide and 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid.[4]
Troubleshooting Guides
BACE1 TR-FRET Assay
Issue: High variability or poor reproducibility in TR-FRET results.
Possible Causes and Solutions:
-
Reagent Instability:
-
Enzyme Activity: Ensure the recombinant hBACE1 enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme upon receipt.
-
Substrate Integrity: Protect the Europium-labeled substrate from light and ensure it is stored at the recommended temperature.
-
-
Inconsistent Incubation Times:
-
Adhere strictly to the pre-incubation time of the enzyme with AZD3839 (e.g., 10 minutes) and the substrate reaction time (e.g., 6.5 hours in darkness).[1] Use a calibrated timer and a consistent workflow for all plates.
-
-
Pipetting Errors:
-
Use calibrated pipettes and proper pipetting techniques, especially for small volumes of compound dilutions and enzyme solutions.
-
-
DMSO Effects:
-
Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can affect enzyme activity.
-
Issue: Lower than expected potency (higher IC50).
Possible Causes and Solutions:
-
Incorrect pH of Reaction Buffer: The optimal pH for the BACE1 TR-FRET assay is acidic (pH 4.5).[1] Prepare the sodium acetate buffer carefully and verify the pH before use.
-
Compound Adsorption: AZD3839 may adsorb to plasticware. Using low-adsorption plates and tips can mitigate this issue.
-
Compound Degradation: If the stock solution of AZD3839 in DMSO is old or has been stored improperly, it may have degraded. Prepare fresh stock solutions.[4]
LC-MS/MS Bioanalysis
Issue: Low recovery of AZD3839 from biological matrices.
Possible Causes and Solutions:
-
Inefficient Protein Precipitation:
-
Poor Brain Tissue Homogenization:
-
Incomplete homogenization will result in inefficient extraction. Ensure the brain hemisphere is thoroughly homogenized in the specified volume of Ringer solution (2 volumes w/v).[1]
-
-
Drug-Protein Binding:
-
AZD3839 exhibits plasma protein binding.[5] The protein precipitation step should be sufficient to disrupt this binding, but issues with the precipitation solvent or procedure can lead to low recovery.
-
Issue: High matrix effects leading to signal suppression or enhancement.
Possible Causes and Solutions:
-
Insufficient Sample Cleanup:
-
While protein precipitation is a common and rapid sample preparation technique, it may not be sufficient to remove all interfering matrix components. Consider a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method if matrix effects are significant.
-
-
Internal Standard Mismatch:
-
The cited method uses warfarin as a generic internal standard.[1] Ideally, a stable isotope-labeled internal standard for AZD3839 should be used to best compensate for matrix effects and extraction variability. If not available, ensure the chosen internal standard has similar chromatographic and ionization properties to AZD3839.
-
-
Chromatographic Co-elution:
-
Optimize the LC gradient to ensure that AZD3839 and its internal standard are chromatographically separated from major matrix components, particularly phospholipids.
-
Quantitative Data Summary
Table 1: In Vitro Potency of AZD3839
| Assay Type | Target | Cell Line/System | Value | Reference |
| TR-FRET | hBACE1 | Recombinant Enzyme | Ki = 26.1 nM | [1][4] |
| TR-FRET | hBACE2 | Recombinant Enzyme | Ki = 372 nM | [1] |
| Cellular Assay | Aβ40 Reduction | SH-SY5Y | IC50 = 4.8 nM | [1][4] |
| Cellular Assay | sAPPβ Reduction | SH-SY5Y | IC50 = 16.7 nM | [1][4] |
| Cellular Assay | Aβ40 Reduction | Mouse Primary Cortical Neurons | IC50 = 50.9 nM | [1][4] |
| Cellular Assay | Aβ40 Reduction | N2A (Mouse Neuroblastoma) | IC50 = 32.2 nM | [1][4] |
| Cellular Assay | Aβ40 Reduction | Guinea Pig Primary Cortical Neurons | IC50 = 24.8 nM | [1][4] |
Table 2: In Vitro Plasma Protein and Brain Tissue Binding of AZD3839
| Species | Unbound Fraction in Plasma (%) | Free Fraction in Brain Tissue (%) | Reference |
| Mouse | 3.2 ± 0.2 | 7.9 | [1][5] |
| Guinea Pig | 20 ± 1.1 | Not Reported | [1][5] |
| Monkey | 6.9 ± 0.8 | Not Reported | [1][5] |
Experimental Protocols
BACE1 TR-FRET Assay Protocol
This protocol is based on the methodology described in the literature.[1][3]
-
Reagent Preparation:
-
Reaction Buffer: Sodium acetate, CHAPS, Triton X-100, EDTA, adjusted to pH 4.5.
-
Enzyme Solution: Recombinant human BACE1 (amino acids 1-460) diluted in reaction buffer.
-
Substrate Solution: Europium-labeled synthetic peptide substrate (e.g., (Europium)CEVNLDAEFK(Qsy7)) diluted in reaction buffer.
-
Compound Dilution: Prepare a serial dilution of AZD3839 in DMSO, followed by a further dilution in reaction buffer.
-
-
Assay Procedure:
-
Add the diluted AZD3839 solution or vehicle (DMSO in reaction buffer) to the wells of a suitable microplate.
-
Add the hBACE1 enzyme solution to all wells.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Add the substrate solution to initiate the reaction.
-
Incubate the plate for 6.5 hours in the dark at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader according to the instrument's instructions for Europium-based assays.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the signal ratio against the logarithm of the AZD3839 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
LC-MS/MS Bioanalysis Protocol for Plasma and Brain Homogenate
This protocol is a generalized procedure based on the described methods.[1]
-
Sample Preparation:
-
Plasma: Aliquot 25 µL of plasma into a microcentrifuge tube.
-
Brain Tissue: Homogenize one brain hemisphere in 2 volumes (w/v) of Ringer solution. Aliquot 50 µL of the brain homogenate.
-
Internal Standard: Add 150 µL of acetonitrile containing the internal standard (e.g., 200 nmol/liter warfarin) to each sample.
-
Protein Precipitation: Vortex the samples vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Dilution: Transfer the supernatant and dilute appropriately with mobile phase.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: Employ a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for AZD3839 and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for AZD3839 and the internal standard.
-
Calculate the peak area ratio.
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of AZD3839 in the unknown samples from the calibration curve.
-
Visualizations
Caption: BACE1 pathway and AZD3839 mechanism of action.
Caption: Experimental workflow for the BACE1 TR-FRET assay.
Caption: Troubleshooting workflow for AZD3839 assays.
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Refining AZD3839 Free Base Treatment Protocols for Rodents: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining treatment protocols for the BACE1 inhibitor, AZD3839 free base, in rodent models.
Frequently Asked Questions (FAQs)
1. What is AZD3839 and what is its mechanism of action?
AZD3839 is an orally available and brain-permeable small molecule that acts as a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is a key enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides.[5] By inhibiting BACE1, AZD3839 reduces the levels of Aβ in the brain, which is a central strategy in the development of treatments for Alzheimer's disease.[1][4][6]
2. What is the recommended route of administration for AZD3839 in rodents?
The most common and effective route of administration for AZD3839 in rodents is oral gavage.[1][5][7] This method allows for precise dosage control.
3. What are suitable vehicles for formulating this compound for oral administration in rodents?
This compound has low aqueous solubility. Therefore, it requires specific vehicle formulations to ensure proper dissolution and bioavailability. Commonly used vehicles include:
-
A suspension of 5% dimethylacetamide (DMA) and 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.3 M gluconic acid, adjusted to pH 3.[6][7]
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
A solution of 10% DMSO and 90% (20% SBE-β-CD in saline).[1]
-
A solution of 10% DMSO and 90% corn oil.[1]
4. What are the reported dosages of AZD3839 used in mice and guinea pigs?
Dosages can vary depending on the study's objectives. However, published studies provide a general range.
Quantitative Data Summary
Table 1: Reported Dosages of AZD3839 in Rodent Studies
| Animal Model | Dosage (µmol/kg) | Dosage (mg/kg) | Administration Route | Study Duration | Key Findings | Reference |
| C57BL/6 Mice | 80 | 35 | Oral Gavage | Single Dose | ~30% reduction in brain Aβ40 at 1.5 hours post-dose. | [5][7] |
| C57BL/6 Mice | 160 | 69 | Oral Gavage | Single Dose | ~50% reduction in brain Aβ40, sustained for up to 8 hours. | [5][7] |
| C57BL/6 Mice | 100 | 43 | Oral Gavage | Twice daily for 7 days | Inhibition of Aβ40 accumulation in the brain and plasma. | [1] |
| Dunkin-Hartley Guinea Pigs | 100 | 43 | Oral Gavage | Single Dose | Time- and concentration-dependent reduction of Aβ40 and Aβ42 in plasma, brain, and cerebrospinal fluid. | [1][7] |
| Dunkin-Hartley Guinea Pigs | 200 | 86 | Oral Gavage | Single Dose | Time- and concentration-dependent reduction of Aβ40 and Aβ42 in plasma, brain, and cerebrospinal fluid. | [1][7] |
Experimental Protocols
Protocol 1: Preparation of AZD3839 Formulation (Vehicle: DMA/HP-β-CD/Gluconic Acid)
This protocol is adapted from published studies for preparing a suspension of AZD3839.[6][7]
Materials:
-
This compound powder
-
Dimethylacetamide (DMA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Gluconic acid (0.3 M)
-
Sterile water
-
pH meter
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the Vehicle:
-
In a sterile container, combine 5% (v/v) DMA and 20% (w/v) HP-β-CD in 0.3 M gluconic acid.
-
Adjust the pH of the solution to 3 using an appropriate acid or base if necessary.
-
Mix thoroughly using a vortex mixer until the HP-β-CD is completely dissolved.
-
-
Prepare the AZD3839 Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration.
-
Gradually add the AZD3839 powder to the prepared vehicle while vortexing.
-
Continue to mix until a uniform suspension is achieved.
-
If precipitation occurs, use sonication to aid dissolution.[1]
-
-
Final Preparation:
-
Visually inspect the suspension for any clumps or undissolved particles.
-
The prepared formulation should be used immediately for optimal results.[8]
-
Protocol 2: Administration by Oral Gavage in Mice
This protocol provides a general guideline for oral gavage in mice.[5][9]
Materials:
-
Prepared AZD3839 formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, ball-tipped for adult mice)
-
1 mL syringe
-
Animal balance
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the required volume of the AZD3839 formulation.[5]
-
-
Dosage Calculation:
-
Calculate the volume to be administered based on the mouse's weight and the target dosage in mg/kg.
-
-
Oral Gavage Administration:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation of AZD3839 in the vehicle. | Poor solubility of the free base. | Use heat and/or sonication to aid in dissolution.[1] Ensure the vehicle components are of high quality and the pH is correctly adjusted. |
| Difficulty in administering the formulation due to viscosity. | High concentration of vehicle components or the drug itself. | Consider diluting the formulation if the dosage allows. Ensure the gavage needle gauge is appropriate for the viscosity. |
| Animal distress or injury during oral gavage. | Improper technique or incorrect gavage needle size. | Ensure proper training in oral gavage techniques. Use the correct size and type of gavage needle for the animal's size.[9] Consider brief isoflurane anesthesia to reduce stress.[10] |
| Inconsistent or lack of expected in vivo effects. | Poor bioavailability due to improper formulation or administration. Degradation of the compound. | Verify the formulation protocol and ensure complete dissolution/suspension. Confirm accurate oral gavage technique. AZD3839 is reported to be stable in plasma for at least 24 hours.[7] For long-term studies, prepare fresh solutions. |
| Variable results between animals. | Inconsistent dosing volumes. Biological variability. | Ensure accurate weighing of each animal and precise calculation of the administration volume. Increase the number of animals per group to account for biological variability. |
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of AZD3839.
Caption: Experimental workflow for AZD3839 treatment in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD3839 [openinnovation.astrazeneca.com]
- 3. glpbio.com [glpbio.com]
- 4. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. daily oral gavage: Topics by Science.gov [science.gov]
avoiding AZD3839 free base precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of AZD3839 free base in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZD3839 and why is its aqueous solubility a concern?
AZD3839 is an orally available, brain-permeable inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), investigated for its potential in treating Alzheimer's disease.[1][2][3] As a weakly basic compound, its free base form has limited solubility in neutral or alkaline aqueous solutions, which can lead to precipitation during experimental procedures. Understanding and controlling the solubility is crucial for obtaining reliable and reproducible results in in vitro and in vivo studies.
Q2: What causes this compound to precipitate from an aqueous solution?
The precipitation of this compound is primarily due to its nature as a weak base. The solubility of weak bases is highly dependent on the pH of the solution. In acidic environments (low pH), the molecule becomes protonated (ionized), which increases its polarity and, consequently, its solubility in water. As the pH of the solution increases towards and beyond its pKa value, the compound deprotonates, becoming less polar and thus less soluble, leading to precipitation.
Q3: What is the pKa of AZD3839?
Q4: How does the Henderson-Hasselbalch equation relate to AZD3839 solubility?
The Henderson-Hasselbalch equation for a weak base helps predict the ratio of the protonated (soluble) to the unprotonated (less soluble) form of AZD3839 at a given pH. The equation is:
pH = pKa + log ([B]/[BH⁺])
Where:
-
pH is the acidity of the solution.
-
pKa is the acid dissociation constant of the conjugate acid of AZD3839.
-
[B] is the concentration of the unprotonated (free base) form.
-
[BH⁺] is the concentration of the protonated (ionized) form.
This relationship illustrates that when the pH is below the pKa, the protonated, more soluble form ([BH⁺]) predominates. Conversely, when the pH is above the pKa, the unprotonated, less soluble free base form ([B]) is more prevalent, increasing the risk of precipitation.
Troubleshooting Guide: Preventing AZD3839 Precipitation
Issue: Precipitation observed after adding AZD3839 stock solution to aqueous buffer.
This is a common issue when a concentrated stock solution of AZD3839, typically in an organic solvent like DMSO, is diluted into an aqueous buffer with a pH at or above the compound's pKa.
-
Verify Stock Solution Integrity: Ensure your AZD3839 stock solution is fully dissolved and has not precipitated in the storage solvent. If crystals are visible, gentle warming and sonication may be required.
-
pH Adjustment of the Aqueous Buffer: The most effective way to prevent precipitation is to lower the pH of your aqueous buffer. A good starting point is to maintain the pH at least 1-2 units below the estimated pKa of AZD3839. Since the exact pKa is unknown, using a buffer with a pH between 4 and 5 is a reasonable starting point, as in vivo formulations have been prepared in acidic conditions (pH 3-3.89).[4][5]
-
Gradual Addition and Mixing: Add the AZD3839 stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to immediate precipitation.
-
Use of Co-solvents: If adjusting the pH is not feasible for your experimental setup, consider the use of co-solvents. However, be mindful of the potential effects of co-solvents on your experimental system.
Quantitative Data Summary
The following tables provide solubility information for AZD3839 in various solvents and an illustrative example of the expected pH-dependent aqueous solubility for a typical weak base.
Table 1: AZD3839 Solubility in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1] |
| DMF | ~2 mg/mL | [1] |
Table 2: Illustrative pH-Dependent Aqueous Solubility of a Weak Base (Hypothetical Data)
| pH | Expected Solubility | State of Compound |
| 3.0 | High | Predominantly protonated and soluble |
| 4.0 | High | Predominantly protonated and soluble |
| 5.0 | Moderate | Mix of protonated and unprotonated forms |
| 6.0 | Low | Predominantly unprotonated, risk of precipitation |
| 7.0 | Very Low | Predominantly unprotonated, high risk of precipitation |
| 8.0 | Very Low | Predominantly unprotonated, high risk of precipitation |
Note: This table provides an illustrative trend. It is highly recommended to determine the actual solubility of AZD3839 in your specific buffer systems.
Experimental Protocols
Protocol 1: Preparation of an Acidified Aqueous Solution of AZD3839
This protocol describes the preparation of an aqueous solution of AZD3839 for in vitro experiments where an acidic pH is tolerable.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., 50 mM citrate buffer)
-
Hydrochloric acid (HCl) solution (1 M)
-
pH meter
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Ensure complete dissolution.
-
Prepare Acidified Buffer: Prepare your desired aqueous buffer (e.g., 50 mM citrate buffer). Adjust the pH of the buffer to 4.5 using 1 M HCl.
-
Dilution: While vortexing the acidified buffer, add the 10 mM AZD3839 stock solution dropwise to the desired final concentration (e.g., 10 µM).
-
Final pH Check: After adding the AZD3839 stock, check the pH of the final solution and adjust if necessary.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Determination of Aqueous Solubility of AZD3839 at Different pH Values
This protocol outlines a method to determine the solubility of AZD3839 in various aqueous buffers.
Materials:
-
This compound
-
A series of aqueous buffers (e.g., citrate, phosphate) at different pH values (e.g., 3, 4, 5, 6, 7, 8)
-
HPLC system with a suitable column and detection method for AZD3839
-
Shaking incubator
-
Centrifuge
-
Calibrated analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each of the different pH buffers.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect the supernatant from each vial, being cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved AZD3839 using a calibrated HPLC method.
-
Data Analysis: The measured concentration represents the solubility of AZD3839 at that specific pH. Plot the solubility as a function of pH to generate a pH-solubility profile.
Visualizations
References
- 1. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease [alzped.nia.nih.gov]
- 4. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
addressing inconsistent results with AZD3839 free base
This technical support center is designed for researchers, scientists, and drug development professionals utilizing AZD3839 free base in their experiments. It provides troubleshooting guidance and answers to frequently asked questions to address potential inconsistencies and challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with AZD3839.
Question: Why am I observing a plateau in amyloid-beta (Aβ) reduction at only 60-70% inhibition, even at high concentrations of AZD3839?
Possible Cause: This is an inherent characteristic of AZD3839's pharmacodynamic profile. In many preclinical animal models, AZD3839 achieves a maximal Aβ40 reduction of approximately 60–70%.[1] This is not necessarily an experimental artifact but a feature of the compound's concentration-effect relationship.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the this compound has been stored correctly and has not degraded. Verify its purity and concentration.
-
Review Experimental Design: For in vivo studies, ensure the dosing regimen is appropriate for the animal model being used.[2][3] For cellular assays, confirm that the incubation time and cell density are optimal.
-
Consider the Model System: The extent of Aβ reduction can vary between different cell lines and animal models.[2][3] For instance, the maximal inhibition in guinea pig brain tissue may differ from that observed in mouse models.[1]
-
Investigate BACE1 Protein Levels: As detailed below, prolonged exposure to some BACE1 inhibitors can lead to an increase in BACE1 protein levels, potentially counteracting the inhibitory effect.
Question: I initially saw a significant reduction in Aβ levels, but the effect is diminishing over time in my long-term cell culture experiment. What is happening?
Possible Cause: Several BACE1 inhibitors, including AZD3839, have been shown to paradoxically stabilize the BACE1 protein, leading to its accumulation.[4] This increase in total BACE1 protein can eventually overcome the inhibitory effect of the compound, leading to a rebound in Aβ production.[5]
Troubleshooting Steps:
-
Monitor BACE1 Protein Levels: Perform western blotting to measure BACE1 protein levels at different time points throughout your experiment. An increase in BACE1 protein concurrent with the loss of Aβ reduction would support this hypothesis.
-
Cycloheximide (CHX) Chase Assay: To directly assess BACE1 protein stability, treat cells with CHX to block new protein synthesis, with and without AZD3839. Monitor BACE1 levels over time to determine if AZD3839 prolongs the protein's half-life.[4]
-
Adjust Dosing Strategy: In longer-term studies, consider intermittent dosing schedules if feasible, to potentially mitigate the extent of BACE1 accumulation.
Question: I am observing unexpected cellular toxicity or phenotypic changes in my experiments. Are these known off-target effects of AZD3839?
Possible Cause: While AZD3839 is highly selective for BACE1 over Cathepsin D, it does show some activity against BACE2 (approximately 14-fold selectivity).[2][3][6] Inhibition of BACE2 has been linked to side effects such as changes in hair pigmentation.[7] Additionally, off-target effects on other cellular proteases could contribute to toxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of AZD3839 that provides significant Aβ reduction to minimize potential off-target effects.[7]
-
Assess Off-Target Activity: If you suspect off-target effects, consider assays to measure the activity of related proteases like BACE2 and Cathepsin D in your experimental system.[7]
-
Use a Structurally Different BACE1 Inhibitor: Comparing the effects of AZD3839 with a BACE1 inhibitor from a different chemical class can help determine if the observed toxicity is specific to the compound or a general effect of BACE1 inhibition.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD3839?
A1: AZD3839 is a potent, brain-permeable inhibitor of the beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which produces amyloid-beta (Aβ) peptides. By inhibiting BACE1, AZD3839 reduces the levels of Aβ1-40 and Aβ1-42.[1]
Q2: What is the selectivity profile of AZD3839?
A2: AZD3839 is selective for BACE1 over other aspartyl proteases. It is approximately 14-fold more selective for BACE1 than for BACE2 and has over 1000-fold selectivity against Cathepsin D.[3][6]
Q3: What are the recommended in vitro concentrations to use?
A3: The effective concentration of AZD3839 will vary depending on the cell type and assay conditions. However, published IC50 values can provide a starting point. For example, in SH-SY5Y cells, the IC50 for Aβ40 reduction is 4.8 nM, and for sAPPβ reduction, it is 16.7 nM.[2][3]
Q4: How should AZD3839 be administered in vivo?
A4: AZD3839 is orally bioavailable and has been administered to preclinical animal models via oral gavage.[2][3]
Q5: Why was the clinical development of AZD3839 discontinued?
A5: The clinical development of AZD3839 was halted due to a dose-related effect on QTcF prolongation observed in healthy volunteers, which can be associated with an increased risk of cardiac arrhythmias.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for AZD3839 from in vitro and in vivo studies.
Table 1: In Vitro Potency of AZD3839
| Assay Type | Target | Cell Line/System | IC50 / Ki | Reference |
| BACE1 Inhibition (Cell-free) | BACE1 | Recombinant Human BACE1 | 26.1 nM (Ki) | [2][3] |
| BACE2 Inhibition (Cell-free) | BACE2 | Recombinant Human BACE2 | 372 nM (Ki) | [3] |
| Cathepsin D Inhibition (Cell-free) | Cathepsin D | Recombinant Human Cathepsin D | >25 µM (Ki) | [3] |
| Aβ40 Reduction | BACE1 | SH-SY5Y cells | 4.8 nM | [2][3] |
| sAPPβ Reduction | BACE1 | SH-SY5Y cells | 16.7 nM | [2][3] |
| Aβ40 Reduction | BACE1 | Mouse Primary Cortical Neurons | 50.9 nM | [2][3] |
| Aβ40 Reduction | BACE1 | N2A cells | 32.2 nM | [2][3] |
| Aβ40 Reduction | BACE1 | Guinea Pig Primary Cortical Neurons | 24.8 nM | [2][3] |
Table 2: In Vivo Administration and Effects of AZD3839
| Animal Model | Administration Route | Dose | Effect | Reference |
| C57BL/6 Mice | Oral Gavage | 35 mg/kg (80 µmol/kg) | ~30% reduction in brain Aβ40 | [3] |
| C57BL/6 Mice | Oral Gavage | 69 mg/kg (160 µmol/kg) | ~50% reduction in brain Aβ40 | [3] |
| Guinea Pig | Oral Gavage | Not Specified | Dose- and time-dependent reduction of Aβ in brain, CSF, and plasma | [6] |
| Non-human Primates | Oral Gavage | Not Specified | Dose- and time-dependent reduction of Aβ in plasma and CSF | [6] |
Experimental Protocols
Protocol 1: Western Blot for BACE1 Protein Levels
This protocol describes the detection of BACE1 protein levels in cell lysates by western blotting to investigate potential accumulation of the enzyme.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BACE1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with AZD3839 for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BACE1 and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantification: Perform densitometric analysis of the bands and normalize the BACE1 signal to the loading control.
Protocol 2: sAPPβ Release Assay
This cellular assay measures the levels of secreted amyloid precursor protein beta (sAPPβ) in the cell culture medium as a direct readout of BACE1 activity.
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
sAPPβ ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of AZD3839 in cell culture medium. Replace the existing medium with the medium containing the different concentrations of AZD3839. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 16-24 hours).
-
Conditioned Medium Collection: Carefully collect the conditioned medium from each well.
-
sAPPβ Measurement: Perform the sAPPβ ELISA according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the sAPPβ levels against the concentration of AZD3839. Calculate the IC50 value.
Mandatory Visualizations
Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the inhibitory action of AZD3839.
Caption: Troubleshooting workflow for inconsistent results with AZD3839.
Caption: Experimental workflow to investigate BACE1 protein stabilization by AZD3839.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
how to control for AZD3839 free base side effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AZD3839 free base in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZD3839 and what is its primary mechanism of action?
A1: AZD3839 is a potent, brain-permeable inhibitor of the human β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are believed to be a key contributor to the pathology of Alzheimer's disease.[5][6] By inhibiting BACE1, AZD3839 reduces the levels of Aβ in the brain.[1][2]
Q2: What are the known major side effects of AZD3839 in vivo?
A2: The clinical development of AZD3839 was discontinued due to a dose-related prolongation of the QTcF interval observed in healthy volunteers.[3] This indicates a potential for cardiac arrhythmias. Additionally, as a BACE1 inhibitor, it may share class-wide side effects related to the inhibition of other BACE1 substrates, leading to synaptic dysfunction.[6][7][8] AZD3839 is also a nonselective inhibitor of BACE1 over its homolog BACE2, which could contribute to off-target effects.[3]
Q3: What is a suitable vehicle for oral administration of AZD3839 in mice?
A3: A commonly used vehicle for oral gavage of AZD3839 in mice is a solution of 5% dimethylacetamide (DMA) and 20% hydroxypropyl-β-cyclodextrin in 0.3 M gluconic acid, adjusted to pH 3.[9]
Troubleshooting Guides
Issue 1: Managing Potential Cardiac Side Effects (QT Prolongation)
Symptoms: In clinical studies, AZD3839 caused a dose-dependent prolongation of the QTcF interval.[3] In preclinical animal models, this can manifest as changes in the electrocardiogram (ECG).
Troubleshooting Steps:
-
Baseline ECG Monitoring: Before initiating your study, it is crucial to obtain baseline ECG recordings for all animals. This can be achieved using telemetry devices for continuous monitoring in conscious, freely moving animals, which is considered the gold standard.[10][11] Non-invasive methods using platform-based systems are also available for shorter-term measurements.
-
Dose Selection: Use the lowest effective dose of AZD3839 to minimize the risk of QT prolongation. Preclinical studies have shown that AZD3839 can reduce brain Aβ levels at various doses.[1][9] A dose-response study is recommended to determine the optimal dose for your specific model and endpoint.
-
Continuous ECG Monitoring During Study: Throughout the duration of the study, continuously monitor the ECG of the animals, particularly at the time of expected peak plasma concentration of AZD3839.
-
Data Analysis: Analyze the ECG data for changes in QT interval, corrected for heart rate (QTc). Several correction formulas are available for use in rodents.
-
Mitigation Strategies:
-
Co-administration with QT-shortening agents: While not specifically documented for AZD3839, in general, co-administration of agents known to shorten the QT interval could be explored, but this would require extensive validation.
-
Electrolyte Monitoring: Ensure normal electrolyte levels (potassium, calcium, magnesium) in the animals, as imbalances can exacerbate drug-induced QT prolongation.[12][13]
-
Experimental Protocol: In Vivo ECG Monitoring in Mice via Telemetry
This protocol provides a general guideline for implanting telemetry devices for continuous ECG monitoring.
-
Materials:
-
Telemetry transmitter (e.g., from DSI, EMKA Technologies)
-
Surgical tools
-
Anesthesia
-
Analgesics
-
Receivers and data acquisition system
-
-
Procedure:
-
Transmitter Preparation: Sterilize the telemetry transmitter according to the manufacturer's instructions.
-
Animal Preparation: Anesthetize the mouse and ensure adequate analgesia. Shave and sterilize the surgical area.
-
Implantation: A common placement for the transmitter body is in the abdominal cavity. The negative lead is typically placed in the right pectoral muscle, and the positive lead is placed on the left side of the xiphoid process.
-
Suturing: Suture the muscle and skin layers.
-
Recovery: Allow the animal to recover fully from surgery before starting the experiment. Monitor for any signs of post-operative complications.
-
Data Acquisition: House the animal in a cage with a receiver to continuously record ECG data.
-
Issue 2: Controlling for Synaptic Function-Related Side Effects
Symptoms: BACE1 inhibitors can interfere with synaptic plasticity, leading to reduced dendritic spine density and impaired long-term potentiation (LTP).[6][7][8] This may manifest as cognitive deficits in behavioral tests. These effects are likely due to the inhibition of BACE1 cleavage of other physiological substrates, such as Seizure protein 6 (Sez6).[14]
Troubleshooting Steps:
-
Appropriate Control Groups:
-
Vehicle Control: Always include a group of animals that receives the vehicle solution without AZD3839.
-
BACE1 Knockout/Knockdown Models: If feasible, using BACE1 knockout or conditional knockdown mice can help differentiate between on-target and off-target effects of AZD3839.
-
-
Dose-Response and Time-Course Studies: Determine the minimal effective dose and duration of treatment required to achieve the desired level of Aβ reduction. This may help to minimize the impact on other BACE1 substrates.[5]
-
Selective BACE1 Inhibitors as Controls: If available, using a highly selective BACE1 inhibitor that has minimal BACE2 inhibition as a comparator can help to dissect the roles of BACE1 versus BACE2 inhibition.
-
Monitor Synaptic Health:
-
Dendritic Spine Analysis: Use in vivo two-photon microscopy or post-mortem Golgi staining to quantify dendritic spine density and morphology in relevant brain regions like the hippocampus and cortex.
-
Electrophysiology: Perform in vivo or ex vivo electrophysiological recordings to assess synaptic plasticity, such as long-term potentiation (LTP).
-
-
Behavioral Testing: Employ a battery of behavioral tests to assess cognitive function, such as the Morris water maze or contextual fear conditioning. This will help to determine the functional consequences of any observed synaptic changes.[14][15][16]
Experimental Protocol: Contextual Fear Conditioning in Mice
This protocol is a standard method to assess associative learning and memory.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and a distinct context for cued fear testing.
-
Procedure:
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds).
-
During the final seconds of the CS, deliver a mild, brief foot shock (unconditioned stimulus, US).
-
Remove the mouse from the chamber after a short period.
-
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the same conditioning chamber.
-
Record the amount of time the mouse spends "freezing" (a state of immobility) over a set period (e.g., 5 minutes). Increased freezing time indicates memory of the aversive context.
-
-
Cued Fear Testing (Day 3):
-
Place the mouse in a novel context with different visual, tactile, and olfactory cues.
-
After a baseline period, present the CS (the tone from the training day).
-
Measure the freezing behavior during the presentation of the CS.
-
-
Issue 3: Potential Off-Target Effects Due to BACE2 Inhibition
Symptoms: AZD3839 has a 14-fold selectivity for BACE1 over BACE2.[1][2][3][4] Inhibition of BACE2 may lead to unforeseen side effects.
Troubleshooting Steps:
-
Use of Selective Inhibitors: As a control, compare the effects of AZD3839 with a highly selective BACE1 inhibitor with minimal BACE2 activity.
-
BACE2 Knockout Models: Employ BACE2 knockout mice to understand the specific physiological roles of BACE2 and to identify phenotypes that may arise from its inhibition.
-
Biomarker Analysis: Recent studies suggest that soluble Vascular Cell Adhesion Molecule-1 (VCAM-1) in the cerebrospinal fluid (CSF) may serve as a pharmacodynamic biomarker for BACE2 activity.[17][18][19][20] Monitoring levels of sVCAM-1 could help to assess the degree of BACE2 inhibition in your in vivo model.
Quantitative Data Summary
Table 1: In Vivo Efficacy of AZD3839 on Aβ Reduction
| Animal Model | Dose | Administration Route | Analyte | % Reduction (vs. Vehicle) | Time Point | Reference |
| C57BL/6 Mouse | 80 µmol/kg | Oral Gavage | Brain Aβ40 | ~30% | 1.5 hours post-dose | [1][9] |
| C57BL/6 Mouse | 160 µmol/kg | Oral Gavage | Brain Aβ40 | ~50% | Up to 8 hours post-dose | [1][9] |
| Guinea Pig | 200 µmol/kg | Oral Gavage | CSF Aβ40 | ~50% | 3 hours post-dose | [1] |
| Non-human Primate | 5.5 µmol/kg | Infusion | CSF Aβ40/Aβ42 | Significant reduction | 4.5 hours post-dose | [1] |
Table 2: Clinical Data on AZD3839-Induced QTcF Prolongation in Healthy Volunteers
| Dose | Mean QTcF Prolongation (ms) |
| 60 mg | 5-6 |
| 100 mg | 9-10 |
| 300 mg | 16 |
| Data from a single ascending dose study.[3] |
Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of AZD3839.
Caption: Experimental workflow for in vivo ECG monitoring in mice.
Caption: Logical troubleshooting flow for AZD3839 in vivo side effects.
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD3839 [openinnovation.astrazeneca.com]
- 4. researchgate.net [researchgate.net]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Consequences of Pharmacological BACE Inhibition on Synaptic Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BACE inhibitor treatment of mice induces hyperactivity in a Seizure-related gene 6 family dependent manner without altering learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BACE1 deletion in the adult mouse reverses preformed amyloid deposition and improves cognitive functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Centrally Delivered BACE1 Inhibitor Activates Microglia, and Reverses Amyloid Pathology and Cognitive Deficit in Aged Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Soluble VCAM-1 May Serve as a Pharmacodynamic CSF Marker to Monitor BACE2 Activity in Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
AZD3839 free base vs other BACE1 inhibitors
An Objective Comparison of AZD3839 Free Base and Other BACE1 Inhibitors for Alzheimer's Disease Research
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[1][2] The aggregation of these peptides into plaques in the brain is a hallmark of Alzheimer's disease (AD).[1][3] Consequently, BACE1 has been a primary therapeutic target for the development of disease-modifying drugs for AD.[2][4] AZD3839 is a potent and selective BACE1 inhibitor that has been evaluated in preclinical and clinical studies.[5][6] This guide provides a detailed comparison of this compound with other notable BACE1 inhibitors, supported by experimental data and protocols for key assays.
BACE1 Signaling Pathway in Amyloid-β Production
The production of Aβ peptides is initiated by the cleavage of the amyloid precursor protein (APP) by BACE1.[2][7] This is followed by a subsequent cleavage by the γ-secretase complex, releasing Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.[7] An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ.[7] BACE1 inhibitors aim to block the amyloidogenic pathway, thereby reducing the production of Aβ.[1]
Caption: Amyloid Precursor Protein (APP) processing pathways.
Comparative Data of BACE1 Inhibitors
The following tables summarize the quantitative data for AZD3839 and other prominent BACE1 inhibitors.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Compound | BACE1 Potency (Ki/IC50, nM) | BACE2 Selectivity (Fold vs BACE1) | Cathepsin D Selectivity (Fold vs BACE1) | Reference |
| AZD3839 | 26.1 (Ki) | 14 | >1000 | [5][6][8] |
| Verubecestat (MK-8931) | 2.2 (Ki) | 0.15 (more potent on BACE2) | >45,000 | [9][10] |
| Lanabecestat (AZD3293) | Data not specified | Data not specified | Data not specified | [9][11] |
| Atabecestat (JNJ-54861911) | Data not specified | Data not specified | Data not specified | [9][10] |
| Elenbecestat (E2609) | 27 (IC50) | Data not specified | Data not specified | [10] |
| CNP520 | 11 (Ki) | 2.7 | >18,600 | [9] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Compound | Brain Penetrant | Aβ Reduction in CSF (Clinical) | Aβ Reduction in Plasma (Clinical) | Reference |
| AZD3839 | Yes | Dose-dependent reduction | Trend towards decrease with increasing concentration | [5][12] |
| Verubecestat (MK-8931) | Yes | Up to 84% | Robust reduction | [13][14] |
| Lanabecestat (AZD3293) | Yes | ≥76% at ≥50 mg | ≥78% at ≥50 mg | [9][11] |
| Atabecestat (JNJ-54861911) | Yes | Up to 90% | Dose-dependent reduction | [9][10] |
| Elenbecestat (E2609) | Yes | Dose-dependent reduction | Dose-dependent reduction | [15] |
| CNP520 | Yes | Clear dose-dependent reduction | Clear dose-dependent reduction | [9] |
Table 3: Clinical Trial Status and Key Findings
| Compound | Highest Phase Reached | Status | Reason for Discontinuation / Key Findings | Reference |
| AZD3839 | Phase 1 | Discontinued | Dose-related QTcF prolongation observed in healthy volunteers. | [12] |
| Verubecestat (MK-8931) | Phase 3 | Discontinued | Lack of efficacy and some cognitive worsening. | [9][16] |
| Lanabecestat (AZD3293) | Phase 3 | Discontinued | Lack of efficacy. | [9] |
| Atabecestat (JNJ-54861911) | Phase 2/3 | Discontinued | Elevated liver enzymes. | [9][10] |
| Elenbecestat (E2609) | Phase 3 | Discontinued | Unfavorable risk-benefit profile. | [10] |
| CNP520 | Phase 2/3 | Discontinued | Worsening of cognitive function. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
BACE1 FRET-Based Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of BACE1 in a cell-free system using Fluorescence Resonance Energy Transfer (FRET).[17][18]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Dilute recombinant human BACE1 enzyme to the desired concentration in assay buffer.
-
Prepare a FRET peptide substrate solution in assay buffer. The substrate contains a fluorophore and a quencher.[18]
-
Prepare serial dilutions of the test inhibitor (e.g., AZD3839) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, BACE1 enzyme, and varying concentrations of the inhibitor.[18]
-
Initiate the reaction by adding the FRET substrate to all wells.[18]
-
Incubate the plate at a constant temperature (e.g., 37°C) in the dark.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore/quencher pair.[18]
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a BACE1 FRET-based inhibition assay.
Cellular Aβ Production Assay
This assay evaluates the ability of an inhibitor to reduce the production of Aβ peptides in a cellular environment.[4][19]
Protocol:
-
Cell Culture:
-
Inhibitor Treatment:
-
Sample Collection:
-
Collect the conditioned media from each well.
-
Lyse the cells to measure total protein for normalization.[19]
-
-
Aβ Quantification (ELISA):
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates.[21]
-
Calculate the percentage of Aβ reduction for each inhibitor concentration compared to a vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for a cellular Aβ production assay.
In Vivo Aβ Reduction Assessment in Mice
This protocol describes the oral administration of a BACE1 inhibitor to mice to assess its effect on Aβ levels in the brain and plasma.[5][15]
Protocol:
-
Animal Model:
-
Compound Administration:
-
Sample Collection:
-
At different time points after dosing, collect blood samples for plasma preparation.
-
Euthanize the animals and harvest the brains.
-
-
Sample Processing:
-
Homogenize the brain tissue in appropriate buffers.
-
Centrifuge the homogenates to separate soluble and insoluble fractions.
-
-
Aβ Quantification:
-
Measure Aβ40 and Aβ42 levels in the plasma and brain homogenates using specific ELISA kits.
-
-
Data Analysis:
-
Compare the Aβ levels in the inhibitor-treated groups to the vehicle-treated group to determine the percentage of Aβ reduction.
-
Analyze the dose- and time-dependent effects of the inhibitor.
-
Summary and Conclusion
AZD3839 is a potent BACE1 inhibitor with good selectivity against Cathepsin D but only moderate selectivity against BACE2.[5][8] Preclinically, it demonstrated the ability to cross the blood-brain barrier and reduce Aβ levels in the brain, CSF, and plasma in a dose-dependent manner.[5] However, its clinical development was halted in Phase 1 due to observations of dose-related QTcF prolongation, a potential cardiac side effect.[12]
In comparison, other BACE1 inhibitors like Verubecestat, Lanabecestat, and Atabecestat also showed robust Aβ lowering in clinical trials but were ultimately discontinued due to lack of efficacy or safety concerns such as cognitive worsening or liver toxicity.[9][10][16] The collective experience with these inhibitors, including AZD3839, highlights the significant challenges in developing a BACE1 inhibitor that is both safe and effective for the long-term treatment of Alzheimer's disease. The key hurdles have been achieving a therapeutic window that effectively lowers Aβ without causing mechanism-based side effects or other toxicities.[2][16] Future research in this area may focus on developing more selective inhibitors or exploring therapeutic strategies that require lower levels of BACE1 inhibition to minimize adverse effects.[16]
References
- 1. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD3293: Pharmacokinetic and Pharmacodynamic Effects in Healthy Subjects and Patients with Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 12. AZD3839 [openinnovation.astrazeneca.com]
- 13. Pharmacokinetics and Pharmacodynamics of the BACE1 Inhibitor Verubecestat (MK-8931) in Healthy Japanese Adults: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Amyloid-β Production Via Cleavage of Amyloid-β Protein Precursor is Modulated by Cell Density - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BACE1 Inhibitors: AZD3839 Free Base vs. Verubecestat (MK-8931)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease research, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a focal point for therapeutic development. Among the numerous candidates, AZD3839 and Verubecestat (MK-8931) emerged as potent BACE1 inhibitors that progressed to clinical trials. This guide provides an objective, data-driven comparison of these two compounds, summarizing their performance and providing supporting experimental data to inform future research and development efforts.
Mechanism of Action: Targeting Amyloid-β Production
Both AZD3839 and Verubecestat are small molecule inhibitors designed to block the enzymatic activity of BACE1. BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP). This first cleavage event is a prerequisite for the subsequent action of γ-secretase, which ultimately leads to the production of amyloid-beta (Aβ) peptides. The accumulation and aggregation of Aβ peptides in the brain are considered a central pathological hallmark of Alzheimer's disease. By inhibiting BACE1, both compounds aim to reduce the production of all species of Aβ, thereby preventing the formation of amyloid plaques and downstream neurotoxicity.
dot
AZD3839 Free Base: A Comparative Analysis of BACE1 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BACE1 selectivity of the inhibitor AZD3839 free base. The following sections detail its performance against other proteases, supported by experimental data, protocols, and visual diagrams to elucidate its mechanism and validation workflows.
Introduction to AZD3839 and BACE1 Inhibition
AZD3839 is a potent, brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key aspartyl protease in the amyloidogenic pathway, initiating the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[3][4] Therefore, inhibiting BACE1 is a primary therapeutic strategy for reducing Aβ levels in the brain.[4]
However, selectivity is crucial. Off-target inhibition of related proteases, such as BACE2 and Cathepsin D, can lead to undesirable side effects. BACE2 is involved in various physiological processes, and its inhibition has been linked to issues like hair depigmentation.[5][6] Cathepsin D is a lysosomal aspartyl protease, and its inhibition could disrupt normal cellular protein degradation. This guide evaluates the selectivity profile of AZD3839 against these key proteases.
Quantitative Data Summary
The inhibitory activity of AZD3839 has been quantified through both enzymatic and cellular assays. The data below summarizes its potency and selectivity.
Enzymatic Inhibition Profile of AZD3839
The following table presents the in vitro inhibitory constants (Ki) of AZD3839 against human BACE1, BACE2, and Cathepsin D. Lower Ki values indicate higher potency.
| Target Protease | AZD3839 Ki (nmol/L) | Selectivity Ratio (BACE2 Ki / BACE1 Ki) | Selectivity Ratio (Cathepsin D Ki / BACE1 Ki) |
| Human BACE1 | 26.1 | - | - |
| Human BACE2 | 372 | 14-fold | - |
| Cathepsin D | >25,000 | - | >960-fold |
Data sourced from Jeppsson et al. (2012) and AstraZeneca Open Innovation.[1][7]
Cellular Activity of AZD3839
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AZD3839 in various cell-based assays, measuring the reduction of Aβ40 and soluble amyloid precursor protein β (sAPPβ). Lower IC50 values indicate greater potency in a cellular context.
| Cell Line / Primary Culture | Assay Readout | AZD3839 IC50 (nmol/L) |
| Human SH-SY5Y | Aβ40 Reduction | 4.8 |
| Human SH-SY5Y | sAPPβ Reduction | 16.7 |
| Mouse Primary Cortical Neurons | Aβ40 Reduction | 50.9 |
| Mouse N2A | Aβ40 Reduction | 32.2 |
| Guinea Pig Primary Cortical Neurons | Aβ40 Reduction | 24.8 |
Data sourced from Selleck Chemicals and Jeppsson et al. (2012).[7][8]
Experimental Protocols
The data presented above was generated using established methodologies to ensure accuracy and reproducibility.
BACE1 Enzymatic Inhibition Assay (Fluorescence Resonance Energy Transfer)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant BACE1.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the peptide by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Reagents:
-
Recombinant human BACE1 enzyme.
-
FRET peptide substrate based on the Swedish mutation of APP.
-
Assay buffer (e.g., sodium acetate, pH 4.5).
-
AZD3839 in various concentrations.
-
-
Procedure:
-
The BACE1 enzyme is pre-incubated with varying concentrations of AZD3839.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence is measured over time using a plate reader.
-
-
Data Analysis: The rate of increase in fluorescence is proportional to BACE1 activity. The inhibitory constant (Ki) is calculated by fitting the dose-response data to the Morrison equation for tight-binding inhibitors.[3][7]
Cell-Based Aβ and sAPPβ Reduction Assay
This assay measures the potency of an inhibitor in a more physiologically relevant cellular environment.
-
Principle: Cells that endogenously express or overexpress Amyloid Precursor Protein (APP) are treated with the inhibitor. The amount of Aβ and sAPPβ secreted into the cell culture medium is then quantified.[9]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or primary cortical neurons from mice or guinea pigs are cultured under standard conditions.[2]
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is replaced with fresh medium containing serial dilutions of AZD3839.
-
The cells are incubated for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ/sAPPβ secretion.[9]
-
The cell culture supernatant is collected.
-
-
Quantification: The concentration of Aβ40 and sAPPβ in the supernatant is measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[8]
Mandatory Visualizations
Amyloid Precursor Protein (APP) Processing Pathway
The diagram below illustrates the two main pathways for APP processing: the non-amyloidogenic pathway initiated by α-secretase and the amyloidogenic pathway initiated by BACE1, which AZD3839 targets.
Caption: The dual pathways of Amyloid Precursor Protein (APP) processing.
Experimental Workflow for Cell-Based BACE1 Inhibition Assay
This diagram outlines the key steps involved in determining the cellular potency of a BACE1 inhibitor like AZD3839.
Caption: Workflow for determining inhibitor potency in a cell-based assay.
Comparative Context and Conclusion
AZD3839 demonstrates potent inhibition of BACE1 with a Ki of 26.1 nM.[8] Its selectivity profile shows a 14-fold preference for BACE1 over BACE2 and over 960-fold selectivity against Cathepsin D.[1][7] This level of selectivity is a critical attribute for minimizing potential off-target effects. For instance, other BACE inhibitors like lanabecestat (AZD3293) showed approximately 2-fold selectivity for BACE1 over BACE2 (Ki = 0.4 nM for BACE1, 0.8 nM for BACE2).[10]
In cellular assays, AZD3839 effectively reduces the production of Aβ40 and sAPPβ, confirming its mechanism of action in a biological system.[2] The potency was notably higher in human SH-SY5Y cells (IC50 of 4.8 nM for Aβ40) compared to rodent primary neurons.[7] Preclinical studies in mice, guinea pigs, and non-human primates also confirmed that AZD3839 could lower Aβ levels in the brain, plasma, and cerebrospinal fluid.[2][3]
Despite its promising preclinical selectivity and potency profile, the clinical development of AZD3839 was discontinued. Phase 1 studies in healthy volunteers revealed a dose-related prolongation of the QTcF interval, an off-target cardiovascular effect, which halted its progression as a potential treatment for Alzheimer's disease.[1]
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Selective β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: Targeting the Flap to Gain Selectivity over BACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AZD3839 and Alternative BACE1 Inhibitors in Preclinical Models
A detailed analysis of AZD3839 free base in comparison to other leading BACE1 inhibitors, focusing on in vitro potency, cellular activity, and selectivity. This guide provides researchers, scientists, and drug development professionals with objective data to inform preclinical research and development decisions in the context of Alzheimer's disease therapeutics.
Introduction
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. AZD3839 is a potent, brain-permeable BACE1 inhibitor that has been evaluated in preclinical and early clinical studies. This guide provides a comparative cross-validation of the effects of this compound and other notable BACE1 inhibitors—verubecestat (MK-8931), lanabecestat (AZD3293), elenbecestat (E2609), and atabecestat (JNJ-54861911)—across various cell lines. The data presented herein is compiled from multiple preclinical studies to offer an objective overview of their relative potency, cellular efficacy, and selectivity.
Data Presentation
In Vitro Potency and Selectivity of BACE1 Inhibitors
The following table summarizes the in vitro inhibitory potency (Ki and IC50 values) of AZD3839 and its alternatives against BACE1 and its homolog BACE2, as well as the off-target aspartyl protease, Cathepsin D.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity vs. BACE2 (fold) | Selectivity vs. Cathepsin D (fold) |
| AZD3839 | Human BACE1 | 26.1[1][2] | - | 14[1][2] | >1000[1][2] |
| Human BACE2 | 372[1][2] | - | |||
| Cathepsin D | >25,000[1][2] | - | |||
| Verubecestat (MK-8931) | Human BACE1 | 2.2[3] | 13[4] | ~0.17 (more potent on BACE2)[1] | >45,000[1] |
| Human BACE2 | 0.38[3] | - | |||
| Lanabecestat (AZD3293) | Human BACE1 | 0.4[1] | 0.6[4][5] | ~2[1] | ~9492[1] |
| Human BACE2 | 0.8[1] | - | |||
| Cathepsin D | 3797[1] | - | |||
| Elenbecestat (E2609) | Human BACE1 | - | ~7[4] | 11.8[4] | - |
| Atabecestat (JNJ-54861911) | Human BACE1 | 9.8[1] | - | - | - |
Cellular Activity of BACE1 Inhibitors in Different Cell Lines
This table outlines the cellular potency (IC50) of the BACE1 inhibitors in reducing Aβ40, Aβ42, and sAPPβ levels in various cell lines commonly used in Alzheimer's disease research.
| Inhibitor | Cell Line | Assay Endpoint | IC50 (nM) |
| AZD3839 | SH-SY5Y (human neuroblastoma) | Aβ40 reduction | 4.8[1][2] |
| SH-SY5Y (human neuroblastoma) | sAPPβ reduction | 16.7[1][2] | |
| N2A (mouse neuroblastoma) | Aβ40 reduction | 32.2[1][2] | |
| Mouse Primary Cortical Neurons | Aβ40 reduction | 50.9[1][2] | |
| Guinea Pig Primary Cortical Neurons | Aβ40 reduction | 24.8[1][2] | |
| Verubecestat (MK-8931) | HEK293 APPSwe/Lon | Aβ40 reduction | 2.1[6] |
| HEK293 APPSwe/Lon | Aβ42 reduction | 0.7[6] | |
| HEK293 APPSwe/Lon | sAPPβ reduction | 4.4[6] | |
| Lanabecestat (AZD3293) | - | - | - |
| Elenbecestat (E2609) | Cell-based assay | Aβ reduction | ~7[2][5] |
| Atabecestat (JNJ-54861911) | - | - | - |
Experimental Protocols
General Protocol for Cell-Based BACE1 Activity Assay (Aβ Reduction)
This protocol outlines a general method for assessing the potency of BACE1 inhibitors in a cellular context using human neuroblastoma SH-SY5Y cells stably overexpressing human APP.
Materials:
-
Human neuroblastoma SH-SY5Y cells overexpressing human APP695wt.
-
Cell culture medium: DMEM/F-12 with Glutamax, 10% FCS, and 1% non-essential amino acids.
-
Test compounds (AZD3839, etc.) dissolved in DMSO.
-
Lysis buffer (containing protease inhibitors).
-
ELISA kits for human Aβ40.
-
BCA protein assay kit.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C and 5% CO2.
-
Compound Incubation: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) and incubate for 16 hours.
-
Lysate Preparation: After incubation, collect the cell culture supernatant. Lyse the cells using a suitable lysis buffer.
-
Aβ Quantification: Measure the concentration of Aβ40 in the culture supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the Aβ levels.
-
Data Analysis: Calculate the percentage of Aβ reduction for each compound concentration relative to the vehicle control and determine the IC50 value.
General Protocol for BACE1 Enzymatic Assay (FRET)
This protocol describes a common method for measuring the enzymatic activity of BACE1 and the inhibitory potential of test compounds using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant human BACE1 enzyme.
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher).
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Test compounds dissolved in DMSO.
-
96-well or 384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a microplate, add the BACE1 enzyme solution to each well, followed by the diluted test compound or vehicle control. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 FRET substrate solution to all wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the FRET substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC50 or Ki value.
Visualizations
Discussion and Conclusion
AZD3839 demonstrates potent inhibition of BACE1 and subsequent reduction of Aβ peptides in various cellular models.[1][2] When compared to other clinical-stage BACE1 inhibitors, AZD3839 exhibits a favorable selectivity profile against Cathepsin D, though it is less selective for BACE1 over BACE2 compared to some alternatives.[1][2] Verubecestat, while potent against BACE1, shows even higher potency for BACE2, which has been a concern for potential off-target effects.[1][3] Lanabecestat and elenbecestat also show high potency for BACE1.[1][4][5]
The clinical development of many potent BACE1 inhibitors, including verubecestat, lanabecestat, and atabecestat, was discontinued due to lack of efficacy or safety concerns, such as cognitive worsening or liver toxicity.[1][6] These outcomes highlight the challenges in translating in vitro potency and Aβ reduction into clinical benefit and underscore the importance of thorough preclinical characterization, including comprehensive off-target profiling.
This comparative guide provides a summary of the preclinical data for AZD3839 and its alternatives, offering a valuable resource for researchers in the field. The provided experimental protocols can serve as a foundation for designing and conducting further comparative studies. The signaling pathway and workflow diagrams offer a visual representation of the mechanism of action and experimental approaches for evaluating BACE1 inhibitors. Future research should focus on understanding the complex downstream consequences of BACE1 inhibition beyond Aβ reduction to develop safer and more effective therapeutic strategies for Alzheimer's disease.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
independent verification of AZD3839 free base preclinical data
An Independent Verification and Comparison Guide to AZD3839 Free Base Preclinical Data
Introduction
AZD3839 is a potent, brain-permeable small molecule inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is a key enzyme in the amyloidogenic pathway, which produces the amyloid-beta (Aβ) peptides associated with the pathology of Alzheimer's disease.[4] Developed by AstraZeneca, AZD3839 was identified through fragment-based screening and structure-based design as a clinical candidate for the treatment of Alzheimer's.[2][3] It demonstrated effective reduction of Aβ levels in several preclinical models.[2][3][5] This guide provides an objective summary and comparison of the available preclinical data for AZD3839, intended for researchers, scientists, and drug development professionals. Despite its promising preclinical profile, the clinical development of AZD3839 was discontinued due to dose-related QT prolongation observed in healthy volunteers.[1]
Mechanism of Action: BACE1 Inhibition
BACE1 is an aspartyl protease that initiates the cleavage of the Amyloid Precursor Protein (APP).[4] This cleavage, followed by subsequent processing by γ-secretase, results in the formation of Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[4] In Alzheimer's disease, the accumulation of these peptides, particularly the aggregation-prone Aβ42, is thought to be a critical pathogenic event. AZD3839 acts by binding to the active site of BACE1, thereby inhibiting its enzymatic activity and reducing the production of Aβ and the soluble APPβ fragment (sAPPβ).[2]
Data Presentation: Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for AZD3839 and compare it with other notable BACE1 inhibitors.
Table 1: In Vitro Potency and Selectivity of AZD3839
| Assay Type | Species/Cell Line | Target | Potency (IC50 / Ki) | Reference |
| Biochemical FRET Assay | Human | BACE1 | Ki = 26.1 nM | [5][6] |
| Biochemical FRET Assay | Human | BACE2 | Ki = 372 nM | [5] |
| Biochemical Assay | Human | Cathepsin D | Ki > 25,000 nM | [5] |
| Cellular Assay (Aβ40) | Human SH-SY5Y | BACE1 | IC50 = 4.8 nM | [5][6] |
| Cellular Assay (sAPPβ) | Human SH-SY5Y | BACE1 | IC50 = 16.7 nM | [5][6] |
| Cellular Assay (Aβ40) | Mouse Primary Cortical Neurons | BACE1 | IC50 = 50.9 nM | [5][6] |
| Cellular Assay (Aβ40) | Mouse N2A | BACE1 | IC50 = 32.2 nM | [5][6] |
| Cellular Assay (Aβ40) | Guinea Pig Primary Cortical Neurons | BACE1 | IC50 = 24.8 nM | [5][6] |
Summary: AZD3839 is a potent inhibitor of BACE1 with a Ki of 26.1 nM.[6] It demonstrates approximately 14-fold selectivity over the homologous protease BACE2 and over 1000-fold selectivity against Cathepsin D.[2][3][5] The compound effectively reduces Aβ40 and sAPPβ in various cell-based models.[5][6]
Table 2: In Vivo Efficacy of AZD3839 in Animal Models
| Animal Model | Dosage | Route | Effect | Time Point | Reference |
| C57BL/6 Mouse | 80 µmol/kg | Oral | ~30% reduction in brain Aβ40 | 1.5 hours post-dose | [5][7] |
| C57BL/6 Mouse | 160 µmol/kg | Oral | ~50% reduction in brain Aβ40 | Sustained up to 8 hours | [5][7] |
| Guinea Pig | Not specified | Oral | Dose-dependent reduction of Aβ40/42 in brain, CSF, and plasma | Not specified | [2] |
| Non-human Primate | 5.5 & 20 µmol/kg | IV Infusion | Dose-dependent reduction of CSF Aβ40/42 and sAPPβ | Not specified | [5] |
Summary: In preclinical animal models, orally administered AZD3839 led to a dose- and time-dependent reduction of Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma.[2][3] In mice, a dose of 160 µmol/kg resulted in a sustained 50% reduction in brain Aβ40 for up to 8 hours.[5][7] However, a maximal Aβ40 inhibition of approximately 60-70% was observed in most animal models, with the exception of the guinea pig brain.[1]
Table 3: Comparative Preclinical Data of BACE1 Inhibitors
| Compound | Target | BACE1 Ki (nM) | Selectivity vs. BACE2 | Status |
| AZD3839 | BACE1/2 | 26.1 | ~14-fold | Discontinued (Phase I) |
| Verubecestat (MK-8931) | BACE1/2 | 2.2 | ~0.17-fold (more potent on BACE2) | Discontinued (Phase III) |
| Lanabecestat (AZD3293) | BACE1/2 | 0.4 | ~2-fold | Discontinued (Phase III) |
| Elenbecestat (E2609) | BACE1/2 | Not specified | ~3.5-fold | Discontinued (Phase III) |
Summary: Compared to other BACE1 inhibitors that reached later-stage clinical trials, AZD3839 showed moderate selectivity for BACE1 over BACE2.[1][8][9] Compounds like Verubecestat were even more potent on BACE2, while others like Elenbecestat showed slightly higher selectivity for BACE1.[8][9] Ultimately, all these candidates were discontinued due to lack of efficacy or safety concerns.[8]
Experimental Protocols
Protocol 1: In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol outlines a general method for assessing BACE1 inhibition using a Fluorescence Resonance Energy Transfer (FRET) substrate.
-
Preparation: Prepare serial dilutions of AZD3839 or other test compounds in an appropriate assay buffer.
-
Enzyme Incubation: In a microplate, add the diluted compounds. Subsequently, add the recombinant human BACE1 enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a BACE1 FRET substrate solution. This substrate contains a fluorophore and a quencher pair, which are separated upon cleavage by BACE1.
-
Measurement: Monitor the increase in fluorescence intensity over time using a microplate reader. The signal is proportional to BACE1 activity.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: In Vivo Aβ Reduction Study in Mice
This protocol describes a typical acute oral administration study to evaluate the pharmacodynamic effect of a BACE1 inhibitor.[7]
-
Animal Acclimation: Acclimate C57BL/6 mice to the housing facility for at least one week before the experiment.[7]
-
Compound Formulation: Prepare the this compound in a suitable vehicle for oral administration (e.g., a suspension).
-
Dosing: Weigh each mouse to calculate the precise volume for the target dosage (e.g., 80 or 160 µmol/kg). Administer the formulation via oral gavage.[7] A vehicle control group receives the vehicle alone.
-
Sample Collection: At predetermined time points post-dose (e.g., 1.5, 4, 8 hours), euthanize cohorts of mice and collect brain and plasma samples.
-
Tissue Processing: Homogenize the brain tissue in a suitable buffer (e.g., containing guanidine-HCl) to extract Aβ peptides.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the brain homogenates and plasma using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: Express Aβ levels as a percentage of the levels in the vehicle-treated control group to determine the degree of reduction.
Comparative Analysis and Conclusion
The preclinical data for AZD3839 robustly demonstrate its intended biological effect as a BACE1 inhibitor. It effectively reduces the production of amyloid-beta peptides both in vitro and in vivo across multiple species.[2][3][5] Its potency is in the nanomolar range, and it possesses good CNS penetration, a critical feature for any drug targeting neurodegenerative diseases.[1][6]
While the preclinical profile was strong, the project was halted due to safety concerns—specifically, a dose-related increase in the QTcF interval in healthy volunteers, which indicates a potential risk for cardiac arrhythmias.[1] This finding underscores the critical importance of early clinical safety assessments. The journey of AZD3839, like many other BACE1 inhibitors, highlights the challenge of translating preclinical efficacy into a safe and effective therapy for Alzheimer's disease. The data remains valuable for researchers studying BACE1 biology and the challenges of targeting this enzyme.
References
- 1. AZD3839 [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of AZD3839 and Other BACE1 Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway, has been a major focus in the development of disease-modifying therapies for Alzheimer's disease. This guide provides an objective, data-driven comparison of the preclinical and early clinical performance of AZD3839, a potent BACE1 inhibitor, with other notable secretase inhibitors that have progressed to clinical trials, including Verubecestat (MK-8931) and Lanabecestat (AZD3293).
Mechanism of Action of BACE1 Inhibitors
BACE1 is the rate-limiting enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. These peptides, particularly Aβ42, are prone to aggregation and are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. BACE1 inhibitors, such as AZD3839, bind to the active site of the BACE1 enzyme, preventing it from cleaving APP and thereby reducing the production of Aβ peptides.
Quantitative Data Comparison
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of AZD3839 in comparison to other prominent BACE1 inhibitors. It is important to note that the data presented is compiled from various preclinical and clinical studies. Direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity vs. BACE2 (fold) | Selectivity vs. Cathepsin D (fold) |
| AZD3839 | Human BACE1 | 26.1[1] | 4.8 (Aβ40 reduction in SH-SY5Y cells) | 14[1][2] | >1000[1][2] |
| Verubecestat (MK-8931) | Human BACE1 | 2.2[3] | 13 (Aβ40 reduction in cells) | ~0.15 (more potent on BACE2)[3] | >45,000[3] |
| Lanabecestat (AZD3293) | Human BACE1 | 0.4 | 0.6 (in vitro) | ~2 | ~9492 |
Table 2: In Vivo Efficacy of BACE1 Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Dose | Route | % Aβ Reduction in Brain | % Aβ Reduction in CSF |
| AZD3839 | C57BL/6 Mouse | 160 µmol/kg | p.o. | ~50% (Aβ40) | - |
| AZD3839 | Guinea Pig | 200 µmol/kg | p.o. | - | ~50% (Aβ40) at 3h[1] |
| Verubecestat (MK-8931) | Rat | 10 mg/kg | p.o. | >90% (Aβ40) | >90% (Aβ40) |
| Verubecestat (MK-8931) | Cynomolgus Monkey | 3 mg/kg | p.o. | - | ~90% (Aβ40) |
| Lanabecestat (AZD3293) | Mouse | 10 µmol/kg | p.o. | ~60% (Aβ40) | - |
| Lanabecestat (AZD3293) | Dog | 1 µmol/kg | p.o. | - | ~80% (Aβ40) |
Table 3: Clinical Efficacy of BACE1 Inhibitors (Phase 1 Studies)
| Inhibitor | Population | Dose | % Aβ Reduction in CSF |
| Verubecestat (MK-8931) | Healthy Volunteers & AD Patients | 12-60 mg | >75%[4] |
| Lanabecestat (AZD3293) | Healthy Japanese Subjects | 15 mg | 63% (Aβ42)[5][6] |
| Lanabecestat (AZD3293) | Healthy Japanese Subjects | 50 mg | 79% (Aβ42)[5][6] |
| Atabecestat (JNJ-54861911) | Healthy Volunteers | 5 mg | ~50% (Aβ1-40) |
| Atabecestat (JNJ-54861911) | Healthy Volunteers | 30-90 mg | 80-95% (Aβ1-40)[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental evaluation process for these BACE1 inhibitors, the following diagrams are provided.
Caption: Amyloidogenic pathway and the inhibitory action of AZD3839.
Caption: General workflow for a BACE1 FRET assay.
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling the dynamics of CSF and plasma Aβ reduction after treatment with JNJ-54861911, a potent oral BACE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Analysis of AZD3839 and Gamma-Secretase Inhibitors
For researchers, scientists, and drug development professionals, understanding the therapeutic window of neurodegenerative disease drug candidates is paramount. This guide provides a detailed comparison of the preclinical therapeutic window of the BACE1 inhibitor AZD3839, relative to prominent gamma-secretase inhibitors, offering insights into their respective mechanisms and safety profiles.
At the heart of Alzheimer's disease research is the amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of neurodegeneration. Both Beta-secretase 1 (BACE1) and gamma-secretase are key enzymes in the amyloidogenic processing of the amyloid precursor protein (APP), making them prime therapeutic targets. However, their inhibition requires a delicate balance to avoid dose-limiting toxicities arising from their roles in other physiological pathways. This guide dissects the therapeutic window of AstraZeneca's BACE1 inhibitor, AZD3839, and compares it to established gamma-secretase inhibitors, providing a framework for assessing their potential clinical viability.
Understanding the Targets: BACE1 vs. Gamma-Secretase
It is crucial to distinguish between the mechanisms of action of the compounds discussed. AZD3839 is a potent and selective inhibitor of BACE1, the enzyme that initiates the amyloidogenic pathway. Its therapeutic window is primarily determined by its selectivity for BACE1 over the homologous BACE2 and other aspartyl proteases like Cathepsin D. In contrast, gamma-secretase inhibitors, such as Semagacestat and Avagacestat, target the final cleavage step in Aβ production. The therapeutic window for these inhibitors is largely defined by their selectivity for inhibiting APP processing over the cleavage of Notch, a transmembrane receptor critical for cell-cell communication and tissue homeostasis. Inhibition of Notch signaling is associated with significant adverse effects, including gastrointestinal toxicity and immunosuppression.
Comparative Analysis of In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of AZD3839 against its primary and secondary targets, alongside the data for the gamma-secretase inhibitors Semagacestat and Avagacestat against Aβ production and Notch cleavage.
| Compound | Primary Target | IC50/Ki (Aβ) | IC50 (Notch) | Selectivity Ratio (Notch IC50 / Aβ IC50) | Other Selectivity Data |
| AZD3839 | BACE1 | 26.1 nM (Ki, human BACE1)[1][2] | Not Applicable | Not Applicable | 14-fold selective over BACE2 (Ki = 372 nM)[1][2]; >1000-fold selective over Cathepsin D (Ki > 25 µM)[1] |
| Semagacestat | Gamma-Secretase | 10.9 nM (IC50, Aβ42)[3][4] | 14.1 nM[3][4] | ~1.3 | - |
| Avagacestat | Gamma-Secretase | 0.27 nM (IC50, Aβ42)[5][6] | 52.1 nM (calculated from 193-fold selectivity) | 193[5] | - |
Note: IC50 and Ki values are dependent on assay conditions and cell types used.
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms of action and the experimental approaches used to determine the therapeutic window, the following diagrams are provided.
Caption: Amyloid and Notch signaling pathways with points of inhibition.
Caption: Workflow for determining the in vitro therapeutic window.
Experimental Protocols
In Vitro Gamma-Secretase Activity Assay for Aβ and Notch Cleavage
A common method to assess the therapeutic window of gamma-secretase inhibitors involves cell-based assays.[7][8]
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used. These cells are stably transfected to overexpress human APP (often with a mutation like the Swedish mutation to increase Aβ production) and/or a constitutively active form of Notch (NotchΔE).[7][8]
-
Compound Treatment: Cells are plated and allowed to adhere. They are then treated with a range of concentrations of the test compound (e.g., Semagacestat, Avagacestat) or vehicle control (DMSO).
-
Incubation: The cells are incubated with the compound for a specific duration, typically 16-24 hours, to allow for APP and Notch processing.
-
Sample Collection: After incubation, the conditioned media is collected to measure secreted Aβ levels. The cells are then lysed to extract intracellular proteins, including the Notch Intracellular Domain (NICD).
-
Quantification:
-
Aβ Levels: Aβ40 and Aβ42 levels in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[9]
-
Notch Cleavage: The levels of NICD in the cell lysates are measured, often by Western blotting using an antibody specific to the C-terminus of Notch1, or through a reporter gene assay where NICD translocation to the nucleus activates a reporter gene (e.g., luciferase).[8]
-
-
Data Analysis: Dose-response curves are generated for the inhibition of both Aβ production and Notch cleavage. From these curves, the half-maximal inhibitory concentrations (IC50) are determined. The therapeutic window is then expressed as the ratio of the Notch IC50 to the Aβ IC50. A higher ratio indicates greater selectivity for inhibiting Aβ production over Notch signaling.
In Vitro BACE1 Activity Assay
For BACE1 inhibitors like AZD3839, a different set of assays is employed to determine potency and selectivity.
-
Enzymatic Assay: The inhibitory activity of AZD3839 on BACE1 is often first determined in a cell-free enzymatic assay. This typically involves purified recombinant human BACE1 and a synthetic peptide substrate corresponding to the BACE1 cleavage site on APP. Cleavage of the substrate is measured, for example, by fluorescence resonance energy transfer (FRET).[1]
-
Cell-Based Assay: To assess cellular potency, cell lines such as the human neuroblastoma cell line SH-SY5Y, which endogenously express APP and BACE1, are used.[1][2]
-
Compound Treatment and Analysis: Cells are treated with varying concentrations of AZD3839. The levels of sAPPβ (the product of BACE1 cleavage of APP) and Aβ in the conditioned media are then measured by ELISA.
-
Selectivity Assays: To determine selectivity, similar enzymatic or cell-based assays are run using BACE2 and other aspartyl proteases like Cathepsin D. The ratio of the IC50 or Ki values for these off-target enzymes to that of BACE1 provides the selectivity index.
Discussion and Conclusion
The data presented highlight the fundamental differences in assessing the therapeutic window of BACE1 and gamma-secretase inhibitors. AZD3839 demonstrates good selectivity for BACE1 over BACE2 and excellent selectivity over Cathepsin D.[1] Its clinical development, however, was halted due to off-target effects on cardiac ion channels, underscoring that a favorable selectivity profile against related enzymes does not guarantee a wide therapeutic window in humans.
For gamma-secretase inhibitors, the comparison between Semagacestat and Avagacestat illustrates the evolution of this class of compounds. Semagacestat exhibits very little selectivity between Aβ and Notch inhibition, with a selectivity ratio of approximately 1.3.[4] This lack of selectivity likely contributed to the adverse events observed in its clinical trials. In contrast, Avagacestat was designed to be a "Notch-sparing" inhibitor and demonstrates a significantly wider in vitro therapeutic window with a selectivity ratio of 193.[5] This improved selectivity profile was a key rationale for its advancement into further clinical investigation.
References
- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The amyloid-beta forming tripeptide cleavage mechanism of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to AZD3839 Free Base: A BACE1 Inhibitor for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD3839 free base, a potent and brain-permeable BACE1 inhibitor, with other key BACE1 research tools. The following sections detail its performance based on experimental data, outline relevant experimental protocols, and visualize key biological pathways and workflows to assist researchers in making informed decisions for their Alzheimer's disease research.
Unraveling the Role of BACE1 in Alzheimer's Disease
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease.[1] BACE1 initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides.[2] These peptides can aggregate into plaques in the brain, a hallmark of Alzheimer's disease.[1] Consequently, the inhibition of BACE1 is a primary therapeutic strategy aimed at reducing Aβ production.[3]
AZD3839 is a potent and selective inhibitor of human BACE1 that has been comprehensively characterized in preclinical studies.[2][4] It was developed through fragment-based screening and structure-based design.[2] As a brain-permeable compound, it has demonstrated the ability to reduce Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma in various animal models.[4]
Quantitative Comparison of BACE1 Inhibitors
The following tables summarize the in vitro and cellular potency and selectivity of AZD3839 in comparison to other well-characterized BACE1 inhibitors that have been used extensively in research and clinical trials.
Table 1: In Vitro Potency and Selectivity of BACE1 Inhibitors
| Compound | Target | K_i_ (nM) | Selectivity vs. BACE2 (fold) | Selectivity vs. Cathepsin D (fold) |
| AZD3839 | Human BACE1 | 26.1 [5] | ~14 [2][5] | >1000 [2] |
| Verubecestat (MK-8931) | Human BACE1 | 2.2[3] | ~0.17 (more potent on BACE2)[6] | >45,000[6] |
| Lanabecestat (AZD3293) | Human BACE1 | 0.4[7] | ~2[6] | ~9,492[6] |
| Elenbecestat (E2609) | Human BACE1 | - | ~3.53[5] | - |
Table 2: Cellular Activity of BACE1 Inhibitors (IC_50_ in nM)
| Compound | Cell Line | Aβ40 Reduction | sAPPβ Reduction |
| AZD3839 | SH-SY5Y (human neuroblastoma) | 4.8 [5] | 16.7 [5] |
| AZD3839 | Mouse Primary Cortical Neurons | 50.9 [5] | - |
| AZD3839 | N2A (mouse neuroblastoma) | 32.2 [8] | - |
| AZD3839 | Guinea Pig Primary Cortical Neurons | 24.8 [8] | - |
| Verubecestat (MK-8931) | Human Cells | 2.1 (Aβ40), 0.7 (Aβ42)[9] | 4.4[9] |
| Lanabecestat (AZD3293) | SH-SY5Y cells over-expressing AβPP | 0.61[7] | 0.31[7] |
| Elenbecestat (E2609) | Cell-based assay | ~7[1] | - |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of BACE1 inhibitors.
BACE1 Enzyme Activity Assay (FRET)
This protocol describes a common method for measuring the enzymatic activity of BACE1 and the inhibitory potential of test compounds using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., a peptide with a fluorescent donor and a quenching acceptor)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (e.g., AZD3839) dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the diluted test compound or vehicle control (DMSO).
-
Add the BACE1 enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the BACE1 FRET substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a plate reader. The cleavage of the FRET substrate by BACE1 separates the donor and quencher, resulting in an increased fluorescence signal.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC_50_ value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay for Aβ Reduction
This protocol outlines a general method for assessing the potency of BACE1 inhibitors in a cellular context by measuring the reduction of secreted Aβ peptides.
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y) stably overexpressing human APP.
-
Cell culture medium and supplements.
-
Test compounds (e.g., AZD3839) dissolved in DMSO.
-
Lysis buffer.
-
ELISA kits for human Aβ40 and Aβ42.
-
BCA protein assay kit.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Collect the conditioned media from each well.
-
Lyse the cells and determine the total protein concentration for normalization.
-
Measure the concentration of Aβ40 and Aβ42 in the conditioned media using a specific ELISA kit according to the manufacturer's instructions.
-
Normalize the Aβ concentrations to the total protein concentration.
-
Calculate the percentage of Aβ reduction for each concentration of the test compound relative to the vehicle control.
-
Determine the IC_50_ value by plotting the percentage of Aβ reduction against the logarithm of the inhibitor concentration.
In Vivo Measurement of Aβ Levels in Mice
This protocol describes a general procedure for evaluating the in vivo efficacy of BACE1 inhibitors in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic mice expressing human APP (e.g., APP/PS1).
-
BACE1 inhibitor formulated for oral administration.
-
Vehicle control.
-
Tools for CSF and brain tissue collection.
-
Brain homogenization buffer (e.g., containing guanidine-HCl for extraction of insoluble Aβ).
-
ELISA kits for human Aβ40 and Aβ42.
Procedure:
-
Acclimate the transgenic mice to the experimental conditions.
-
Administer the BACE1 inhibitor or vehicle to the mice via oral gavage at the desired dose(s) and frequency.
-
At a specified time point after the final dose (e.g., 3-6 hours), anesthetize the mice.
-
Collect CSF via cisterna magna puncture.
-
Perfuse the mice with saline and harvest the brains.
-
Homogenize one brain hemisphere in a buffer suitable for soluble Aβ extraction and the other in a buffer for insoluble Aβ extraction (e.g., with guanidine-HCl).
-
Centrifuge the brain homogenates and collect the supernatants.
-
Measure the concentrations of Aβ40 and Aβ42 in the CSF and brain extracts using specific ELISA kits.
-
Analyze the data to determine the dose-dependent reduction in Aβ levels in the different compartments.
Visualizing the Science
The following diagrams illustrate the biological pathway targeted by AZD3839 and a typical workflow for its validation.
Figure 1: BACE1's role in the amyloidogenic pathway and its inhibition by AZD3839.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lanabecestat - Wikipedia [en.wikipedia.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. alzforum.org [alzforum.org]
- 5. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid in vivo measurement of β-amyloid reveals biphasic clearance kinetics in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eisai Presents Data on BACE Inhibitor Elenbecestat (E2609) at 9th Clinical Trials on Alzheimer's Disease (CTAD) Meeting [prnewswire.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. behavioralhealth2000.com [behavioralhealth2000.com]
A Comparative Analysis of AZD3839 Free Base in Preclinical Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for AZD3839, a potent BACE1 inhibitor, in various Alzheimer's disease models. Its performance is contextualized against other notable BACE1 inhibitors that have undergone significant preclinical and clinical investigation. The data presented is compiled from publicly available research to facilitate an objective comparison for drug development professionals.
Introduction to BACE1 Inhibition
The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1] This proteolytic event is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. Inhibition of BACE1 is a primary therapeutic strategy aimed at reducing Aβ production and the subsequent formation of amyloid plaques in the brain.[1] This guide focuses on the preclinical profile of AZD3839 and compares it with other BACE1 inhibitors such as Verubecestat (MK-8931), Lanabecestat (AZD3293), Atabecestat (JNJ-54861911), and Elenbecestat (E2609).
Mechanism of Action of AZD3839
AZD3839 is a potent and selective inhibitor of BACE1.[1] By binding to the active site of the BACE1 enzyme, it prevents the cleavage of APP, thereby reducing the production of Aβ peptides, including the aggregation-prone Aβ42. The intended therapeutic effect is to slow or prevent the progression of Alzheimer's disease by mitigating the formation of amyloid plaques.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of AZD3839 and its comparators against BACE1 and the closely related homolog BACE2. Selectivity against other aspartyl proteases like Cathepsin D is also a critical parameter to minimize off-target effects.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity vs BACE2 (fold) | Selectivity vs Cathepsin D (fold) | Assay Type |
| AZD3839 | BACE1 | 26.1[1] | 4.8 (Aβ40 reduction in SH-SY5Y cells)[2] | 14[1] | >1000[1] | FRET / Cell-based |
| Verubecestat (MK-8931) | BACE1 | 2.2 | 13 (Aβ40 reduction) | ~0.17 (more potent on BACE2) | - | Purified enzyme / Cell-based |
| Lanabecestat (AZD3293) | BACE1 | 0.4 | 0.6 | ~0.67 (non-selective)[3] | 3797 | Binding assay / In vitro |
| Atabecestat (JNJ-54861911) | BACE1 | - | - | - | - | - |
| Elenbecestat (E2609) | BACE1 | - | ~7 | 3.53 | - | - |
Note: Data is compiled from various sources and direct comparison should be made with caution as assay conditions can vary between studies.
In Vivo Efficacy: Aβ Reduction in Preclinical Models
The efficacy of BACE1 inhibitors is primarily assessed by their ability to reduce Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma of various animal models.
AZD3839
AZD3839 has demonstrated dose- and time-dependent reduction of Aβ in wild-type mice, guinea pigs, and non-human primates.[1]
| Animal Model | Tissue | Dose | Route | % Aβ Reduction (vs. Vehicle) | Time Point |
| C57BL/6 Mouse | Brain Aβ40 | 160 µmol/kg | Oral | ~50%[4] | 1.5 - 4.5 h |
| C57BL/6 Mouse | Plasma Aβ40 | 80-160 µmol/kg | Oral | ~60%[4] | 1.5 - 8 h |
| Guinea Pig | Brain Aβ40 | 200 µmol/kg | Oral | ~20-60% | Up to 8 h |
| Guinea Pig | CSF Aβ40 | 200 µmol/kg | Oral | ~50%[4] | 3 h |
| Cynomolgus Monkey | CSF Aβ40/Aβ42 | 20 µmol/kg | IV Infusion | Significant reduction[4] | 3 - 12 h |
Comparative Efficacy of Other BACE1 Inhibitors
The following table provides a summary of the reported in vivo efficacy of comparator BACE1 inhibitors.
| Inhibitor | Animal Model | Tissue | Dose | % Aβ Reduction |
| Verubecestat (MK-8931) | Rat | CSF Aβ40 | - | Dramatic reduction |
| Verubecestat (MK-8931) | Cynomolgus Monkey | CSF Aβ40 | - | Dramatic reduction |
| Lanabecestat (AZD3293) | Mouse, Guinea Pig, Dog | Brain, CSF, Plasma Aβ | - | Significant time- and dose-dependent reduction[5] |
| Atabecestat (JNJ-54861911) | - | CSF Aβ | 5, 25, 50 mg | 50, 80, 90% respectively[6] |
| Elenbecestat (E2609) | Rat, Guinea Pig | CSF & Brain Aβ | Single dose | Up to ~80% (CSF) and ~75% (Brain)[7] |
Note: The lack of standardized reporting across different studies makes a direct head-to-head comparison challenging.
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the amyloidogenic and non-amyloidogenic pathways of APP processing. BACE1 inhibitors like AZD3839 act on the initial step of the amyloidogenic pathway.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow for BACE1 Inhibitor Evaluation
This diagram outlines a typical preclinical workflow for assessing the efficacy of a BACE1 inhibitor.
Caption: Preclinical evaluation workflow for BACE1 inhibitors.
Experimental Protocols
In Vitro BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
Objective: To determine the enzymatic inhibitory potency (Ki) of a compound against purified BACE1.
Methodology:
-
Recombinant human BACE1 enzyme is incubated with a fluorogenic substrate peptide containing the BACE1 cleavage site flanked by a FRET pair (donor and quencher).
-
The test compound (e.g., AZD3839) is added at various concentrations.
-
The reaction is initiated, and the fluorescence intensity is measured over time using a plate reader.
-
In the absence of an inhibitor, BACE1 cleaves the substrate, separating the FRET pair and leading to an increase in fluorescence.
-
The rate of fluorescence increase is proportional to the enzyme activity.
-
The Ki value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.[1]
Cell-Based Aβ Reduction Assay
Objective: To measure the potency of a compound (IC50) in inhibiting Aβ production in a cellular context.
Methodology:
-
Human neuroblastoma cells (e.g., SH-SY5Y) or other suitable cell lines (e.g., mouse N2A) are cultured in appropriate media.[1]
-
Cells are treated with the test compound at a range of concentrations for a specified period (e.g., 16-24 hours).
-
The conditioned media is collected, and the levels of Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISA) or Meso Scale Discovery (MSD) assays.
-
Cell viability assays (e.g., MTT or LDH) are performed to rule out cytotoxicity.
-
The IC50 value is determined by plotting the percent inhibition of Aβ production against the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Aβ Reduction Studies in Animal Models
Objective: To evaluate the efficacy of a BACE1 inhibitor in reducing Aβ levels in the brain, CSF, and plasma of animal models.
Methodology:
-
Animal Models: Wild-type mice (e.g., C57BL/6) or transgenic Alzheimer's disease models (e.g., Tg2576) are used.[4]
-
Drug Administration: The test compound is administered via the desired route (e.g., oral gavage, intravenous infusion) at various doses.
-
Sample Collection: At specified time points post-dosing, animals are anesthetized, and samples of blood (for plasma), CSF (from the cisterna magna), and brain tissue are collected.
-
Aβ Quantification:
-
Plasma and CSF: Aβ levels are directly measured using ELISA or MSD.
-
Brain: Brain tissue is homogenized in buffers to extract soluble and insoluble Aβ fractions. Aβ levels in these fractions are then quantified by ELISA or MSD.
-
-
Data Analysis: The percentage reduction in Aβ levels in the treated groups is calculated relative to the vehicle-treated control group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).[2]
Conclusion
AZD3839 is a potent and selective BACE1 inhibitor that has demonstrated robust Aβ-lowering effects in a range of preclinical in vitro and in vivo models.[1] Its profile is comparable to other BACE1 inhibitors that have advanced to later stages of clinical development. However, the discontinuation of the clinical development of AZD3839 due to QT prolongation highlights the importance of thorough safety and tolerability assessments.[8] The comparative data presented in this guide underscores the common challenge in the development of BACE1 inhibitors: translating potent Aβ reduction into clinical efficacy without dose-limiting side effects. This information serves as a valuable resource for researchers in the field to inform the design and development of next-generation BACE1 inhibitors for the treatment of Alzheimer's disease.
References
- 1. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lanabecestat [openinnovation.astrazeneca.com]
- 4. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. AZD3839 [openinnovation.astrazeneca.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BACE1 inhibitor AZD3839 free base with other relevant inhibitors, focusing on its specificity against related proteases. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug development and research applications.
Introduction to AZD3839
AZD3839 is a potent, orally active, and brain-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2] BACE1 is a key aspartyl protease in the amyloidogenic pathway, initiating the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[1][2] By inhibiting BACE1, AZD3839 effectively reduces the levels of Aβ in the brain, cerebrospinal fluid (CSF), and plasma, as demonstrated in several preclinical species.[1][3]
Comparative Specificity of BACE1 Inhibitors
The therapeutic efficacy and safety of BACE1 inhibitors are critically dependent on their selectivity for BACE1 over other structurally related proteases. Off-target inhibition can lead to undesirable side effects. This section provides a comparative analysis of the inhibitory potency and selectivity of AZD3839 against other notable BACE1 inhibitors.
Table 1: Comparative Inhibitory Potency and Selectivity of BACE1 Inhibitors
| Inhibitor | BACE1 Kᵢ (nM) | BACE2 Kᵢ (nM) | Cathepsin D Kᵢ (nM) | BACE1/BACE2 Selectivity Ratio | BACE1/Cathepsin D Selectivity Ratio | Reference(s) |
| AZD3839 | 26.1 | 372 | >25,000 | ~14-fold | >960-fold | [3] |
| Verubecestat (MK-8931) | 2.2 | 0.38 | >100,000 | ~0.6-fold (more potent on BACE2) | >45,000-fold | [4][5] |
| Lanabecestat (AZD3293) | 0.4 | 0.8 | 3797 | ~2-fold | ~9492-fold | [5] |
| CNP520 | 11 | 30 | 205,000 | ~2.7-fold | >18,600-fold | [5] |
Kᵢ (Inhibition constant): A measure of the inhibitor's potency; a lower Kᵢ indicates higher potency. Selectivity Ratio: The ratio of Kᵢ values for the off-target protease to the on-target protease (BACE1). A higher ratio indicates greater selectivity for BACE1.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of AZD3839 and the experimental approaches used to evaluate its specificity, the following diagrams illustrate the amyloid precursor protein (APP) processing pathway and a typical experimental workflow for assessing BACE1 inhibition.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Experimental Workflow for BACE1 Inhibition Assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the specificity of BACE1 inhibitors.
Biochemical BACE1 Inhibition Assay (FRET)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BACE1.
Objective: To determine the in vitro potency (Kᵢ) of an inhibitor against recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET (Fluorescence Resonance Energy Transfer) peptide substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (e.g., AZD3839) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute the BACE1 enzyme and FRET substrate to their final working concentrations in assay buffer.
-
-
Assay Setup:
-
Add the test compound dilutions to the wells of the microplate.
-
Add the diluted BACE1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the FRET substrate to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Determine the initial reaction velocities from the linear phase of the fluorescence signal increase.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, considering the substrate concentration and its Kₘ value.[1][2]
-
Cellular sAPPβ Release Assay
This cell-based assay measures the ability of an inhibitor to block BACE1 activity within a cellular context, providing insights into cell permeability and target engagement.
Objective: To determine the cellular potency (IC₅₀) of an inhibitor in reducing the production of sAPPβ, a direct product of BACE1 cleavage of APP.
Materials:
-
Human cell line overexpressing APP (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Test compounds (e.g., AZD3839) dissolved in DMSO
-
Multi-well cell culture plates
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for human sAPPβ
Procedure:
-
Cell Culture:
-
Plate the APP-expressing cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the conditioned cell culture medium from each well.
-
-
sAPPβ Measurement:
-
Quantify the concentration of sAPPβ in the collected media using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of sAPPβ release for each compound concentration compared to a vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
-
Conclusion
The data presented in this guide demonstrate that AZD3839 is a potent inhibitor of BACE1 with a favorable selectivity profile. It exhibits approximately 14-fold selectivity over the closely related homolog BACE2 and over 960-fold selectivity against the lysosomal aspartyl protease Cathepsin D.[3] When compared to other BACE1 inhibitors, such as Verubecestat and Lanabecestat, AZD3839 shows a distinct selectivity pattern. While Verubecestat is more potent against BACE2 than BACE1, and Lanabecestat has nearly equal potency for both, AZD3839 maintains a clear preference for BACE1.[4][5] This high selectivity against Cathepsin D is a particularly important feature, as off-target inhibition of this protease has been linked to adverse effects.[5] The experimental protocols outlined provide a basis for the continued evaluation and comparison of BACE1 inhibitors, which is essential for the development of safe and effective therapeutics for Alzheimer's disease.
References
- 1. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: AZD3839 Free Base vs. First-Generation BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the preclinical BACE1 inhibitor AZD3839 free base against first-generation BACE1 inhibitors. The content is structured to offer an objective analysis of performance, supported by experimental data, to inform research and development decisions in the pursuit of effective Alzheimer's disease therapeutics.
Executive Summary
AZD3839 represents a significant advancement over first-generation BACE1 inhibitors, demonstrating improved potency, selectivity, and crucial in vivo activity. While first-generation inhibitors, often peptidomimetic in nature, showed promise in initial enzymatic assays, they were largely hampered by poor pharmacokinetic properties, limiting their therapeutic potential. AZD3839, a non-peptidic small molecule, was designed to overcome these limitations, exhibiting brain permeability and robust reduction of amyloid-beta (Aβ) levels in preclinical models. This guide will delve into the quantitative data and experimental methodologies that underscore these differences.
Data Presentation
The following tables summarize the quantitative performance of AZD3839 compared to representative first-generation BACE1 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Type | BACE1 Ki (nM) | BACE1 IC50 (nM, cell-based Aβ40 reduction) | BACE2 Selectivity (fold vs. BACE1 Ki) | Cathepsin D Selectivity (fold vs. BACE1 Ki) |
| AZD3839 | Second-Generation | 26.1[1] | 4.8 (SH-SY5Y cells)[2] | 14[1][3] | >1000[1][3] |
| OM99-2 | First-Generation (Peptidomimetic) | 1.6 - 9.58[4][5][6] | High µM range (poor cell permeability) | N/A | N/A |
| KMI-429 | First-Generation (Peptidomimetic) | Potent (specific value not consistently reported) | Effective in cultured cells (dose-dependent)[7][8] | N/A | N/A |
| GSK188909 | First-Generation (Hydroxyethylamine) | 4 | 5 | >25 (vs. BACE2) | Good selectivity over other aspartic proteases[9] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Compound | Oral Bioavailability | Brain Penetration | In Vivo Aβ Reduction (Animal Model) |
| AZD3839 | Yes (orally active)[10] | Yes (unrestricted CNS access in mouse)[10] | Dose-dependent reduction in brain, CSF, and plasma Aβ in mouse, guinea pig, and non-human primate[3][10] |
| OM99-2 | Poor | Poor | Limited in vivo efficacy due to poor PK |
| KMI-429 | Poor | Poor | Significant Aβ reduction with direct intrahippocampal injection in mice[7][8] |
| CTS21166 | ~40% in humans[9] | Yes (CSF penetration)[9] | Up to 80% Aβ40 reduction in human plasma[9] |
Mandatory Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
Comparative Experimental Workflow for BACE1 Inhibitor Evaluation
Experimental Protocols
BACE1 Enzymatic Inhibition Assay (FRET-based)
Objective: To determine the in vitro potency of inhibitors against purified BACE1 enzyme.
Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (AZD3839, first-generation inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells for positive control (enzyme and substrate, no inhibitor) and negative control (substrate, no enzyme).
-
Add the BACE1 enzyme to all wells except the negative control.
-
Pre-incubate the plate to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding the BACE1 FRET substrate to all wells.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cell-Based Aβ Reduction Assay
Objective: To assess the ability of inhibitors to reduce the production of Aβ peptides in a cellular context.
Principle: A cell line overexpressing human amyloid precursor protein (APP), such as SH-SY5Y or HEK293-APP, is treated with the test compounds. The amount of secreted Aβ40 and Aβ42 in the cell culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
SH-SY5Y or HEK293 cells stably expressing human APP
-
Cell culture medium and supplements
-
Test compounds
-
96-well cell culture plates
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Plate reader for ELISA
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
-
Collect the conditioned cell culture medium.
-
Quantify the levels of Aβ40 and Aβ42 in the collected medium using ELISA kits according to the manufacturer's instructions.
-
Determine the concentration of Aβ for each treatment condition.
-
Calculate the percent reduction in Aβ production compared to the vehicle-treated control.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
In Vivo Assessment of Aβ Reduction in Animal Models
Objective: To evaluate the in vivo efficacy of BACE1 inhibitors in reducing Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma of animal models.
Principle: Transgenic mouse models of Alzheimer's disease (e.g., Tg2576) or other relevant species are administered the test compound. At various time points after dosing, biological samples are collected and analyzed for Aβ levels.
Materials:
-
Appropriate animal model (e.g., C57BL/6 mice, APP transgenic mice)
-
Test compounds formulated for oral or other appropriate route of administration
-
Equipment for animal dosing (e.g., oral gavage needles)
-
Anesthetics and surgical tools for sample collection
-
ELISA kits for Aβ quantification
Procedure:
-
Acclimate the animals to the housing conditions.
-
Administer the test compound to the animals at various doses. Include a vehicle control group.
-
At predetermined time points post-dosing, collect blood, CSF, and brain tissue.
-
Process the samples accordingly (e.g., plasma separation, brain homogenization).
-
Quantify Aβ40 and Aβ42 levels in the processed samples using ELISA.
-
Analyze the data to determine the dose- and time-dependent effects of the inhibitor on Aβ levels in different biological compartments.
Conclusion
The data presented in this guide clearly illustrate the superior preclinical profile of AZD3839 when compared to first-generation BACE1 inhibitors. While the initial peptidomimetic compounds were valuable tools in validating BACE1 as a therapeutic target, their inherent limitations in drug-like properties rendered them unsuitable for clinical development. AZD3839, with its improved potency, selectivity, and, most importantly, its demonstrated ability to penetrate the brain and reduce Aβ levels in vivo, represents a more viable therapeutic candidate. However, it is important to note that despite its promising preclinical profile, the clinical development of AZD3839 was discontinued due to off-target effects observed in human trials.[11] This underscores the complexities of translating preclinical success to clinical efficacy and safety in the development of BACE1 inhibitors for Alzheimer's disease. Future research will need to focus on developing inhibitors with even greater selectivity to minimize mechanism-based and off-target side effects.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The novel beta-secretase inhibitor KMI-429 reduces amyloid beta peptide production in amyloid precursor protein transgenic and wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD3839 [openinnovation.astrazeneca.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of AZD3839 Free Base
Researchers and drug development professionals handling AZD3839 free base, an orally available BACE1 inhibitor investigated for Alzheimer's disease, must adhere to stringent disposal protocols to ensure laboratory and environmental safety.[1][2][3] As with many research compounds, a specific Safety Data Sheet (SDS) with detailed disposal instructions may not be readily available. In such cases, this compound must be treated as hazardous chemical waste, following institutional and regulatory guidelines.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. In case of a spill, the area should be evacuated and the institution's Environmental Health and Safety (EHS) office must be contacted immediately.[4] Spill cleanup materials should also be treated as hazardous waste.[4]
Waste Identification and Segregation
Proper identification and segregation are the foundational steps for safe disposal.
-
Treat as Hazardous Waste: Unless explicitly confirmed otherwise by a qualified safety professional, this compound and any materials contaminated with it (e.g., gloves, wipes, weighing paper) must be considered hazardous waste.[4]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[5][6] It should be collected in a dedicated, properly labeled waste container. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.
Storage and Labeling of Waste
Proper storage and clear labeling are critical to prevent accidental misuse and ensure compliant disposal.
-
Container: Use a chemically compatible and sealable container for waste collection. The container must be in good condition, free from leaks or rust.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics. The date of waste accumulation should also be recorded.[4][7]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible chemicals.[8]
Disposal Procedures
The final disposal of this compound must be handled by trained professionals.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company to ensure the chemical is transported, treated, and disposed of in accordance with all federal, state, and local regulations.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[9] This can lead to environmental contamination and potential harm to public health.
Waste Minimization
In line with best laboratory practices, researchers should strive to minimize the generation of chemical waste.[8][10] This can be achieved by:
-
Ordering only the necessary quantities of this compound for planned experiments.[8]
-
Careful planning of experiments to reduce the amount of material used.
-
Checking for surplus chemicals in other labs before ordering new stock.[8]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Aqueous Waste pH for Drain Disposal | 5.5 - 10.5 (Note: Not applicable to AZD3839) | [9] |
| Maximum Hazardous Waste Accumulation | 55 gallons | [8] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| Empty Container Rinsing (Acutely Hazardous) | Triple rinse with a suitable solvent | [4][7] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the general procedure for handling and disposing of potent research compounds involves a risk assessment to determine the appropriate containment and disposal methods. This process is typically outlined in an institution's chemical hygiene plan.
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of AZD3839 Free Base: A Guide for Laboratory Professionals
Essential protocols for the personal protective equipment (PPE), handling, and disposal of the BACE1 inhibitor, AZD3839 free base, are critical for ensuring the safety of researchers and maintaining a secure laboratory environment. As a potent, research-grade compound, understanding its properties and potential hazards is the first step in establishing safe operational and disposal plans.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety guidelines can be established based on general protocols for handling potent small-molecule inhibitors and data from the broader class of BACE1 inhibitors. Clinical studies on some BACE1 inhibitors have indicated potential adverse effects, including hepatotoxicity, anxiety, and depressive symptoms, highlighting the need for cautious handling to minimize any risk of occupational exposure.[1][2][3][4]
Personal Protective Equipment: A Three-Tiered Approach to Safety
A comprehensive PPE strategy is fundamental when working with this compound. The following table outlines the recommended equipment to mitigate exposure risks.
| PPE Category | Recommended Equipment and Practices |
| Eye and Face Protection | ANSI-approved safety glasses with side shields are mandatory. For procedures with a higher risk of splashes, chemical splash goggles and a full-face shield should be utilized. |
| Skin and Body Protection | A fully fastened laboratory coat is required. For handling larger quantities or when there is a risk of splashes, disposable sleeves are recommended. Chemical-resistant nitrile gloves should be worn, with consideration for double-gloving during high-risk procedures. Gloves must be changed immediately upon contamination. |
| Respiratory Protection | When handling the compound in its powdered form outside of a primary engineering control, a NIOSH-approved respirator (e.g., N95 or higher) is essential. All manipulations of powdered this compound should ideally take place within a certified chemical fume hood or a powder containment enclosure. |
| Footwear | Closed-toe shoes are mandatory at all times within the laboratory to protect against spills and falling objects.[5] |
Procedural Guidance: From Handling to Disposal
Safe handling and disposal of this compound require a multi-step approach that begins with preparation and concludes with proper waste management.
Engineering Controls and Handling:
-
All weighing and solution preparation of solid this compound should be performed within a certified chemical fume hood or other suitable containment system to prevent the generation of airborne particles.[6]
-
Standard laboratory best practices should be followed, including avoiding the creation of dust, using appropriate tools for handling, and thoroughly washing hands after any procedure.[5]
-
The compound should be stored in a cool, dry, well-ventilated area in a clearly labeled, tightly sealed container.
Emergency Procedures: In the event of accidental exposure, immediate action is crucial:
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill and Disposal Plan:
-
Small spills of the solid compound should be carefully covered with a damp absorbent material to prevent dust from becoming airborne, then collected into a sealed container for disposal.
-
All waste materials, including contaminated PPE, empty containers, and spill cleanup supplies, must be treated as hazardous chemical waste and disposed of in accordance with institutional and regulatory guidelines.[7] Under no circumstances should this material be disposed of down the drain.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. digitalcommons.lindenwood.edu [digitalcommons.lindenwood.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Safety concerns associated with BACE1 inhibitors - past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety concerns associated with BACE1 inhibitors – past, present, and future | Semantic Scholar [semanticscholar.org]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. wilcoprime.com [wilcoprime.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
